molecular formula C3H8OS B1266664 2-Mercaptopropanol CAS No. 3001-64-7

2-Mercaptopropanol

Cat. No.: B1266664
CAS No.: 3001-64-7
M. Wt: 92.16 g/mol
InChI Key: QNNVICQPXUUBSN-UHFFFAOYSA-N
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Description

2-Mercaptopropanol is a useful research compound. Its molecular formula is C3H8OS and its molecular weight is 92.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-sulfanylpropan-1-ol
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InChI

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNVICQPXUUBSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952424
Record name 2-Sulfanylpropan-1-ol
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Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3001-64-7
Record name 2-Mercaptopropanol
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Record name 2-Mercaptopropanol
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Record name 2-Sulfanylpropan-1-ol
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Record name 2-mercaptopropanol
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Mercaptopropanol: Chemical Properties and Structure

This document provides a comprehensive technical overview of this compound (also known as 2-sulfanylpropan-1-ol), a bifunctional organic compound featuring both a thiol and a hydroxyl group.[1][2] Its unique structure makes it a valuable reagent in various chemical and pharmaceutical applications. This guide covers its chemical and physical properties, structural details, synthesis and purification protocols, analytical methods, and safety information.

Chemical Structure and Identification

This compound is a simple, chiral molecule containing a primary alcohol and a secondary thiol. Its structure is foundational to its chemical reactivity, particularly its roles as a reducing agent and a nucleophile.

Caption: Chemical Structure of this compound.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name 2-sulfanylpropan-1-ol [2]
CAS Number 3001-64-7 [2][3]
Molecular Formula C₃H₈OS [2][3][4][5][6]
SMILES CC(S)CO [4][5]
InChI InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3 [2][4][5][6]

| InChIKey | QNNVICQPXUUBSN-UHFFFAOYSA-N |[2][4][5][6] |

Physicochemical Properties

This compound is a colorless to light yellow liquid.[1] It is soluble in water and a majority of organic solvents, including alcohols, ethers, and ketones.[1]

Table 2: Quantitative Physicochemical Data

Property Value Unit Source / Note
Molecular Weight 92.16 g/mol [2][4][6]
Monoisotopic Mass 92.02958605 Da [2][5]
pKa 10.08 ± 0.10 Predicted[3]
Normal Boiling Point (Tboil) 422.64 K Joback Calculated[4]
Normal Melting Point (Tfus) 205.85 K Joback Calculated[4]
Octanol/Water Partition Coeff. (logPoct/wat) 0.297 Crippen Calculated[4]
XLogP3-AA 0.3 Predicted[2][5]
Topological Polar Surface Area 21.2 Ų [3]
Hydrogen Bond Donor Count 2 [3]
Hydrogen Bond Acceptor Count 2 [3]
Kovats Retention Index (Standard non-polar) 769 [2]

| Kovats Retention Index (Standard polar) | 1485 | |[2] |

Synthesis and Purification Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of an epoxide with hydrogen sulfide. A generalized method is presented below.

Experimental Protocol: Synthesis from Propylene Oxide

  • Reaction Setup: In a fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a gas inlet tube, a condenser, and a thermometer. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Base: Add a suitable solvent, such as methanol, to the flask and cool the solution to 0 °C using an ice bath. Add a catalytic amount of a base, such as sodium methoxide.

  • Reactant Addition: Slowly bubble hydrogen sulfide (H₂S) gas through the cooled solution. Concurrently, add propylene oxide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the base. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

synthesis_workflow cluster_synthesis Synthesis Workflow start Propylene Oxide + H₂S reaction Reaction in Methanol/Base start->reaction 0-10 °C quench Acidic Quench reaction->quench Neutralization extraction Solvent Extraction quench->extraction purification Crude Product Purification extraction->purification

Caption: General workflow for the synthesis of this compound.

Purification Methodologies

The choice of purification technique depends on the scale of the synthesis and the impurity profile.

  • Flash Column Chromatography: This is a highly effective method for removing polar and non-polar impurities. A silica gel column with a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be employed to isolate the pure product.[7]

  • Distillation: For larger-scale preparations where the product is thermally stable, fractional distillation under reduced pressure (vacuum distillation) is an excellent method for achieving high purity.[7]

  • Crystallization: If a suitable solvent system can be identified, crystallization can yield a product of very high purity. This method is often less practical for oils or low-melting-point solids.[7]

Analytical Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. Due to its volatility and functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool. High-Performance Liquid Chromatography (HPLC) can also be used, potentially after derivatization.[8]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is suitable.[8]

    • Carrier Gas: Use Helium at a constant flow rate.[8]

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10 °C/min to a final temperature of 250 °C.[8]

    • Injector and Interface Temperatures: Set to 250 °C and 280 °C, respectively.[8]

    • Ionization Mode: Use Electron Ionization (EI) at 70 eV.[8]

    • Detection: Employ scan mode for qualitative identification and Selected Ion Monitoring (SIM) for precise quantification.[8]

  • Data Analysis: Identify the this compound peak by its retention time and compare the resulting mass spectrum to a reference library for confirmation.

analysis_workflow cluster_analysis Analytical Workflow sample_prep Sample Preparation (Dilution) gc_injection GC Injection sample_prep->gc_injection separation Chromatographic Separation (Capillary Column) gc_injection->separation ionization Mass Spectrometry (EI Ionization) separation->ionization detection Detection & Data Acquisition (Scan or SIM mode) ionization->detection analysis Data Analysis (Retention Time & Mass Spectrum) detection->analysis signaling_pathway cluster_pathway Hypothetical Antioxidant Signaling Pathway ROS Cellular Stressors (e.g., H₂O₂) OxidativeStress Increased Oxidative Stress (Damage to Lipids, Proteins, DNA) ROS->OxidativeStress Neutralization ROS Neutralization ROS->Neutralization Scavenging Mercapto This compound (R-SH) Mercapto->Neutralization OxidizedMercapto Oxidized Dimer (R-S-S-R) Neutralization->OxidizedMercapto ReducedStress Reduced Oxidative Stress (Cell Protection) Neutralization->ReducedStress

References

2-Mercaptopropanol CAS number 79-42-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Mercaptopropionic Acid (CAS 79-42-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Mercaptopropionic acid, registered under CAS number 79-42-5. It is important to note that while the user query specified "2-Mercaptopropanol," the CAS number 79-42-5 correctly identifies 2-Mercaptopropionic acid , also widely known as Thiolactic Acid . This document will focus exclusively on the properties, synthesis, applications, and safety protocols associated with 2-Mercaptopropionic acid.

This bifunctional molecule, featuring both a thiol (-SH) and a carboxylic acid (-COOH) group, possesses unique reactivity that makes it a valuable intermediate and reagent in various scientific fields.[1][2] Its applications span from the synthesis of pharmaceuticals and agrochemicals to its use as a key component in the flavor and fragrance industry.[1][3][4] This guide consolidates critical technical data, outlines experimental methodologies, and visualizes key processes to support its use in research and development.

Chemical and Physical Properties

2-Mercaptopropionic acid is a clear, colorless to pale yellow oily liquid with a characteristic roasted or meaty odor.[5][6] Its physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 79-42-5[2]
Molecular Formula C₃H₆O₂S[1]
Molecular Weight 106.14 g/mol [1]
Appearance Clear colorless to slightly yellow oily liquid[5]
Odor Roasted, meaty, sulfurous odor[7][8]
Melting Point 10 - 14 °C[8]
Boiling Point 102 °C at 16 mmHg; 203-208 °C at 760 mmHg[4]
Density 1.196 g/mL at 25 °C[8]
Refractive Index (n20/D) 1.479 - 1.484[7]
Flash Point 88 °C (190 °F) - closed cup[9]
Solubility Miscible in water, alcohol, ether, and acetone[6]
pKa pK1: 4.32 (-COOH); pK2: 10.20 (-SH) at 25°C
Vapor Pressure 0.103 mmHg at 25 °C (estimated)[7]
Synonyms Thiolactic acid, 2-Mercaptopropanoic acid, α-Mercaptopropionic acid[6]

Synthesis and Reactivity

Synthesis Pathways

2-Mercaptopropionic acid is primarily synthesized via two established chemical routes. These methods are chosen based on the availability of starting materials, desired purity, and scalability.

  • From 2-Chloropropionic Acid: This common method involves the nucleophilic substitution of the chlorine atom in 2-chloropropionic acid with a sulfur source, such as sodium sulfide or sodium thiosulfate, under alkaline conditions.

  • From Pyruvic Acid: An alternative route involves the reaction of pyruvic acid with hydrogen sulfide. This is typically followed by a reduction step to yield the final product.[5]

G cluster_0 Synthesis Route 1 cluster_1 Synthesis Route 2 2-Chloropropionic Acid 2-Chloropropionic Acid Product_1 2-Mercaptopropionic Acid 2-Chloropropionic Acid->Product_1 Nucleophilic Substitution Na2S or Na2S2O3 Na2S or Na2S2O3 Na2S or Na2S2O3->Product_1 Pyruvic Acid Pyruvic Acid Intermediate Addition Product Pyruvic Acid->Intermediate Addition H2S H2S H2S->Intermediate Product_2 2-Mercaptopropionic Acid Intermediate->Product_2 Reduction

Common synthesis pathways for 2-Mercaptopropionic Acid.
Chemical Reactivity

The reactivity of 2-Mercaptopropionic acid is governed by its two functional groups: the thiol and the carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions.[7] The thiol group (-SH) can be oxidized to form disulfide bonds, act as a potent nucleophile, and has a strong affinity for metal surfaces. The carboxylic acid group (-COOH) undergoes typical acid-base reactions and can be converted to esters or amides.[3][7]

G cluster_thiol Thiol (-SH) Reactions cluster_acid Carboxylic Acid (-COOH) Reactions MPA 2-Mercaptopropionic Acid (HS-CH(CH₃)-COOH) Oxidation Oxidation MPA->Oxidation forms Disulfide Nucleophilic_Sub Nucleophilic Substitution MPA->Nucleophilic_Sub attacks Electrophiles Metal_Binding Metal Surface Binding MPA->Metal_Binding e.g., Au NPs Neutralization Neutralization (with Base) MPA->Neutralization forms Salt Esterification Esterification (with Alcohol) MPA->Esterification forms Ester

Key reactivity of 2-Mercaptopropionic Acid's functional groups.

Applications in Research and Drug Development

2-Mercaptopropionic acid is a versatile building block in organic synthesis and materials science.

  • Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For example, it is used in the creation of thiazolidinone derivatives, which are scaffolds investigated for their potential anticancer properties.[3]

  • Nanotechnology: The thiol group has a high affinity for noble metals, making it an excellent capping agent for synthesizing and functionalizing nanoparticles, such as gold (Au) and silver sulfide (Ag₂S) quantum dots.[9] This functionalization imparts hydrophilicity and allows for further conjugation, which is critical for applications in biosensors and drug delivery.

  • Biochemical Research: In laboratory settings, it is used to modify or stabilize proteins and enzymes. It can also serve as a reagent for creating disulfide or trisulfide bridges in synthetic peptides.

  • Materials Science: It is used in the production of PVC heat stabilizers and as a chain transfer agent in polymerization reactions, controlling the molecular weight of polymers.

Biological Activity and Mechanism of Action

While comprehensive signaling pathway data is limited, 2-Mercaptopropionic acid is known to exhibit specific biological activities. It is a metabolite of the drug tiopronin (2-mercaptopropionylglycine), which is used in the treatment of heavy metal poisoning and cystinuria.[3]

Notably, 3-Mercaptopropionic acid (a structural isomer) is a known competitive inhibitor of the enzyme glutamate decarboxylase (GAD). GAD is responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate. By inhibiting GAD, mercaptopropionic acid can reduce GABA levels in the brain, leading to a convulsant effect. This mechanism makes it a tool in neuroscience research for studying seizure models.

G MPA Mercaptopropionic Acid GAD Glutamate Decarboxylase (GAD) MPA->GAD Inhibits GABA GABA (Inhibitory Neurotransmitter) GAD->GABA Synthesizes Glutamate Glutamate Glutamate->GAD Substrate Effect Reduced Inhibition (Convulsant Effect) GABA->Effect Leads to

Mechanism of action as an inhibitor of GABA synthesis.

Experimental Protocol: Analytical Quantification

Quantifying 2-Mercaptopropionic acid in biological or environmental samples can be challenging due to its reactivity. A sensitive method involves pre-column derivatization followed by High-Performance Liquid Chromatography (HPLC) with fluorescence detection. The following protocol is based on established methods for similar short-chain thiols.[10]

Protocol: HPLC-Fluorescence Analysis of 2-Mercaptopropionic Acid

1. Objective: To quantify the concentration of 2-Mercaptopropionic acid in an aqueous sample (e.g., plasma, cell culture media, environmental water).

2. Principle: The non-fluorescent thiol group of 2-Mercaptopropionic acid is derivatized with monobromobimane (mBBr), a reagent that reacts specifically with thiols to form a stable, highly fluorescent product. This derivative is then separated from other sample components using reverse-phase HPLC and quantified by a fluorescence detector.

3. Materials:

  • 2-Mercaptopropionic acid standard
  • Monobromobimane (mBBr) solution (e.g., 15 mM in acetonitrile)
  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Formic Acid (or other acid for mobile phase)
  • Ultrapure water
  • Sample vials, syringes, and 0.22 µm filters

4. Procedure:

  • Standard Preparation: Prepare a stock solution of 2-Mercaptopropionic acid in ultrapure water. Create a series of calibration standards (e.g., 0.01 µM to 25 µM) by serial dilution of the stock solution.
  • Sample Preparation:
  • Centrifuge biological samples to remove particulates.
  • Filter all samples and standards through a 0.22 µm syringe filter into HPLC vials.
  • Derivatization:
  • To 500 µL of sample or standard in a microcentrifuge tube, add 500 µL of Tris-HCl buffer.
  • Add 50 µL of the mBBr solution.
  • Vortex immediately and incubate in the dark at room temperature for 30 minutes.
  • Stop the reaction by adding 20 µL of concentrated acid (e.g., formic acid).
  • HPLC Analysis:
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: Water with 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10-20 µL.
  • Fluorescence Detection: Excitation λ = 380 nm, Emission λ = 480 nm.
  • Quantification:
  • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
  • Determine the concentration of 2-Mercaptopropionic acid in the samples by interpolating their peak areas from the calibration curve.

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start -> prep; prep -> deriv; deriv -> incubate; incubate -> stop; stop -> hplc; hplc -> sep; sep -> detect; detect -> data; }

Workflow for HPLC-based quantification of 2-Mercaptopropionic Acid.

Safety and Toxicology

2-Mercaptopropionic acid is a hazardous substance that requires careful handling. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed.[6]

Hazard TypeGHS Classification and Statements
Physical Hazard H227: Combustible liquid.[9]
Health Hazards H302: Harmful if swallowed.[6] H314: Causes severe skin burns and eye damage.[6][9] H317: May cause an allergic skin reaction.
Toxicology Data LD50 (oral, Rabbit): 730 mg/kg.
Genotoxicity Data indicate that 2-Mercaptopropionic acid is not genotoxic.

Handling and Storage Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, tightly fitting safety goggles, a face shield, and protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[4]

References

An In-depth Technical Guide to the Synthesis and Purification of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Mercaptopropanol (also known as 2-thio-1-propanol) is an organic compound featuring both a thiol (-SH) and a hydroxyl (-OH) functional group.[1] Its chemical formula is C3H8OS, and its CAS number is 3001-64-7.[1][2][3] This bifunctional nature makes it a valuable intermediate in organic synthesis, where it can be used to introduce thiol or hydroxyl functionalities.[1] It also serves as a reducing agent, antioxidant, and complexing agent capable of forming stable complexes with various metals.[1] Physically, it is a colorless to light-yellow liquid soluble in water and most organic solvents like alcohols, ethers, and ketones.[1] Given its reactivity, particularly the susceptibility of the thiol group to oxidation, robust and well-defined methods for its synthesis and purification are critical for obtaining high-purity material suitable for research and development.

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods involve the ring-opening of propylene oxide or the nucleophilic substitution of a suitable precursor.

Synthesis from Propylene Oxide and Hydrogen Sulfide

The reaction of oxiranes, such as propylene oxide, with hydrogen sulfide is a primary industrial method for producing mercapto-alcohols.[4] This reaction involves the nucleophilic attack of hydrogen sulfide on the epoxide ring, leading to its opening and the formation of the corresponding mercapto-alcohol. The reaction can yield two isomers: 1-mercapto-2-propanol and 2-mercapto-1-propanol. The regioselectivity can be influenced by the catalyst and reaction conditions.

Reaction Scheme:

A significant challenge in this synthesis is controlling the formation of byproducts, such as the corresponding thiodiglycol analogue, which arises from the reaction of the newly formed mercapto-alcohol with another molecule of propylene oxide.[4]

dot

Caption: Reaction pathway for this compound synthesis.

Experimental Protocol: A general procedure for the synthesis of mercapto-alcohols from alkylene oxides involves reacting the components in the liquid phase under pressure, often using a catalyst.[5]

  • Catalyst Preparation: A fixed-bed reactor is charged with a solid catalyst, such as a Type X, Type Y, or Type L zeolite.[5]

  • Reaction Setup: The reactor is pressurized and heated.[5]

  • Reactant Feed: Liquid propylene oxide and an excess of liquid hydrogen sulfide are continuously fed into the reactor.[5] A molar ratio of hydrogen sulfide to propylene oxide of approximately 2:1 or higher is typically used to favor the formation of the desired mercapto-alcohol over the thiodiglycol byproduct.[5]

  • Reaction Conditions: The reaction is maintained at a temperature between 35°C and 120°C. The pressure is kept sufficiently high to maintain the reactants in the liquid phase, typically in the range of 500-1000 psig.[5]

  • Product Collection: The reaction product stream is collected after exiting the reactor for subsequent purification.[5]

ParameterValueReference
Reactants Propylene Oxide, Hydrogen Sulfide[4][5]
Catalyst Zeolite (Type X, Y, or L)[5]
H₂S:Oxide Ratio ~2:1 (molar)[5]
Temperature 35 - 120 °C[5]
Pressure 500 - 1000 psig[5]
Yield >95% (as mercapto-alcohol)[5]
Primary Byproduct 2,2'-Thiodipropanol[4][5]
Synthesis from 1-Chloro-2-propanol and Sodium Hydrosulfide

This method represents a classic nucleophilic substitution pathway. The hydrosulfide anion (SH⁻) acts as the nucleophile, displacing the chloride from 1-chloro-2-propanol. This approach is analogous to the synthesis of 2-mercaptoethanol from ethylene oxide and sodium hydrosulfide.[6]

Reaction Scheme:

Note: This reaction primarily yields the 1-mercapto isomer. A similar reaction starting from 2-chloro-1-propanol would be required to favor the 2-mercapto isomer.

Experimental Protocol: An analogous, patented process for 2-mercaptoethanol provides a template for this synthesis.[6]

  • Hydrosulfide Preparation: An aqueous solution of sodium hydroxide is charged into a reactor. Hydrogen sulfide gas is then bubbled through the solution to convert the sodium hydroxide to sodium hydrosulfide.[6]

  • Reaction: The sodium hydrosulfide solution is heated to a moderate temperature (e.g., ~65°C or 150°F).[6] 1-chloro-2-propanol is then added gradually to the reactor. The reaction is typically exothermic.

  • Neutralization: After the reaction is complete, the mixture is cooled and neutralized with an acid, such as sulfuric acid, to a pH of approximately 3.[6]

  • Phase Separation: The neutralization step often results in the formation of two phases: an organic phase containing the product and an aqueous phase. The phases are separated.[6]

  • Isolation: The crude this compound is isolated from the organic phase.

ParameterValueReference (Analogous)
Reactants 1-Chloro-2-propanol, Sodium Hydrosulfide[6]
Solvent Water[6]
Temperature ~65 °C (150 °F)[6]
Post-treatment Neutralization with H₂SO₄[6]
Key Advantage Avoids formation of thiodiglycol byproduct[6]

Purification of this compound

The purification of thiols like this compound requires careful consideration of their propensity for oxidation. The primary impurity of concern is often the corresponding disulfide, formed by the oxidation of two thiol molecules. Other impurities may include unreacted starting materials and byproducts from the synthesis.

Common Impurities
  • Disulfide Dimer: Formed via oxidation of the thiol group.

  • Thiodipropanol: A common byproduct in the propylene oxide synthesis route.[4]

  • Unreacted Starting Materials: Propylene oxide, 1-chloro-2-propanol, etc.

  • Isomers: 1-Mercapto-2-propanol, if the synthesis is not completely regioselective.

Purification Techniques

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// Workflow Crude -> Extraction; Extraction -> Drying; Drying -> Distillation [label="For bulk purification"]; Drying -> Chromatography [label="For high-purity small scale"]; Distillation -> Pure_Product; Chromatography -> Pure_Product; Pure_Product -> QC; }

References

2-Mercaptopropanol safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 2-Mercaptopropanol

This guide provides comprehensive safety and handling information for this compound (CAS No. 3001-64-7) tailored for researchers, scientists, and professionals in drug development. It outlines the known physical and chemical properties, potential hazards, and detailed procedures for safe use, storage, and disposal.

Chemical and Physical Properties

This compound is a flammable and harmful chemical requiring careful handling to minimize exposure risks.[1][2][3] A summary of its key physical and chemical properties is presented below.

PropertyValueSource
CAS Number 3001-64-7[4][5][6][7][8]
Molecular Formula C3H8OS[4][6][8]
Molecular Weight 92.16 g/mol [1][4]
Boiling Point 60-62 °C @ 12 Torr[4][5][7]
Density 1.024 ± 0.06 g/cm³ (Predicted)[4][5][7]
Flash Point 49.6 °C[9][10]
pKa 10.08 ± 0.10 (Predicted)[4]
Solubility Sparingly soluble in Chloroform, slightly soluble in Methanol.[5][7]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are its flammability and acute toxicity if swallowed, as well as its potential to cause skin and eye irritation.[1][2][3]

Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Acute Toxicity, Oral 4H302: Harmful if swallowed
Skin Corrosion/Irritation 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure 3H335: May cause respiratory irritation

Source: PubChem[1]

Toxicological Data

Occupational Exposure Limits

There are no established specific Occupational Safety and Health Administration (OSHA) Permissible Exposure Limits (PELs) or National Institute for Occupational Safety and Health (NIOSH) Recommended Exposure Limits (RELs) for this compound. For other low molecular weight thiols, such as methyl mercaptan and ethyl mercaptan, exposure limits are quite low due to their high toxicity and strong odor. For instance, the NIOSH REL for ethyl mercaptan is a 15-minute ceiling limit of 0.5 ppm.[11] Given the lack of specific data for this compound, it is prudent to handle it in a well-ventilated area, preferably within a chemical fume hood, to keep exposure to an absolute minimum.

Experimental Protocols and Safe Handling

Due to the hazards associated with this compound, strict adherence to safety protocols is mandatory. The following workflow outlines the key stages of handling this chemical in a laboratory setting.

Safe Handling Workflow

Safe handling workflow for this compound.
Personal Protective Equipment (PPE)

Appropriate PPE is essential to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartProtectionStandard
Eyes/Face Safety goggles with side-shields or a face shieldEN 166 (EU) or NIOSH (US) approved
Skin Fire/flame resistant and impervious clothing, such as a lab coat and apron
Hands Chemical-resistant gloves (e.g., neoprene or butyl rubber)EN 374
Respiratory Full-face respirator with appropriate cartridges if exposure limits are exceeded or symptoms occurNIOSH approved

Sources: ECHEMI

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills
  • Evacuate : Immediately evacuate the area and alert others.

  • Ventilate : Ensure the area is well-ventilated, if safe to do so.

  • Contain : For small spills, contain the liquid with absorbent material. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Cleanup : Wear appropriate PPE and clean up the spill using an inert absorbent material. Collect the waste in a sealed container for hazardous waste disposal.

Personal Exposure
  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Disposal

Storage : Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal : Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Mercaptopropanol, tailored for researchers, scientists, and professionals in drug development. For clarity, it is important to distinguish between the two common isomers: 1-Mercapto-2-propanol and 2-Mercapto-1-propanol. This guide will focus on 2-Mercapto-1-propanol (CAS No. 3001-64-7), also known as 2-sulfanylpropan-1-ol.[1][2]

Molecular Structure and Properties

IUPAC Name: 2-sulfanylpropan-1-ol[1] Molecular Formula: C₃H₈OS[1][3] Molecular Weight: 92.16 g/mol [1][3] SMILES: CC(CO)S[1] InChIKey: QNNVICQPXUUBSN-UHFFFAOYSA-N[1][3]

Spectroscopic Data

The following sections present available spectroscopic data for 2-Mercapto-1-propanol. It is important to note that while predicted data is available, comprehensive experimental spectra for this specific isomer are not as widely published as for its counterpart, 1-Mercapto-2-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The tables below summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Mercapto-1-propanol.

Table 1: Predicted ¹H NMR Spectral Data for 2-Mercapto-1-propanol

ProtonsChemical Shift (ppm)Multiplicity
H-1 (CH₂)3.5 - 3.7Doublet of doublets
H-2 (CH)3.0 - 3.2Multiplet
H-3 (CH₃)1.3 - 1.4Doublet
OHVariableSinglet (broad)
SHVariableTriplet

Note: Predicted data is based on computational models and may vary from experimental values.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Mercapto-1-propanol [2]

CarbonChemical Shift (ppm)
C-1 (CH₂)~68
C-2 (CH)~40
C-3 (CH₃)~23

Note: Predicted data is based on computational models and may vary from experimental values.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 2-Mercapto-1-propanol

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200 - 3600Strong, broad
C-H stretch (alkane)2850 - 3000Medium to strong
S-H stretch (thiol)2550 - 2600Weak
C-O stretch (alcohol)1000 - 1260Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Mercapto-1-propanol

ParameterValue
Molecular Weight92.16
Monoisotopic Mass92.02958605 Da[1][2]
Predicted m/z of Adducts
[M+H]⁺93.036866
[M+Na]⁺115.01881
[M-H]⁻91.022314

Note: Predicted collision cross section data is available through databases like PubChemLite.[4]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing spectroscopic data. The following are generalized procedures for obtaining NMR, IR, and Mass Spectra.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker 400 MHz or 600 MHz instrument.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_reporting Reporting Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample for ATR Sample->Prep_IR Prep_MS Dilute for Infusion or GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec Mass_Spec Mass Spectrometer Prep_MS->Mass_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Spec->Process_IR Process_MS Process MS Data (Peak Identification) Mass_Spec->Process_MS Interpret_NMR Structure Elucidation (Chemical Shifts, Couplings) Process_NMR->Interpret_NMR Interpret_IR Functional Group Identification Process_IR->Interpret_IR Interpret_MS Determine MW and Fragmentation Pattern Process_MS->Interpret_MS Final_Report Comprehensive Spectroscopic Report Interpret_NMR->Final_Report Interpret_IR->Final_Report Interpret_MS->Final_Report

References

Isomers of mercaptopropanol and their properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Mercaptopropanol: Properties, Protocols, and Applications

Introduction

Mercaptopropanol (C₃H₈OS) is a bifunctional organic molecule containing both a thiol (-SH) and a hydroxyl (-OH) group. This structure allows for a variety of chemical reactions and applications, making it a compound of interest for researchers, scientists, and professionals in drug development. The specific location of the thiol and hydroxyl groups on the three-carbon propane backbone gives rise to three constitutional isomers: 1-mercapto-2-propanol, 2-mercapto-1-propanol, and 3-mercapto-1-propanol. Understanding the distinct properties and reactivities of these isomers is critical for their effective application in chemical synthesis, materials science, and pharmacology.

This technical guide provides a comprehensive overview of the isomers of mercaptopropanol, detailing their chemical and physical properties, relevant experimental protocols for their synthesis and analysis, and their applications, particularly within the scientific and drug development fields.

Isomers of Mercaptopropanol

The three constitutional isomers of mercaptopropanol are distinguished by the positions of the hydroxyl and thiol functional groups on the propane chain.

G cluster_0 Isomers of Mercaptopropanol 1-Mercapto-2-propanol 2-Mercapto-1-propanol 3-Mercapto-1-propanol label_1 1-Mercapto-2-propanol (Primary Thiol, Secondary Alcohol) label_2 2-Mercapto-1-propanol (Secondary Thiol, Primary Alcohol) label_3 3-Mercapto-1-propanol (Primary Thiol, Primary Alcohol)

Caption: Constitutional isomers of mercaptopropanol.

Physicochemical Properties

The positioning of the functional groups significantly influences the physical and chemical properties of each isomer, such as boiling point, density, and reactivity. A summary of these properties is presented below.

Property1-Mercapto-2-propanol2-Mercapto-1-propanol3-Mercapto-1-propanol
CAS Number 1068-47-9[1]3001-64-7[2][3]19721-22-3[4][5]
Molecular Formula C₃H₈OS[6][7]C₃H₈OS[2][8][9]C₃H₈OS[4][5]
Molecular Weight 92.16 g/mol [6]92.16 g/mol [3][9]92.16 g/mol [5][10][11]
Boiling Point 58-60 °C at 17 mmHg[1][6]60-62 °C at 12 Torr[3]186.2 °C at 760 mmHg[4]; 81-82 °C at 10 mmHg[5][11][12]
Density 1.048 g/mL at 25 °C[1][6]1.024 g/cm³ (Predicted)[3]1.067 g/mL at 20 °C[5][11][13]
Refractive Index (n20/D) 1.486[1][6]N/A1.495[5][11][13]
pKa N/A10.08 ± 0.10 (Predicted)[2][3]10.05 ± 0.10 (Predicted)[4][5]
Flash Point 63 °C (145.4 °F)[1]N/A85 °C (185 °F)[5][11][13]
LogP (XLogP3-AA) 0.3[7]0.3[9]0.2[10]
Appearance Colorless to light yellow liquid[6]Colorless to light yellow liquid[3]Clear colorless liquid[4][5]

Experimental Protocols

Synthesis of 3-Mercapto-1-propanol

A common laboratory synthesis of 3-mercapto-1-propanol involves the reduction of 3-mercapto-propionic acid ethyl ester.

  • Reaction: Reduction of an ester to an alcohol.

  • Reagent: Lithium aluminium hydride (LiAlH₄) is a strong reducing agent suitable for this conversion.[4]

  • Solvent: Tetrahydrofuran (THF) is typically used as the solvent.[4]

  • Procedure Outline:

    • Dissolve 3-mercapto-propionic acid ethyl ester in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of LiAlH₄ in THF to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

    • After the addition is complete, allow the reaction to proceed at ambient temperature for a specified time (e.g., 18 hours).[4]

    • Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash with THF.

    • The filtrate, containing the product, is then concentrated under reduced pressure.

    • Purify the crude product, typically by distillation, to yield pure 3-mercapto-1-propanol. The reported yield for this method is approximately 84%.[4]

Another patented method avoids the use of pyrophoric LiAlH₄ by reacting a thio-S-acetic acid with allyl alcohol in the presence of a radical generator, followed by hydrolysis to yield 3-mercapto-1-propanol.[14]

G cluster_synthesis Workflow: Synthesis of 3-Mercapto-1-propanol start Start: 3-Mercapto-propionic acid ethyl ester in THF add_reagent 1. Add LiAlH₄ in THF (0°C to ambient temp) start->add_reagent react 2. React for 18 hours at ambient temperature add_reagent->react quench 3. Quench reaction (water, NaOH) react->quench filter 4. Filter aluminum salts quench->filter concentrate 5. Concentrate filtrate filter->concentrate purify 6. Purify by distillation concentrate->purify end End Product: 3-Mercapto-1-propanol purify->end G Isomers Mercaptopropanol Isomers Synthesis Reagents in Organic Synthesis Isomers->Synthesis Materials Self-Assembled Monolayers (SAMs) Isomers->Materials Pharma Chiral Analysis & Building Blocks Isomers->Pharma Linker Traceless Linkers Synthesis->Linker CTA Chain-Transfer Agents Synthesis->CTA Biosensors Biosensors (DNA Detection) Materials->Biosensors Electrochem Electrochemical Surfaces Materials->Electrochem ChiralAgent Chiral Derivatizing Agents Pharma->ChiralAgent DrugScaffold Scaffolds for Drug Design Pharma->DrugScaffold

References

An In-Depth Technical Guide to the Solubility of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Mercaptopropanol

This compound (also known as 2-thio-1-propanol) is an organic compound featuring both a hydroxyl (-OH) and a thiol (-SH) functional group. Its chemical structure, CH₃CH(SH)CH₂OH, imparts a polar nature to the molecule, which is the primary determinant of its solubility behavior. The presence of these functional groups allows this compound to act as both a hydrogen bond donor and acceptor, significantly influencing its interaction with various solvents. Understanding its solubility is crucial for designing reaction conditions, developing purification strategies, and formulating products where it is used as a reagent, intermediate, or stabilizing agent.

Solubility Profile of this compound

Based on its molecular structure and the general principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted. The presence of the polar hydroxyl and thiol groups suggests high affinity for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterMiscibleCapable of strong hydrogen bonding with the hydroxyl and thiol groups of this compound.[1]
MethanolMiscibleShort-chain alcohol, highly polar, forms strong hydrogen bonds.[1]
EthanolMiscibleSimilar to methanol, readily solvates the polar functional groups.[1]
Polar Aprotic AcetoneSolubleCan accept hydrogen bonds and has a moderate polarity, making it a good solvent for polar organic molecules.[1]
Diethyl EtherSolubleThe ether oxygen can act as a hydrogen bond acceptor, facilitating dissolution.[1]
Tetrahydrofuran (THF)SolubleA polar aprotic solvent capable of solvating the molecule.
Non-Polar TolueneSparingly SolubleThe non-polar aromatic ring has limited interaction with the polar functional groups of this compound.
HexaneInsolubleAs a non-polar aliphatic hydrocarbon, it is a poor solvent for polar compounds due to the dominance of London dispersion forces.

Factors Influencing Solubility

The solubility of this compound is not only dependent on the solvent but also on various physical conditions.

  • Temperature: For most solid-in-liquid solutions, solubility increases with temperature. While this compound is a liquid at room temperature, its miscibility with certain solvents might be temperature-dependent.

  • pH (in Aqueous Solutions): The thiol group (-SH) is weakly acidic. In basic aqueous solutions, it can be deprotonated to form a thiolate anion (-S⁻), which would significantly increase its water solubility due to the formation of an ion-dipole interaction.

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is required. The following protocol describes a common and reliable method for determining the equilibrium solubility of a liquid solute like this compound in a given solvent.

Objective:

To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Gas chromatograph (GC) with a suitable detector (e.g., FID) or an HPLC system

  • Pipettes and other standard laboratory glassware

Procedure: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the container to rest in the constant temperature bath for at least 2 hours to allow for complete phase separation.

    • Carefully withdraw a known volume of the supernatant (the solvent phase) using a syringe.

    • Immediately pass the collected sample through a syringe filter into a pre-weighed, clean vial. This step is crucial to remove any undissolved micro-droplets of this compound.

  • Quantification of Solute:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the filtered saturated solution and the calibration standards using a suitable analytical method, such as Gas Chromatography (GC).

    • From the calibration curve, determine the concentration of this compound in the saturated solution.

Calculation of Solubility:
  • Solubility in g/100 mL:

    • From the GC analysis, you will obtain the concentration in terms like mg/mL. Convert this to g/100 mL.

    • Solubility ( g/100 mL) = Concentration (g/mL) × 100

  • Solubility in mol/L:

    • Calculate the molar mass of this compound (C₃H₈OS ≈ 92.16 g/mol ).

    • Solubility (mol/L) = Solubility (g/L) / Molar Mass ( g/mol )

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key processes described in this guide.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solute High-Purity This compound add_excess Add excess solute to known volume of solvent prep_solute->add_excess prep_solvent Analytical Grade Solvent prep_solvent->add_excess equilibrate Equilibrate in shaker (24-48h at constant T) add_excess->equilibrate settle Allow phases to settle equilibrate->settle sample Withdraw supernatant settle->sample filter Filter with syringe filter sample->filter quantify Quantify concentration (e.g., by GC) filter->quantify calculate Calculate solubility (g/100mL, mol/L) quantify->calculate

Caption: Workflow for experimental solubility determination of this compound.

G cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility substance This compound (Polar: -OH, -SH groups) polar_protic Polar Protic (e.g., Water, Ethanol) substance->polar_protic strong H-bonding polar_aprotic Polar Aprotic (e.g., Acetone, Ether) substance->polar_aprotic H-bond accepting non_polar Non-Polar (e.g., Hexane, Toluene) substance->non_polar weak interactions miscible Miscible polar_protic->miscible soluble Soluble polar_aprotic->soluble insoluble Insoluble non_polar->insoluble

Caption: Relationship between solvent polarity and predicted solubility.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Mercaptopropanol. Due to a lack of specific experimental data in publicly available literature for this compound, this guide synthesizes information on the thermal behavior of analogous thiol compounds to postulate its stability profile and decomposition pathways. The document outlines potential decomposition products and mechanisms, alongside detailed, generalized experimental protocols for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for a liquid sample of this nature. This guide is intended to serve as a foundational resource for researchers and professionals working with this compound, enabling them to design and execute robust experimental plans to determine its precise thermal properties.

Introduction

This compound (C₃H₈OS) is a bifunctional organic compound containing both a thiol (-SH) and a primary alcohol (-OH) group. This structure imparts unique chemical properties, leading to its use in various applications, including as a corrosion inhibitor and in the synthesis of polymers. In the pharmaceutical and drug development sectors, understanding the thermal stability of such molecules is paramount for ensuring the safety, efficacy, and shelf-life of products. Thermal decomposition can lead to the formation of potentially hazardous byproducts and a loss of the desired chemical entity.

This guide addresses the thermal stability and decomposition of this compound. In the absence of specific studies on this compound, the following sections will extrapolate information from the broader class of thiols and mercapto alcohols to provide a theoretical framework for its thermal behavior.

Postulated Thermal Stability and Decomposition Pathways

The thermal decomposition of thiols is a complex process that is highly dependent on factors such as temperature, pressure, and the presence of oxygen or catalysts. Generally, the thiol functional group is susceptible to oxidation and elimination reactions upon heating.

2.1. Oxidative Decomposition

In the presence of an oxidant or at elevated temperatures in air, thiols can undergo oxidation. The initial step is often the formation of a disulfide bond, linking two molecules of the parent thiol. For this compound, this would result in the formation of 2,2'-disulfanediyldipropan-1-ol.

Further oxidation of the sulfur atom can lead to the formation of sulfenic acids, sulfinic acids, and ultimately sulfonic acids. These reactions are generally irreversible and represent significant degradation of the original compound.

2.2. Thermal Decomposition in an Inert Atmosphere (Pyrolysis)

In the absence of oxygen, the thermal decomposition of thiols proceeds through radical mechanisms. At elevated temperatures, the weaker Carbon-Sulfur (C-S) and Sulfur-Hydrogen (S-H) bonds are prone to homolytic cleavage.

The primary decomposition pathways for simple thiols often involve:

  • C-S Bond Cleavage: This would lead to the formation of a propyl radical and a sulfhydryl radical (•SH).

  • C-C Bond Cleavage: Fragmentation of the carbon backbone can also occur at higher temperatures.

  • Dehydration: The presence of the alcohol group introduces the possibility of dehydration to form allyl mercaptan.

  • Desulfurization: Elimination of a hydrogen sulfide molecule is another common decomposition route for thiols.

The initial radical species can then participate in a cascade of secondary reactions, including hydrogen abstraction, recombination, and disproportionation, leading to a complex mixture of smaller volatile organic compounds.

Based on the general behavior of thiols, the pyrolysis of this compound is likely to yield a variety of products.

Table 1: Postulated Decomposition Products of this compound
Potential Product Chemical Formula Formation Pathway
Hydrogen SulfideH₂SDesulfurization
PropyleneC₃H₆From propyl radical rearrangement/elimination
PropanalC₃H₆OOxidation of the alcohol group
AcetoneC₃H₆OIsomerization and rearrangement
WaterH₂ODehydration
Carbon MonoxideCOIncomplete combustion/high-temp decomposition
Carbon DioxideCO₂Complete combustion/high-temp decomposition
Sulfur DioxideSO₂Oxidation of sulfur-containing fragments
2,2'-disulfanediyldipropan-1-olC₆H₁₄O₂S₂Oxidative coupling of two parent molecules

It is important to note that the relative abundance of these products would be highly dependent on the specific experimental conditions.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, experimental techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized protocols for the analysis of a liquid sample like this compound.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any non-volatile residue.

Methodology:

  • Instrument Preparation:

    • Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A weight calibration should be performed using standard calibration weights. A temperature calibration should be performed using materials with known Curie points (e.g., alumel, nickel).

  • Sample Preparation:

    • Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum, alumina, or ceramic).

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature below its boiling point (e.g., 30 °C).

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where complete decomposition is expected (e.g., 600 °C).

    • Data Collection: Record the sample mass, sample temperature, and furnace temperature as a function of time.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis versus the temperature on the x-axis to obtain the TGA curve.

    • Determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% mass loss is observed.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, boiling, and the enthalpy of decomposition.

Methodology:

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).

  • Sample Preparation:

    • Accurately weigh a small sample of this compound (typically 2-5 mg) into a hermetically sealed aluminum or stainless steel DSC pan. The use of a hermetic pan is crucial to prevent evaporation of the volatile sample before decomposition.

  • Experimental Parameters:

    • Reference: Use an empty, hermetically sealed pan as the reference.

    • Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate the sample at a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature transitions.

      • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

  • Data Analysis:

    • Plot the heat flow on the y-axis versus the temperature on the x-axis.

    • Identify endothermic peaks corresponding to melting and boiling.

    • Identify exothermic peaks which may correspond to decomposition events.

    • Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (in J/g).

Mandatory Visualizations

To aid in the conceptualization of the experimental and theoretical frameworks discussed, the following diagrams are provided.

Experimental_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_Interpretation Data Interpretation TGA_Sample This compound Sample (5-10 mg) TGA_Instrument TGA Instrument TGA_Sample->TGA_Instrument TGA_Heating Heat at 10°C/min in N2 atmosphere TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature Data TGA_Heating->TGA_Data TGA_Analysis Determine Onset of Decomposition TGA_Data->TGA_Analysis Final_Analysis Correlate TGA & DSC to determine Thermal Stability Profile TGA_Analysis->Final_Analysis DSC_Sample This compound Sample (2-5 mg) in Hermetic Pan DSC_Instrument DSC Instrument DSC_Sample->DSC_Instrument DSC_Heating Heat at 10°C/min in N2 atmosphere DSC_Instrument->DSC_Heating DSC_Data Heat Flow vs. Temperature Data DSC_Heating->DSC_Data DSC_Analysis Identify Decomposition Exotherm & Enthalpy DSC_Data->DSC_Analysis DSC_Analysis->Final_Analysis

Caption: A generalized workflow for the thermal analysis of this compound.

Decomposition_Pathways cluster_Oxidative Oxidative Decomposition cluster_Pyrolytic Pyrolytic Decomposition (Inert) MP This compound Disulfide Disulfide MP->Disulfide O2, Heat Radicals Radical Intermediates (C-S, S-H cleavage) MP->Radicals High Heat Dehydration_prod Allyl Mercaptan MP->Dehydration_prod Heat, -H2O Sulfenic Sulfenic Acid Disulfide->Sulfenic Sulfinic Sulfinic Acid Sulfenic->Sulfinic Sulfonic Sulfonic Acid Sulfinic->Sulfonic SOx SOx Sulfonic->SOx COx COx Sulfonic->COx H2O_ox H2O Sulfonic->H2O_ox H2S Hydrogen Sulfide Radicals->H2S Propylene Propylene Radicals->Propylene Other_HC Other Hydrocarbons Radicals->Other_HC H2O_pyro H2O Dehydration_prod->H2O_pyro

Caption: Postulated decomposition pathways for this compound.

Conclusion

To ascertain the precise thermal properties of this compound, rigorous experimental investigation using techniques such as TGA and DSC is imperative. The detailed protocols provided in this guide offer a starting point for researchers to design and conduct such studies. The resulting data will be invaluable for ensuring the safe handling, storage, and application of this compound, particularly in the sensitive context of pharmaceutical and drug development.

The Reactivity of 2-Mercaptopropanol: A Technical Guide for Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Mercaptopropanol (CH₃CH(SH)CH₂OH) is a bifunctional organic molecule containing both a secondary thiol (-SH) and a primary hydroxyl (-OH) group.[1][2][3] This dual functionality makes it a versatile reagent in organic synthesis and a valuable building block in the development of pharmaceuticals and other advanced materials. Its ability to act as a nucleophile, a reducing agent, and a participant in "click" chemistry reactions allows for a wide range of chemical transformations.[1][2] This guide provides an in-depth analysis of the reactivity of this compound with various functional groups, supported by experimental insights and reaction pathways.

Reactivity of the Thiol Group

The thiol group is the more reactive of the two functional groups in many contexts, primarily due to the higher nucleophilicity of sulfur compared to oxygen under many conditions and the relative weakness of the S-H bond.

Nucleophilic Addition to Carbonyl Compounds: Thioacetal and Thioketal Formation

This compound readily reacts with aldehydes and ketones in the presence of an acid catalyst to form cyclic thioacetals (from aldehydes) or thioketals (from ketones). This reaction is a cornerstone of carbonyl chemistry, often used as a protecting group strategy for aldehydes and ketones due to the stability of the resulting thioacetal/thioketal.[4][5]

The reaction proceeds via nucleophilic attack of the thiol group on the protonated carbonyl carbon, followed by the reaction of the hydroxyl group to form a stable five-membered ring.

Thioacetal_Formation cluster_reactants Reactants RCHO Aldehyde (RCHO) Intermediate Hemithioacetal Intermediate RCHO->Intermediate Nucleophilic Attack Mercap This compound Mercap->Intermediate Nucleophilic Attack H_plus H⁺ (Catalyst) H_plus->RCHO Protonation Product Cyclic Thioacetal Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Reaction pathway for the formation of a cyclic thioacetal from an aldehyde and this compound.

Experimental Protocol: General Procedure for Thioacetal Synthesis

A variety of catalysts can be employed for this transformation, including Lewis acids (e.g., Hafnium trifluoromethanesulfonate), Brønsted acids (e.g., p-toluenesulfonic acid), and solid-supported catalysts.[4]

  • Setup: To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) at room temperature, add this compound (1.1-1.5 eq).

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactant TypeCatalystSolventTypical YieldReference
Aldehydesp-Toluenesulfonic acid/Silica gelDichloromethaneExcellent[4]
KetonesHafnium trifluoromethanesulfonateDichloromethaneHigh[4]
AldehydesIodine (catalytic)AcetonitrileExcellent[4]
Conjugate Addition: The Thia-Michael Reaction

The thiol group of this compound is an excellent Michael donor and readily undergoes conjugate (1,4-) addition to Michael acceptors.[6] Michael acceptors are typically α,β-unsaturated carbonyl compounds, such as acrylates, enones, and acrylamides.[7][8] This reaction, known as the thia-Michael addition, is highly efficient and forms a stable carbon-sulfur bond.[8] It can be catalyzed by either a base or a nucleophile.[8]

Michael_Addition Thiol This compound (Michael Donor) Thiolate Thiolate Anion (Nucleophile) Thiol->Thiolate Deprotonation Acceptor Michael Acceptor (e.g., Acrylate) Enolate Enolate Intermediate Acceptor->Enolate Forms Base Base Catalyst (e.g., Amine) Thiolate->Acceptor 1,4-Conjugate Addition Product Thioether Product Enolate->Product Protonation

Caption: Base-catalyzed Thia-Michael addition of this compound to an α,β-unsaturated carbonyl compound.

Experimental Protocol: General Procedure for Thia-Michael Addition

  • Setup: In a round-bottom flask, dissolve the Michael acceptor (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as methanol, THF, or chloroform at room temperature.[7]

  • Catalyst Addition: Add a catalytic amount of a non-nucleophilic base (e.g., triethylamine or DBU) or a nucleophilic catalyst (e.g., a tertiary phosphine).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC or NMR spectroscopy.[7]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The residue can be purified by column chromatography to yield the pure thioether product.

Michael AcceptorCatalystSolventConditionsReference
Divinyl sulfoneTEMPOMethanol35 °C, 8h[7]
n-Butyl acrylateTEMPOMethanol35 °C, 8h[7]
N,N-dimethylacrylamideTEMPOChloroform35 °C, 16h[7]
Oxidation and Disulfide Chemistry

Disulfide Formation: The thiol group of this compound can be oxidized to form a disulfide. This reaction can occur in the presence of mild oxidizing agents, such as oxygen (air), hydrogen peroxide, or iodine.[9] The formation of disulfide bonds is a critical process in protein folding and can be pH-dependent.[10][11]

Cleavage of Disulfide Bonds: Conversely, this compound is an effective reducing agent for cleaving disulfide bonds in other molecules, such as proteins.[12] This reactivity is analogous to that of other well-known reducing agents like 2-mercaptoethanol and dithiothreitol (DTT).[12][13] The reaction proceeds via a thiol-disulfide exchange mechanism, resulting in two free thiol groups.[14] This process is essential in proteomics for denaturing proteins before analysis.[12][13]

Disulfide_Cleavage ProteinSS Protein with Disulfide Bond (R-S-S-R) MixedSS Mixed Disulfide Intermediate ProteinSS->MixedSS Thiol-Disulfide Exchange (Step 1) TwoMercap 2x this compound (HS-R') ProteinSH Reduced Protein (2x R-SH) MixedSS->ProteinSH Thiol-Disulfide Exchange (Step 2) MercapSS Oxidized this compound (R'-S-S-R')

References

An In-depth Technical Guide to 2-Mercaptopropanol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Mercaptopropanol (also known as 2-sulfanylpropan-1-ol), a versatile organosulfur compound. This document covers the historical context of its synthesis, detailed experimental protocols for its preparation, a thorough compilation of its physicochemical properties, and its applications, particularly its role as a reducing agent. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Discovery and History

While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its development can be understood within the broader context of the exploration of mercaptans and thio-compounds throughout the 19th and 20th centuries. The synthesis of thiols, or mercaptans, dates back to the 19th century, with early methods focusing on the reaction of alkyl halides with metal hydrosulfides.

A significant method for the preparation of mercapto-alcohols involves the reaction of epoxides with hydrogen sulfide. A key publication that provides a detailed synthesis of a related compound, which is informative for this compound, is found in "Agricultural and Biological Chemistry" from 1988. This era of organic chemistry saw a systematic exploration of functional group transformations, and the synthesis of this compound would have been a logical extension of established reactions. The primary route for its synthesis involves the ring-opening of propylene oxide with a sulfur nucleophile, a reaction type that was well-established by the mid-20th century.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic thiol odor. It is soluble in water and a majority of organic solvents.[1] The majority of the available quantitative data for this compound is based on computational models, which are summarized in the table below. For comparative purposes, experimentally determined data for its isomer, 1-Mercapto-2-propanol, are also included where available.

PropertyThis compound (Computed)1-Mercapto-2-propanol (Experimental)
Molecular Formula C₃H₈OSC₃H₈OS
Molecular Weight 92.16 g/mol 92.16 g/mol
CAS Number 3001-64-71068-47-9
IUPAC Name 2-sulfanylpropan-1-ol1-sulfanylpropan-2-ol
Boiling Point 149.49 °C (at 760 mmHg)58-60 °C (at 17 mmHg)
Melting Point -67.29 °CNot available
Density 1.01 g/cm³1.048 g/mL at 25 °C
pKa 10.08 ± 0.10Not available
LogP 0.2970.3
Refractive Index 1.47n20/D 1.486
Kovats Retention Index (Standard non-polar) 769742, 765, 761
Kovats Retention Index (Standard polar) 14851492, 1425

Note: Computed data is sourced from PubChem and other chemical databases. Experimental data for 1-Mercapto-2-propanol is provided for reference.

Synthesis of this compound: Experimental Protocol

The most common and industrially relevant method for the synthesis of this compound is the base-catalyzed reaction of propylene oxide with hydrogen sulfide. This reaction proceeds via the nucleophilic ring-opening of the epoxide.

Reaction:

Propylene Oxide + Hydrogen Sulfide → this compound

Experimental Protocol:

  • Materials:

    • Propylene oxide

    • Hydrogen sulfide (gas or liquefied)

    • Base catalyst (e.g., triethylamine, sodium hydroxide)

    • Solvent (e.g., ethanol, water)

    • Inert atmosphere (e.g., nitrogen, argon)

    • Reaction vessel (pressure-rated autoclave)

    • Distillation apparatus

  • Procedure:

    • The reaction vessel is charged with the solvent and the base catalyst.

    • The vessel is sealed and purged with an inert gas.

    • A molar excess of hydrogen sulfide is introduced into the vessel at a controlled temperature and pressure.

    • Propylene oxide is then added dropwise to the stirred reaction mixture. The temperature is carefully monitored and controlled, as the reaction is exothermic.

    • After the addition is complete, the reaction mixture is stirred for several hours at a maintained temperature to ensure complete conversion.

    • Upon completion, the reaction is cooled, and the excess hydrogen sulfide is carefully vented or neutralized.

    • The crude product is then purified by fractional distillation under reduced pressure to isolate the this compound.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A Charge Solvent and Catalyst to Reactor B Purge with Inert Gas A->B C Introduce Hydrogen Sulfide B->C D Add Propylene Oxide C->D E Stir and Maintain Temperature D->E F Cool and Vent Excess H2S E->F G Fractional Distillation F->G H Pure this compound G->H

A simplified workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable reagent in organic synthesis and has applications in fields requiring reducing agents or antioxidants.

Reducing Agent

Similar to its well-known analogue, 2-mercaptoethanol, this compound is an effective reducing agent. Its primary application in this context within biological and pharmaceutical research is the cleavage of disulfide bonds in proteins. This is a critical step in protein analysis, such as in SDS-PAGE, to denature proteins and separate subunits. The thiol group (-SH) of this compound participates in a thiol-disulfide exchange reaction, reducing the disulfide bridge and forming a mixed disulfide, which is subsequently reduced by a second molecule of this compound.

Diagram of Disulfide Bond Reduction:

Disulfide_Reduction cluster_protein cluster_mercapto cluster_disulfide P_S_S_P R-S-S-R' P_SH R-SH P_S_S_P->P_SH + 2 P_SH_prime R'-SH P_S_S_P->P_SH_prime + 2 M1 HS-CH(CH₃)CH₂OH M_S_S_M HOCH₂CH(CH₃)-S-S-CH(CH₃)CH₂OH M1->M_S_S_M - 2H⁺ - 2e⁻ M2 HS-CH(CH₃)CH₂OH M2->M_S_S_M - 2H⁺ - 2e⁻

Mechanism of disulfide bond cleavage by this compound.
Organic Synthesis

In organic synthesis, the thiol and hydroxyl functionalities of this compound make it a useful building block. It can be used to introduce the 2-hydroxypropylthio group into molecules, which can be of interest in the development of new pharmaceutical entities and other specialty chemicals.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is harmful if swallowed and can cause skin and eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and dark place away from oxidizing agents and acids.[1]

Conclusion

This compound is a valuable chemical with important applications as a reducing agent and a synthetic intermediate. While its historical origins are not as well-defined as some other common reagents, its synthesis is based on well-understood principles of organic chemistry. This guide has provided a consolidated resource on its properties, synthesis, and applications to aid researchers and professionals in its effective and safe utilization.

References

Methodological & Application

Application Notes and Protocols for 2-Mercaptopropanol as a Chain Transfer Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopropanol is a functionalized thiol that serves as a highly effective chain transfer agent (CTA) in free-radical polymerization. Its primary function is to control the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. By introducing a labile sulfur-hydrogen bond, this compound can interrupt the propagation of a growing polymer chain and initiate a new one, thereby regulating the final polymer chain length. This control is critical in tailoring the physical and mechanical properties of polymers, such as viscosity, solubility, and melt flow, for a wide range of applications, including the synthesis of specialty polymers for drug delivery systems, coatings, and adhesives. Thiols are a well-established class of CTAs that participate in the polymerization reaction by transferring a hydrogen atom to the growing polymer chain, thereby terminating its growth and initiating a new chain.[1]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
IUPAC Name 2-sulfanylpropan-1-ol[2]
Synonyms This compound
CAS Number 3001-64-7[2]
Molecular Formula C₃H₈OS[2]
Molecular Weight 92.16 g/mol [2]
Appearance Flammable liquid and vapor[2]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[2]

Mechanism of Action: Chain Transfer in Radical Polymerization

In radical polymerization, a growing polymer chain (P•) can react with the chain transfer agent (R-SH), in this case, this compound. The thiol group (-SH) of the CTA has a labile hydrogen atom that is abstracted by the propagating radical. This terminates the growth of that specific polymer chain (P-H) and creates a new thiyl radical (RS•). This new radical can then initiate the polymerization of a monomer unit (M), starting a new polymer chain. This chain transfer process is a dominant reaction that helps in controlling the molecular mass of the polymer.[1]

The overall efficiency of a CTA is determined by its chain transfer constant (C‎s), which is the ratio of the rate constant of chain transfer (k‎tr) to the rate constant of propagation (k‎p). A higher chain transfer constant indicates a more effective reduction in the polymer's molecular weight.[1]

G cluster_0 Chain Propagation cluster_1 Chain Transfer cluster_2 Re-initiation P_n• Growing Polymer Chain (P_n•) M Monomer (M) P_n•->M k_p P_n+1• Propagated Polymer Chain (P_n+1•) M->P_n+1• P_n•_2 Growing Polymer Chain (P_n•) RSH This compound (RSH) P_n•_2->RSH k_tr P_nH Terminated Polymer (P_nH) RSH->P_nH RS• Thiyl Radical (RS•) RSH->RS• RS•_2 Thiyl Radical (RS•) M_2 Monomer (M) RS•_2->M_2 k_i RSM• New Growing Chain (RSM•) M_2->RSM•

Mechanism of chain transfer by this compound.

Data Presentation: Chain Transfer Constants of Thiols

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Cs)
1-ButanethiolMMA600.67[3]
2-MercaptoethanolMMA600.62[3]
EthylmercaptoacetateMMA600.62[3]
2-PropanethiolMMA600.38[3]
2-Methyl-2-propanethiolMMA600.18[3]
BenzenethiolMMA602.7[3]
2-NaphthalenethiolMMA603.0[3]

Applications

The primary application of this compound in polymerization is the control of polymer molecular weight. This is crucial in various polymerization techniques:

  • Solution Polymerization: The monomer, initiator, and this compound are dissolved in a suitable solvent.

  • Emulsion Polymerization: Used to control the molecular weight of polymers synthesized in an emulsion system, which is common for producing adhesives and coatings.[1]

  • Bulk Polymerization: Can be used in solvent-free systems, although heat dissipation can be a challenge.[1]

By controlling the polymer's molecular weight, this compound allows for the tailoring of material properties for specific applications in industries such as:

  • Adhesives and Coatings

  • Plastics and Resins

  • Drug Delivery Systems

  • Biomaterials

Experimental Protocols

The following is a generalized protocol for the free-radical polymerization of a vinyl monomer using this compound as a chain transfer agent. The specific amounts of monomer, initiator, and CTA should be adjusted based on the desired polymer molecular weight and the reactivity of the specific monomer.

Materials:

  • Vinyl monomer (e.g., methyl methacrylate, styrene, butyl acrylate)

  • This compound (Chain Transfer Agent)

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

  • Anhydrous solvent (e.g., toluene, dioxane, or bulk polymerization)

  • Reaction vessel (e.g., three-necked round-bottom flask)

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Precipitating solvent (e.g., methanol, hexane)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer and Solvent Preparation: Purify the monomer to remove inhibitors, typically by passing it through a column of basic alumina. Ensure the solvent is anhydrous.

  • Reaction Setup: Assemble the reaction vessel with a condenser, a magnetic stir bar, and an inert gas inlet/outlet.

  • Charging the Reactor: To the reaction vessel, add the desired amount of monomer and solvent (if not a bulk polymerization).

  • Addition of Chain Transfer Agent: In a separate vial, weigh the required amount of this compound and dissolve it in a small amount of the monomer/solvent mixture. Add this solution to the reaction vessel. The amount of CTA will determine the final molecular weight of the polymer.

  • Inert Atmosphere: Begin bubbling an inert gas (nitrogen or argon) through the reaction mixture to remove dissolved oxygen, which can inhibit the polymerization. Continue the inert gas flow for at least 30 minutes.

  • Initiator Preparation: In a separate vial, dissolve the calculated amount of the free-radical initiator in a small amount of the monomer/solvent mixture.

  • Initiation of Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN). Once the temperature is stable, inject the initiator solution into the reaction vessel.

  • Polymerization: Allow the reaction to proceed for the desired amount of time (e.g., 2-24 hours), maintaining a constant temperature and stirring. The reaction time will influence the monomer conversion.

  • Termination and Isolation: After the desired time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent (e.g., methanol for polymethyl methacrylate).

  • Purification: Stir the precipitated polymer in the non-solvent to wash away unreacted monomer, initiator, and CTA.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

G start Start setup Assemble Reaction Vessel start->setup charge Charge Monomer and Solvent setup->charge add_cta Add this compound charge->add_cta purge Purge with Inert Gas add_cta->purge heat Heat to Reaction Temperature purge->heat add_initiator Add Initiator heat->add_initiator polymerize Polymerize for Desired Time add_initiator->polymerize cool Cool to Room Temperature polymerize->cool precipitate Precipitate Polymer cool->precipitate filter_dry Filter and Dry Polymer precipitate->filter_dry characterize Characterize Polymer (GPC/SEC) filter_dry->characterize end_node End characterize->end_node

Experimental workflow for polymerization.

References

Application Notes and Protocols for 2-Mercaptopropanol in Polymer Molecular Weight Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopropanol is a highly effective chain transfer agent (CTA) utilized in free-radical polymerization to control the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. Its application is critical in the synthesis of polymers for a wide array of fields, including drug delivery, where precise control over polymer architecture is paramount for therapeutic efficacy and safety. By strategically incorporating this compound into a polymerization reaction, researchers can tailor the final properties of the polymer, such as its viscosity, solubility, and degradation kinetics, to meet the specific demands of the intended application.

Mercaptans, or thiols, function as CTAs by interrupting the growth of a propagating polymer chain and initiating a new one. This process of chain transfer effectively lowers the average molecular weight of the resulting polymer. The efficiency of a CTA is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. A higher C_s value indicates a more efficient reduction in polymer molecular weight. For instance, the chain-transfer constant for 2-mercaptoethanol, a structurally similar compound, in the polymerization of methacrylic acid in aqueous solution has been measured to be 0.12 ± 0.01 at 50 °C.[1] Thiols are effective CTAs due to the relatively weak S-H bond, which facilitates hydrogen atom donation to the growing polymer radical.[1]

Mechanism of Action: Chain Transfer

The fundamental mechanism by which this compound controls polymer molecular weight is through a chain transfer reaction. This process can be broken down into two key steps:

  • Hydrogen Transfer: A growing polymer radical (P•) abstracts the labile hydrogen atom from the thiol group (-SH) of this compound (R-SH). This terminates the growth of that particular polymer chain, resulting in a "dead" polymer chain (P-H).

  • Re-initiation: The process creates a new thiyl radical (RS•) from the this compound molecule. This thiyl radical is reactive and can initiate the polymerization of a new monomer unit (M), thus starting the growth of a new polymer chain.

This continuous cycle of termination and re-initiation leads to the formation of a larger number of shorter polymer chains, thereby reducing the overall average molecular weight of the polymer.

Applications in Drug Delivery

The ability to precisely control polymer molecular weight is of utmost importance in the field of drug delivery. Polymeric nanoparticles, micelles, and hydrogels are commonly employed as carriers for therapeutic agents. The molecular weight of the constituent polymers directly influences several key characteristics of these drug delivery systems:

  • Drug Loading and Release Kinetics: The length of polymer chains can affect the encapsulation efficiency of drugs and their subsequent release profile.

  • Biodegradation: For biodegradable polymers, the molecular weight is a primary determinant of the degradation rate, which in turn controls the duration of drug release.

  • Biocompatibility and Toxicity: The molecular weight of polymers can impact their interaction with biological systems, influencing their biocompatibility and potential toxicity.

  • Pharmacokinetics: The circulation half-life and biodistribution of polymeric drug carriers are often dependent on their size, which is a function of the polymer's molecular weight.

By employing this compound as a CTA, researchers can synthesize polymers with tailored molecular weights to optimize these properties for specific drug delivery applications.

Quantitative Data Summary

The following table summarizes the expected trend of the effect of this compound concentration on the molecular weight and polydispersity index of a polymer, based on the established principles of chain transfer agency and data from analogous compounds. It is important to note that specific values will vary depending on the monomer system, initiator, solvent, and reaction temperature.

Concentration of this compound (relative to monomer)Expected Number Average Molecular Weight (M_n)Expected Weight Average Molecular Weight (M_w)Expected Polydispersity Index (PDI = M_w/M_n)
LowHighHighBroad
MediumIntermediateIntermediateNarrower
HighLowLowNarrow

Note: This table illustrates a general trend. Actual values should be determined experimentally for each specific polymerization system.

Experimental Protocols

Herein are two representative protocols for the synthesis of polymers using this compound as a chain transfer agent: one for solution polymerization of acrylic acid and another for emulsion polymerization of styrene.

Protocol 1: Solution Polymerization of Acrylic Acid with this compound

This protocol describes the synthesis of poly(acrylic acid) with controlled molecular weight.

Materials:

  • Acrylic Acid (AA), freshly distilled to remove inhibitors

  • This compound (2-MP)

  • Azobisisobutyronitrile (AIBN) as initiator

  • 1,4-Dioxane (anhydrous) as solvent

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Oil bath or heating mantle with temperature control

Procedure:

  • Reactor Setup: Assemble the Schlenk flask with a condenser and ensure the system can be purged with an inert gas.

  • Reagent Preparation: In the Schlenk flask, dissolve the desired amount of AIBN in 1,4-dioxane.

  • Monomer and CTA Addition: Add the distilled acrylic acid and the desired amount of this compound to the flask. The ratio of CTA to monomer will determine the final molecular weight.

  • Inert Atmosphere: De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) and stir the mixture.

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the monomer conversion by techniques such as ¹H NMR or by observing the increase in viscosity.

  • Termination and Precipitation: After the desired time, terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Polymer Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol while stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomer, initiator fragments, and CTA.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the molecular weight (M_n, M_w) and PDI of the dried poly(acrylic acid) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Protocol 2: Emulsion Polymerization of Styrene with this compound

This protocol outlines the synthesis of polystyrene nanoparticles with controlled molecular weight.

Materials:

  • Styrene, freshly distilled to remove inhibitors

  • This compound (2-MP)

  • Potassium persulfate (KPS) as initiator

  • Sodium dodecyl sulfate (SDS) as surfactant

  • Sodium bicarbonate (NaHCO₃) as buffer

  • Deionized water

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature control

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, condenser, and nitrogen inlet.

  • Aqueous Phase Preparation: In the flask, dissolve the SDS and sodium bicarbonate in deionized water to form the aqueous phase.

  • Inert Atmosphere: Purge the aqueous phase with nitrogen for at least 30 minutes while stirring to remove dissolved oxygen.

  • Monomer Emulsion Preparation: In a separate beaker, prepare the oil phase by mixing the distilled styrene with the desired amount of this compound.

  • Emulsification: Add the styrene/2-MP mixture to the aqueous phase in the reactor while stirring vigorously to form a stable emulsion. Continue to purge with nitrogen.

  • Initiation: Heat the emulsion to the desired reaction temperature (e.g., 70 °C). Once the temperature is stable, add a solution of KPS dissolved in a small amount of deionized water to initiate the polymerization.

  • Polymerization: Maintain the reaction at the set temperature with continuous stirring for the desired duration (e.g., 4-8 hours).

  • Termination: Cool the reactor to room temperature to stop the polymerization.

  • Polymer Latex Characterization: The resulting polystyrene latex can be analyzed for solid content, particle size (using dynamic light scattering), and morphology (using transmission electron microscopy).

  • Polymer Isolation (Optional): To determine the molecular weight, the polymer can be isolated by breaking the emulsion (e.g., by adding a salt solution or freezing), followed by filtration, washing with water and methanol, and drying under vacuum.

  • Molecular Weight Analysis: Characterize the molecular weight (M_n, M_w) and PDI of the isolated polystyrene using GPC or SEC.

Visualization of Key Processes

Chain_Transfer_Mechanism P_rad Growing Polymer Chain (P•) Dead_P Terminated Polymer (P-H) P_rad->Dead_P H atom transfer CTA This compound (R-SH) CTA_rad Thiyl Radical (RS•) CTA->CTA_rad H atom abstraction New_P_rad New Growing Chain (P'•) CTA_rad->New_P_rad re-initiation Monomer Monomer (M) Monomer->New_P_rad

Caption: Mechanism of chain transfer using this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Isolation & Analysis Reagents Prepare Monomer, Initiator, CTA, & Solvent Setup Assemble Reactor & Purge with N2/Ar Reagents->Setup Mixing Mix Reagents in Reactor Setup->Mixing Heating Heat to Reaction Temperature Mixing->Heating Polymerize Allow Polymerization to Proceed Heating->Polymerize Termination Terminate Reaction (Cooling) Polymerize->Termination Isolation Isolate Polymer (Precipitation/Filtration) Termination->Isolation Drying Dry Polymer (Vacuum Oven) Isolation->Drying Characterization Analyze Molecular Weight (GPC/SEC) Drying->Characterization

Caption: General workflow for controlled polymerization.

References

Application Notes and Protocols for 2-Mercaptopropanol Self-Assembled Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Self-assembled monolayers (SAMs) of organosulfur compounds on gold surfaces are a fundamental tool in surface science and nanotechnology. The spontaneous formation of a covalent bond between sulfur and gold results in a highly ordered, dense molecular layer that precisely controls the interfacial properties of the gold substrate. 2-Mercaptopropanol is a short-chain alkanethiol featuring a terminal hydroxyl group. This hydrophilic functionality makes SAMs of this compound particularly valuable for applications in biosensing and drug development, where minimizing non-specific protein adsorption and providing a biocompatible interface are crucial. The hydroxyl groups can also serve as points for further chemical modification, allowing for the covalent attachment of biomolecules or drug candidates.

These application notes provide detailed protocols for the preparation and characterization of this compound SAMs on gold surfaces. They are intended to guide researchers in creating well-defined, functionalized surfaces for a variety of applications, from fundamental surface studies to the development of novel diagnostic and therapeutic platforms.

Data Presentation

Quantitative data for this compound SAMs on gold is not widely available in the literature. The following tables summarize typical data for a closely related isomer, 1-mercapto-2-propanol, and representative data for other short-chain hydroxyl-terminated alkanethiol SAMs to provide expected values.

Table 1: Surface Characterization Data for Hydroxyl-Terminated SAMs on Gold

Parameter1-mercapto-2-propanol on Au(111)Representative Short-Chain Hydroxyl-Terminated Thiols
Surface Coverage (θ) 0.330.3 - 0.5
Water Contact Angle (Advancing) Not Reported30° - 50°
Layer Thickness (Ellipsometry) Not Reported5 - 10 Å

Note: Data for 1-mercapto-2-propanol is from a specific study and may vary with experimental conditions. Data for other short-chain hydroxyl-terminated thiols are typical values and should be considered as a general reference.

Table 2: X-ray Photoelectron Spectroscopy (XPS) Data for Thiol SAMs on Gold

ElementBinding Energy (eV)Assignment
S 2p₃/₂ ~162.0Bound Thiolate (Au-S)
S 2p₃/₂ ~163.5 - 164.0Unbound Thiol/Disulfide
C 1s ~284.8Alkyl Chain (C-C, C-H)
O 1s ~532.8Hydroxyl Group (C-OH)
Au 4f₇/₂ ~84.0Metallic Gold

Note: These are typical binding energies for alkanethiol SAMs on gold. The presence of a dominant S 2p peak at ~162.0 eV is indicative of successful thiolate bond formation with the gold surface.

Experimental Protocols

Protocol 1: Preparation of Gold Substrates

High-quality SAMs require an atomically clean and smooth gold surface.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Absolute ethanol

  • High-purity nitrogen gas

  • Teflon or glass beakers

Procedure:

  • Cleaning:

    • Place the gold substrates in a clean Teflon or glass beaker.

    • In a fume hood, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.

    • Immerse the gold substrates in the piranha solution for 10-15 minutes.

  • Rinsing:

    • Carefully remove the substrates from the piranha solution using Teflon tweezers.

    • Thoroughly rinse the substrates with copious amounts of DI water.

    • Rinse the substrates with absolute ethanol.

  • Drying:

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

  • Immediate Use:

    • The cleaned substrates should be used immediately for SAM formation to prevent atmospheric contamination.

Protocol 2: Formation of this compound SAM

Materials:

  • Cleaned gold substrates

  • This compound

  • Absolute ethanol

  • Glass vials with caps

  • Micropipettes

Procedure:

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

  • Substrate Immersion:

    • Place the cleaned, dry gold substrates in the this compound solution. Ensure the entire surface is submerged.

  • Incubation:

    • Seal the vial to prevent solvent evaporation.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Drying:

    • Dry the functionalized substrates under a gentle stream of high-purity nitrogen gas.

  • Storage:

    • Store the SAM-coated substrates in a clean, dry environment, such as a desiccator, until further use.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation gold_substrate Gold Substrate piranha_cleaning Piranha Cleaning (10-15 min) gold_substrate->piranha_cleaning di_rinse DI Water Rinse piranha_cleaning->di_rinse ethanol_rinse_prep Ethanol Rinse di_rinse->ethanol_rinse_prep n2_dry_prep Nitrogen Drying ethanol_rinse_prep->n2_dry_prep immersion Substrate Immersion n2_dry_prep->immersion thiol_solution 1 mM this compound in Ethanol thiol_solution->immersion incubation Incubation (18-24h) immersion->incubation ethanol_rinse_sam Ethanol Rinse incubation->ethanol_rinse_sam n2_dry_sam Nitrogen Drying ethanol_rinse_sam->n2_dry_sam functionalized_surface Functionalized Gold Surface n2_dry_sam->functionalized_surface

Caption: Experimental workflow for the formation of a this compound SAM on a gold surface.

signaling_pathway_biosensor cluster_surface Functionalized Gold Surface cluster_application Biosensor Application Au_SAM Gold Surface with This compound SAM Bioreceptor Bioreceptor Immobilization (e.g., Antibody, Enzyme) Au_SAM->Bioreceptor Covalent Attachment via -OH group Binding Specific Binding Event Bioreceptor->Binding Analyte Target Analyte Analyte->Binding Signal Detectable Signal (Electrochemical, Optical) Binding->Signal

Caption: Logical workflow for a biosensor utilizing a this compound SAM on a gold surface.

drug_development_workflow Functionalized_Surface This compound SAM on Gold Nanoparticle Drug_Attachment Drug Molecule Attachment to -OH Groups Functionalized_Surface->Drug_Attachment Drug_Carrier Functionalized Nanoparticle as Drug Carrier Drug_Attachment->Drug_Carrier Targeting Targeted Drug Delivery (e.g., to Cancer Cells) Drug_Carrier->Targeting Release Controlled Drug Release at Target Site Targeting->Release

Caption: Conceptual workflow for drug delivery using this compound functionalized gold nanoparticles.

Application Notes and Protocols: Formation of a 2-Mercaptopropanol Self-Assembled Monolayer on Au(111)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation and characterization of a self-assembled monolayer (SAM) of 2-Mercaptopropanol on a gold (Au(111)) surface. The protocol is compiled from established methodologies for short-chain alkanethiols and related hydroxy-functionalized thiols.

Introduction

Self-assembled monolayers (SAMs) of organothiols on gold surfaces are a cornerstone of nanoscience and surface engineering. They offer a robust and straightforward method for modifying the physicochemical properties of surfaces, enabling applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions. This compound, with its short alkyl chain and terminal hydroxyl group, forms a hydrophilic surface, which can be instrumental in reducing non-specific protein adsorption and providing a platform for further chemical modifications. This protocol details the necessary steps for creating a high-quality this compound SAM on a Au(111) substrate.

Experimental Protocols

Au(111) Substrate Preparation

A clean and atomically flat Au(111) surface is critical for the formation of a well-ordered SAM.

Materials:

  • Au(111) substrate (e.g., gold-coated mica sheets or single-crystal gold)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Ethanol (absolute, 200 proof)

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

  • Clean glass beakers

  • Tweezers (Teflon-coated or clean stainless steel)

Procedure:

  • Piranha Cleaning (in a certified fume hood with appropriate personal protective equipment):

    • Carefully prepare the piranha solution by slowly adding the H₂O₂ to the H₂SO₄. The reaction is highly exothermic.

    • Immerse the Au(111) substrate in the piranha solution for 5-10 minutes. This step removes organic contaminants.

    • Thoroughly rinse the substrate with copious amounts of DI water.

    • Rinse the substrate with absolute ethanol.

  • Drying:

    • Dry the cleaned substrate under a gentle stream of high-purity nitrogen gas.

  • Immediate Use:

    • The substrate should be used immediately for SAM formation to prevent atmospheric contamination.

This compound Solution Preparation

Materials:

  • This compound

  • Ethanol (absolute, 200 proof)

  • Volumetric flask

  • Micropipette

Procedure:

  • Prepare a 1 mM solution of this compound in absolute ethanol. This is a common concentration for forming high-quality SAMs.[1]

  • Ensure the this compound is of high purity, as contaminants can disrupt the self-assembly process.

Self-Assembled Monolayer Formation

Materials:

  • Cleaned Au(111) substrate

  • 1 mM this compound solution in ethanol

  • Clean glass container with a lid (e.g., petri dish or vial)

  • Nitrogen gas (high purity)

Procedure:

  • Place the cleaned Au(111) substrate in the glass container.

  • Fill the container with the 1 mM this compound solution, ensuring the substrate is fully submerged.

  • To minimize oxidation, the container can be purged with nitrogen gas before sealing.

  • Allow the self-assembly to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • After incubation, remove the substrate from the solution.

  • Rinse the SAM-coated substrate thoroughly with absolute ethanol to remove any physisorbed molecules.

  • Dry the substrate under a gentle stream of nitrogen gas.

  • The SAM-functionalized substrate is now ready for characterization or further experiments.

Characterization of the this compound SAM

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed SAM.

Quantitative Data Summary
Parameter Technique Expected Value Reference/Notes
Water Contact Angle Contact Angle GoniometryExpected to be hydrophilic (< 90°)Due to the terminal -OH group. Specific values for this compound are not widely reported, but similar short-chain hydroxyl-terminated SAMs are hydrophilic.
Ellipsometric Thickness Ellipsometry~3.5 - 5.0 ÅBased on data for the structurally similar 2-mercaptoethanol.[2]
Surface Coverage (θ) Cyclic Voltammetry / STM~0.33Based on data for the isomeric 1-mercapto-2-propanol.[2]
Surface Structure Scanning Tunneling Microscopy (STM)Likely a striped or ordered phase, potentially (2√3×√3)Based on findings for 1-mercapto-2-propanol.[2] The exact structure may vary.
S 2p Binding Energy X-ray Photoelectron Spectroscopy (XPS)~162 eV (for S-Au bond)This is a typical binding energy for thiolate species chemisorbed on gold.
C 1s Binding Energy X-ray Photoelectron Spectroscopy (XPS)Expected peaks for C-C, C-S, and C-OSpecific binding energies would require experimental determination.
O 1s Binding Energy X-ray Photoelectron Spectroscopy (XPS)Expected peak for C-O-HSpecific binding energies would require experimental determination.
Detailed Experimental Protocols for Characterization
  • Objective: To determine the surface hydrophilicity/hydrophobicity.

  • Procedure:

    • Place the SAM-coated substrate on the goniometer stage.

    • Dispense a small droplet (typically 1-5 µL) of DI water onto the surface.

    • Capture an image of the droplet at the liquid-solid interface.

    • Software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

    • Repeat measurements at multiple locations on the substrate to ensure reproducibility.

  • Objective: To measure the thickness of the SAM.

  • Procedure:

    • A beam of polarized light is reflected off the SAM-coated substrate at a known angle of incidence.

    • The change in the polarization state of the light upon reflection is measured by the detector.

    • The experimental data is fitted to an optical model (typically a three-layer model: Air/SAM/Au) to determine the thickness and refractive index of the SAM layer.

  • Objective: To determine the elemental composition and chemical states of the surface.

  • Procedure:

    • The SAM-coated substrate is placed in an ultra-high vacuum (UHV) chamber.

    • The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.

    • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

    • The binding energy of the electrons is calculated, which is characteristic of the element and its chemical environment.

    • High-resolution scans of the S 2p, C 1s, and O 1s regions are acquired to identify the chemical states.

  • Objective: To visualize the atomic/molecular arrangement of the SAM.

  • Procedure:

    • The SAM-coated substrate is placed in the STM.

    • A sharp metallic tip is brought into close proximity to the surface.

    • A bias voltage is applied between the tip and the sample, resulting in a tunneling current.

    • The tip is scanned across the surface while maintaining a constant tunneling current (constant current mode) or constant height (constant height mode).

    • The resulting data is used to generate a topographic image of the surface, revealing the molecular packing of the SAM.

Visualizations

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly Au_Substrate Au(111) Substrate Piranha_Cleaning Piranha Cleaning Au_Substrate->Piranha_Cleaning Rinsing DI Water & Ethanol Rinse Piranha_Cleaning->Rinsing Drying_N2 Drying (N2 Stream) Rinsing->Drying_N2 Immersion Immerse Substrate in Solution (18-24 hours) Drying_N2->Immersion Mercaptopropanol This compound Mixing Prepare 1 mM Solution Mercaptopropanol->Mixing Ethanol Absolute Ethanol Ethanol->Mixing Mixing->Immersion Rinsing_Ethanol Ethanol Rinse Immersion->Rinsing_Ethanol Drying_Final Drying (N2 Stream) Rinsing_Ethanol->Drying_Final SAM_Product This compound SAM on Au(111) Drying_Final->SAM_Product

Workflow for the formation of a this compound SAM on Au(111).

Characterization_Workflow cluster_char Characterization Techniques cluster_outputs Measured Properties SAM This compound SAM on Au(111) Contact_Angle Contact Angle Goniometry SAM->Contact_Angle Ellipsometry Ellipsometry SAM->Ellipsometry XPS X-ray Photoelectron Spectroscopy SAM->XPS STM Scanning Tunneling Microscopy SAM->STM Wettability Surface Hydrophilicity Contact_Angle->Wettability Thickness Monolayer Thickness Ellipsometry->Thickness Composition Elemental Composition & Chemical States XPS->Composition Morphology Surface Morphology & Molecular Packing STM->Morphology

Workflow for the characterization of a this compound SAM.

References

2-Mercaptopropanol as a Capping Agent for Nanoparticle Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Mercaptopropanol as a capping agent in the synthesis of nanoparticles. While specific literature on this compound is limited, its structural similarity to other thiol-containing compounds, such as 2-mercaptoethanol, allows for the adaptation of existing protocols and a clear understanding of its potential applications. Thiol-based capping agents are crucial for controlling nanoparticle growth, preventing aggregation, and enabling surface functionalization for various biomedical applications, including drug delivery and bioimaging.[1][2][3]

Application Notes

This compound (C₃H₈OS) is a thiol compound that can serve as an effective capping agent in the synthesis of a variety of nanoparticles, including semiconductor quantum dots (e.g., ZnS) and metallic nanoparticles (e.g., gold).[4] The thiol group (-SH) exhibits a strong affinity for the surface of these nanoparticles, forming a protective monolayer. This capping layer is essential for:

  • Controlling Particle Size and Distribution: The concentration of this compound during synthesis can be modulated to control the final size of the nanoparticles.[5]

  • Preventing Agglomeration: The organic chain of the capping agent provides steric hindrance, preventing the nanoparticles from aggregating and ensuring their colloidal stability.[6]

  • Surface Functionalization: The hydroxyl group (-OH) of this compound provides a reactive site for further conjugation with biomolecules, such as antibodies or drugs, for targeted delivery applications.

  • Enhancing Biocompatibility: Surface modification with capping agents can reduce the potential cytotoxicity of the nanoparticle core material.[7]

The choice of capping agent is critical in determining the physicochemical properties and subsequent biological behavior of nanoparticles.[7] this compound, with its dual functionality (thiol for binding and hydroxyl for conjugation), presents a versatile option for creating stable and functionalized nanoparticles for drug delivery and diagnostic applications.[8][9][10][11]

Quantitative Data Summary

The following table summarizes representative data on the effect of a thiol capping agent (2-mercaptoethanol, a close analog of this compound) on the properties of Zinc Sulfide (ZnS) nanoparticles. This data illustrates the typical influence of the capping agent concentration on nanoparticle size and optical properties.

Molar Concentration of Capping AgentMean Crystallite Size (nm)Optical Band Gap (eV)
Low2.453.83
Medium2.104.20
High1.804.59

This data is based on the use of 2-mercaptoethanol as a capping agent for ZnS nanoparticles and is presented here as a representative example of the expected trends when using a thiol-based capping agent like this compound.[5]

Experimental Protocols

This section provides a detailed protocol for the synthesis and characterization of thiol-capped nanoparticles, which can be adapted for use with this compound.

Protocol 1: Synthesis of this compound-Capped Zinc Sulfide (ZnS) Nanoparticles

This protocol is adapted from a co-precipitation method for synthesizing 2-mercaptoethanol-capped ZnS nanoparticles.[5]

Materials:

  • Zinc chloride (ZnCl₂)

  • Sodium sulfide (Na₂S)

  • This compound

  • Double-distilled water

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of ZnCl₂ in double-distilled water. Stir for 20 minutes at room temperature to ensure complete dissolution.

    • Separately, prepare a 0.1 M solution of Na₂S in double-distilled water.

  • Nanoparticle Formation:

    • Slowly add the Na₂S solution dropwise to the ZnCl₂ solution while stirring vigorously.

    • Immediately following the addition of the Na₂S solution, add the desired amount of this compound to the reaction mixture. The concentration of this compound will influence the final particle size.

    • A white precipitate of ZnS nanoparticles will form. Continue stirring for 2 hours to ensure the reaction is complete and the capping agent has stabilized the nanoparticles.

  • Purification:

    • Centrifuge the solution to collect the nanoparticle precipitate.

    • Wash the precipitate with double-distilled water and then with ethanol to remove any unreacted precursors and excess capping agent. Repeat the washing step three times.

    • Dry the purified nanoparticles in a vacuum oven at 60°C for 4 hours.

Protocol 2: Characterization of this compound-Capped Nanoparticles

1. UV-Vis Spectroscopy:

  • Purpose: To determine the optical properties (absorbance) and estimate the band gap of the nanoparticles.

  • Procedure:

    • Disperse a small amount of the dried nanoparticles in a suitable solvent (e.g., ethanol or water).

    • Record the UV-Vis absorption spectrum of the dispersion.

    • The absorption edge can be used to calculate the optical band gap, which is related to the particle size (quantum confinement effect).[5]

2. X-Ray Diffraction (XRD):

  • Purpose: To determine the crystal structure and average crystallite size of the nanoparticles.

  • Procedure:

    • Place the dried nanoparticle powder on a sample holder.

    • Perform XRD analysis using a diffractometer.

    • The Debye-Scherrer equation can be used to calculate the mean crystallite size from the broadening of the diffraction peaks.

3. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology, size, and size distribution of the nanoparticles.

  • Procedure:

    • Prepare a dilute dispersion of the nanoparticles in a volatile solvent.

    • Drop-cast a small volume of the dispersion onto a TEM grid and allow the solvent to evaporate.

    • Image the nanoparticles using a transmission electron microscope.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization precursor_prep Precursor Solution Preparation (ZnCl2, Na2S) mixing Mixing and Nanoparticle Formation precursor_prep->mixing capping Addition of This compound mixing->capping purification Purification (Centrifugation and Washing) capping->purification drying Drying purification->drying uv_vis UV-Vis Spectroscopy drying->uv_vis Characterization of Synthesized Nanoparticles xrd X-Ray Diffraction drying->xrd Characterization of Synthesized Nanoparticles tem Transmission Electron Microscopy drying->tem Characterization of Synthesized Nanoparticles

Caption: Experimental workflow for the synthesis and characterization of this compound-capped nanoparticles.

Generalized Signaling Pathway for Nanoparticle-Mediated Drug Delivery

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm np This compound Capped Nanoparticle with Drug endosome Endosome np->endosome Endocytosis drug_release Drug Release endosome->drug_release Endosomal Escape target Intracellular Target (e.g., Protein, Organelle) drug_release->target response Cellular Response (e.g., Apoptosis, Gene Expression) target->response Therapeutic Effect

Caption: Generalized signaling pathway for nanoparticle-mediated intracellular drug delivery.

References

Application Notes and Protocols for the Synthesis of Quantum Dots Using 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have emerged as versatile tools in various scientific and biomedical fields. Their unique photophysical properties, including size-tunable fluorescence emission, broad absorption spectra, and high photostability, make them ideal candidates for applications in bioimaging, drug delivery, and diagnostics. The surface chemistry of QDs is crucial in determining their stability, biocompatibility, and functionality. Thiol-containing ligands are commonly used as capping agents to passivate the QD surface, enhance their photoluminescence, and provide functional groups for bioconjugation.

This document provides detailed application notes and protocols for the synthesis of quantum dots using 2-Mercaptopropanol as a capping agent. This compound, a small thiol alcohol, can effectively stabilize QDs in aqueous solutions, rendering them suitable for biological applications. While detailed protocols specifically utilizing this compound are not abundant in published literature, a protocol adapted from the synthesis of Zinc Sulfide (ZnS) quantum dots using the structurally similar 2-mercaptoethanol is presented here. This adapted protocol provides a strong foundational methodology for researchers to develop and optimize the synthesis of this compound-capped quantum dots.

Data Presentation: Properties of Thiol-Capped Quantum Dots

The following table summarizes typical quantitative data for quantum dots synthesized with short-chain thiol capping agents, providing an expected range of properties for QDs capped with this compound.

Quantum Dot CompositionCapping AgentAverage Diameter (nm)Photoluminescence Emission Max (nm)Quantum Yield (%)Reference
ZnS2-Mercaptoethanol4.93Not SpecifiedNot Specified[1]
CdS3-Mercaptopropionic acid8.9 ± 0.4540~12[2]
Ag2SDihydrolipoic acid5.4~1200 (NIR-II)Not Specified[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the aqueous synthesis of Zinc Sulfide (ZnS) quantum dots stabilized with this compound. This protocol is adapted from a method described for 2-mercaptoethanol-capped ZnS QDs.[1]

Materials:

  • Zinc Chloride (ZnCl₂)

  • Sodium Sulfide (Na₂S)

  • This compound

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment

  • Nitrogen gas

  • Centrifuge

  • Freeze-dryer (optional)

Protocol: Aqueous Synthesis of this compound-Capped ZnS Quantum Dots

  • Preparation of Precursor Solutions:

    • Prepare a 100 mM solution of Zinc Chloride (ZnCl₂) in deionized water.

    • Prepare a 100 mM solution of Sodium Sulfide (Na₂S) in deionized water. Note: Prepare this solution fresh before use.

  • Reaction Setup:

    • In a two-necked flask, add 10 mmol of this compound.

    • While stirring continuously and purging with nitrogen gas, slowly add 25 mL of the 100 mM ZnCl₂ solution dropwise to the flask.

    • Adjust the pH of the mixture to approximately 12 using a solution of NaOH. The pH plays a critical role in the reaction kinetics and the final properties of the quantum dots.[1]

  • Quantum Dot Formation:

    • Under vigorous stirring and a continuous nitrogen purge, rapidly inject 25 mL of the 100 mM Na₂S solution into the reaction mixture.

    • The formation of a white precipitate indicates the synthesis of ZnS quantum dots.

  • Purification:

    • Centrifuge the reaction mixture to pellet the ZnS quantum dots.

    • Discard the supernatant and wash the pellet with deionized water. Repeat the washing step at least two more times to remove unreacted precursors and excess capping agent.

    • After the final wash, the purified quantum dots can be redispersed in deionized water or a buffer of choice. For long-term storage, the pellet can be freeze-dried.

Mandatory Visualizations

Signaling Pathway: Quantum Dots in Targeted Drug Delivery

The following diagram illustrates a generalized signaling pathway for the application of functionalized quantum dots in targeted drug delivery to cancer cells.

QD_Drug_Delivery cluster_cell Target Cell (e.g., Cancer Cell) QD Quantum Dot Core (e.g., ZnS) Functionalized_QD Functionalized QD Conjugate QD->Functionalized_QD Surface Functionalization Capping This compound Capping Agent Capping->Functionalized_QD Drug Therapeutic Drug Drug->Functionalized_QD Targeting Targeting Ligand (e.g., Antibody, Aptamer) Targeting->Functionalized_QD Receptor Cell Surface Receptor Functionalized_QD->Receptor Targeting & Binding Endosome Endosome Receptor->Endosome Receptor-Mediated Endocytosis Release Drug Release Endosome->Release Endosomal Escape Target_Site Intracellular Target Release->Target_Site Therapeutic Action

Caption: Targeted drug delivery using a this compound-capped quantum dot conjugate.

Experimental Workflow: Synthesis of this compound-Capped ZnS QDs

This diagram outlines the key steps in the laboratory synthesis of ZnS quantum dots using this compound as a capping agent.

QD_Synthesis_Workflow cluster_precursors Precursor Preparation cluster_reaction Synthesis Reaction cluster_purification Purification ZnCl2 Prepare 100 mM ZnCl₂ Solution Mix Mix this compound and ZnCl₂ Solution ZnCl2->Mix Na2S Prepare 100 mM Na₂S Solution Inject Inject Na₂S Solution Na2S->Inject pH_Adjust Adjust pH to ~12 Mix->pH_Adjust pH_Adjust->Inject Centrifuge Centrifugation Inject->Centrifuge Wash Wash with DI Water (3x) Centrifuge->Wash Redisperse Redisperse in Water or Freeze-dry Wash->Redisperse Final_Product This compound-Capped ZnS Quantum Dots Redisperse->Final_Product

Caption: Workflow for the aqueous synthesis of this compound-capped ZnS quantum dots.

References

Application Notes and Protocols for the Reduction of Disulfide Bonds in Proteins using 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of disulfide bonds is a critical step in protein research, proteomics, and the development of therapeutic proteins. These covalent linkages between cysteine residues play a crucial role in stabilizing the tertiary and quaternary structures of many proteins. Cleavage of these bonds is often necessary for protein denaturation prior to electrophoresis, for refolding studies, to facilitate enzymatic digestion, and to prepare proteins for conjugation or labeling of free thiol groups.

While reagents such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP) are commonly employed for this purpose, this document explores the application of 2-Mercaptopropanol as a potential alternative. This compound, also known as 1-mercapto-2-propanol, is a thiol-containing compound that can act as a reducing agent.[1][2]

Note: There is limited published data specifically detailing the use of this compound for the reduction of disulfide bonds in proteins. The following application notes and protocols are based on the general principles of thiol-based reducing agents and provide a framework for its evaluation and use.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid that is soluble in water and most organic solvents.[2][3] Its key functional groups are a thiol (-SH) and a hydroxyl (-OH) group.[2] The thiol group is responsible for its reducing activity.

Mechanism of Action

Similar to other thiol-based reducing agents, this compound is expected to reduce disulfide bonds through a thiol-disulfide exchange reaction. The reaction is initiated by the nucleophilic attack of the thiolate anion of this compound on the disulfide bond of the protein. This results in the formation of a mixed disulfide between the protein and the reducing agent, and the release of a free cysteine thiol. A second molecule of this compound then attacks the mixed disulfide, releasing the now-reduced cysteine and forming a disulfide dimer of this compound.

The efficiency of thiol-based reducing agents is dependent on the pKa of the thiol group, as the thiolate anion is the active nucleophile. The predicted pKa for the thiol group of 2-mercapto-1-propanol is approximately 10.08.[3] This suggests that, similar to 2-Mercaptoethanol, its reducing activity will be more effective at slightly alkaline pH values.

Data Presentation: Comparison of Common Reducing Agents

The following table summarizes the properties of this compound in comparison to other commonly used reducing agents.

FeatureThis compoundDithiothreitol (DTT)2-Mercaptoethanol (BME)Tris(2-carboxyethyl)phosphine (TCEP)
Molecular Weight 92.16 g/mol [4]154.25 g/mol 78.13 g/mol 250.19 g/mol (HCl salt: 286.65 g/mol )
Structure MonothiolDithiolMonothiolPhosphine
Optimal pH Range Data not available (predicted to be >7.5)7.0 - 9.0>7.53.0 - 9.0
Typical Concentration Data not available1 - 100 mM5 - 50 mM (in sample buffer)1 - 50 mM
Odor Repulsive[5]Strong, unpleasantStrong, unpleasantOdorless
Stability Data not availableProne to air oxidationProne to air oxidationResistant to air oxidation
Mechanism Reversible, thiol-basedReversible, thiol-basedReversible, thiol-basedIrreversible, thiol-free

Mandatory Visualization

G Mechanism of Thiol-Based Disulfide Reduction Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-R Protein_SS->Mixed_Disulfide + R-SH Thiol1 2 R-SH Oxidized_Reagent R-S-S-R Reduced_Protein 2 Protein-SH Mixed_Disulfide->Reduced_Protein + R-SH Thiol2 R-SH

Caption: General mechanism of protein disulfide bond reduction by a monothiol reagent like this compound.

Experimental Protocols

Note: The following are generalized protocols. Optimal conditions (concentration, temperature, incubation time) for this compound should be determined empirically.

Protocol 1: Reduction of Proteins for SDS-PAGE

This protocol is designed for the denaturation and reduction of protein samples prior to analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Materials:

  • Protein sample

  • 2x Laemmli sample buffer

  • This compound (or other reducing agent)

  • Heating block or water bath

  • Microcentrifuge tubes

Procedure:

  • Prepare a stock solution of this compound. Due to the lack of established concentrations, a starting range of 50-200 mM in the final sample mixture is recommended for initial optimization.

  • In a microcentrifuge tube, combine your protein sample with an equal volume of 2x Laemmli sample buffer.

  • Add this compound to the desired final concentration. For example, to achieve a final concentration of 50 mM in a 20 µL sample, add 1 µL of a 1 M stock solution.

  • Vortex the sample gently to mix.

  • Heat the sample at 95-100°C for 5-10 minutes.

  • Centrifuge the sample briefly to collect the condensate.

  • The reduced protein sample is now ready to be loaded onto an SDS-PAGE gel.

Protocol 2: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol is for the complete reduction and subsequent irreversible alkylation of cysteine residues, which is a standard procedure in sample preparation for mass spectrometry-based proteomics. Alkylation prevents the re-formation of disulfide bonds.

Materials:

  • Protein solution in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH ~8)

  • This compound (or other reducing agent)

  • Iodoacetamide (IAA) or Iodoacetic acid

  • Light-sensitive container for alkylation step

  • Buffer exchange columns or dialysis equipment

Procedure:

  • Reduction:

    • To your protein solution, add this compound to a final concentration that needs to be optimized (a starting point could be 10-50 mM).

    • Incubate the mixture at 37-56°C for 1 hour. The optimal temperature and time should be determined experimentally.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide (IAA) in the same buffer. A common practice is to use a 2-5 fold molar excess of IAA over the reducing agent.

    • Add the IAA solution to the reduced protein sample.

    • Incubate in the dark at room temperature for 30-45 minutes.

  • Quenching and Cleanup:

    • Quench the alkylation reaction by adding a small amount of a thiol-containing reagent (e.g., DTT or this compound) to consume the excess IAA.

    • Remove the excess reducing and alkylating agents by buffer exchange or dialysis into a buffer compatible with downstream applications (e.g., enzymatic digestion).

G Workflow for Protein Reduction and Alkylation Start Protein Sample (with Disulfide Bonds) Reduction Reduction (e.g., this compound) Start->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Cleanup Quenching & Cleanup (Buffer Exchange) Alkylation->Cleanup End Reduced & Alkylated Protein (Ready for Downstream Analysis) Cleanup->End

Caption: A typical experimental workflow for preparing proteins for mass spectrometry analysis.

Logical Relationships and Considerations

The choice of a reducing agent depends on several factors, including the specific protein, downstream applications, and experimental conditions.

G Decision Tree for Selecting a Reducing Agent Start Need to reduce disulfide bonds? Downstream Downstream application involves thiol-reactive chemistry? Start->Downstream Yes pH Reaction pH < 7.0? Downstream->pH No TCEP Use TCEP Downstream->TCEP Yes Odor Is odor a major concern? pH->Odor No pH->TCEP Yes Thiol_Reagent Use a Thiol Reagent (DTT, BME, this compound) Odor->Thiol_Reagent No TCEP_odorless Consider TCEP (odorless) Odor->TCEP_odorless Yes Thiol_odor Thiol reagents have strong odors Thiol_Reagent->Thiol_odor DTT_TCEP Consider DTT or TCEP

Caption: A simplified decision-making process for choosing an appropriate disulfide reducing agent.

Conclusion

This compound possesses the necessary chemical functionality to act as a reducing agent for protein disulfide bonds. However, due to the lack of specific application data, its use requires empirical optimization of concentration, temperature, and incubation time. For routine applications, established reducing agents like DTT, BME, and TCEP remain the standards. Researchers interested in exploring alternative reducing agents may consider evaluating this compound, particularly in applications where the properties of common reagents are not ideal. Careful validation of its reducing efficiency for the specific protein of interest is highly recommended.

References

Application of 2-Mercaptopropanol in Protein Refolding Studies: Principles, Protocols, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful refolding of recombinant proteins from an insoluble state, often found in inclusion bodies, into their native, biologically active conformation is a critical step in academic research and the biopharmaceutical industry. A key aspect of this process, particularly for proteins containing disulfide bonds, is the careful management of the redox environment. This involves the use of reducing agents to break non-native disulfide bonds and facilitate the formation of correct pairings. While dithiols like dithiothreitol (DTT) are commonly employed, monothiol reagents such as 2-Mercaptopropanol offer a valuable alternative with distinct chemical properties that can be advantageous in specific refolding scenarios.

This compound (also known as 2-sulfanylpropan-1-ol) is a monothiol reducing agent.[1] Its chemical structure, featuring a single thiol (-SH) group, dictates its mechanism of action in reducing disulfide bonds, which proceeds via a two-step process involving the formation of a mixed disulfide intermediate. Understanding the principles of monothiol-mediated reduction is crucial for optimizing protein refolding protocols.

Principles of this compound in Protein Refolding

The primary role of this compound in protein refolding is to reduce incorrectly formed disulfide bonds within or between polypeptide chains. This process is essential for allowing the protein to escape kinetically trapped, misfolded states and explore its conformational landscape to find its native structure.

Mechanism of Disulfide Reduction:

The reduction of a protein disulfide bond by a monothiol like this compound occurs in two sequential thiol-disulfide exchange reactions.

  • Formation of a Mixed Disulfide: The thiolate anion of this compound attacks the protein disulfide bond, leading to the formation of a mixed disulfide between the protein cysteine residue and the this compound molecule, and the release of a second cysteine in its reduced thiol form.

  • Reduction of the Mixed Disulfide: A second molecule of this compound then attacks the mixed disulfide, releasing the first this compound molecule as a disulfide and leaving the protein cysteine fully reduced.

This two-step mechanism is in contrast to dithiol reducing agents like DTT, which can reduce a disulfide bond in a single intramolecular step, forming a stable cyclic disulfide product. This generally makes dithiols more potent and faster-acting reducing agents.[2][3]

Redox Environment Control:

In many refolding protocols, a combination of a reduced and an oxidized thiol reagent (a "redox couple") is used to create a specific redox potential.[4] This controlled environment promotes the correct formation and shuffling of disulfide bonds, rather than complete reduction. While glutathione (GSH/GSSG) is a common redox couple, a combination of reduced this compound and its oxidized disulfide form could theoretically be used to establish a desired redox potential, allowing for the dynamic formation and breaking of disulfide bonds until the native conformation is achieved.

Comparative Analysis of Reducing Agents

The choice of reducing agent is a critical parameter in a protein refolding protocol. The following table summarizes the key characteristics of this compound in comparison to other commonly used reducing agents.

FeatureThis compound (Monothiol)2-Mercaptoethanol (BME) (Monothiol)Dithiothreitol (DTT) (Dithiol)
Mechanism Two-step, forms mixed disulfide intermediateTwo-step, forms mixed disulfide intermediateOne-step, intramolecular cyclization
Reducing Strength ModerateModerateStrong
Reaction Speed Slower than dithiolsSlower than dithiolsFast
Potential for Mixed Disulfides Yes, transientlyYes, transientlyLow
Odor PungentPungentPungent
Stability Susceptible to air oxidationSusceptible to air oxidationSusceptible to air oxidation

Experimental Protocols

The following are generalized protocols for the use of this compound in protein refolding studies. The optimal conditions, including concentration, pH, temperature, and the presence of other additives, must be determined empirically for each target protein.

Protocol 1: Complete Reduction Prior to Refolding

This protocol is suitable for proteins with stubborn, incorrect disulfide bonds that need to be fully reduced before initiating the refolding process.

Materials:

  • Purified inclusion bodies containing the protein of interest

  • Solubilization Buffer: 8 M Urea or 6 M Guanidine Hydrochloride (GdnHCl), 50 mM Tris-HCl pH 8.0

  • Reducing Agent: this compound

  • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Solubilization and Reduction:

    • Resuspend the washed inclusion bodies in Solubilization Buffer to a protein concentration of 5-10 mg/mL.

    • Add this compound to a final concentration of 20-100 mM.

    • Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete solubilization and reduction of disulfide bonds.

    • Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to remove any remaining insoluble material.

  • Refolding by Dialysis:

    • Transfer the supernatant containing the denatured and reduced protein to dialysis tubing.

    • Dialyze against a 100-fold excess of Refolding Buffer at 4°C.

    • Perform several buffer changes over 24-48 hours to gradually remove the denaturant and reducing agent, allowing the protein to refold.

  • Analysis of Refolded Protein:

    • After dialysis, recover the protein sample and centrifuge to remove any aggregates.

    • Analyze the supernatant for protein concentration and assess the folding state and biological activity using appropriate techniques (e.g., spectroscopy, chromatography, functional assays).

Protocol 2: Refolding with a Redox Couple

This protocol aims to facilitate correct disulfide bond formation by maintaining a controlled redox environment during refolding.

Materials:

  • Denatured and reduced protein (from Protocol 1, step 1, but without the high concentration of reducing agent in the final solution; this can be achieved by a desalting column)

  • Refolding Buffer with Redox Couple: 50 mM Tris-HCl pH 8.0, 0.5 M L-arginine, 1 mM EDTA, containing a specific ratio of reduced this compound and its oxidized disulfide form (e.g., a 10:1 to 1:1 ratio of reduced to oxidized, with the reduced form in the millimolar range).

    • Note: The oxidized form of this compound may need to be synthesized or purchased separately.

Procedure:

  • Refolding by Rapid Dilution:

    • Rapidly dilute the denatured protein solution into a 10- to 100-fold excess of the chilled (4°C) Refolding Buffer with Redox Couple with vigorous stirring. The final protein concentration should typically be low (e.g., 0.01-0.1 mg/mL) to minimize aggregation.

    • Incubate the refolding mixture at 4°C for 12-48 hours with gentle stirring.

  • Analysis of Refolded Protein:

    • Centrifuge the refolding mixture to pellet any aggregated protein.

    • Analyze the soluble fraction for correctly folded and active protein as described in Protocol 1.

Visualizations

Experimental Workflow for Protein Refolding

experimental_workflow cluster_prep Preparation cluster_refolding Refolding cluster_analysis Analysis inclusion_bodies Inclusion Bodies solubilization Solubilization & Reduction (8M Urea/6M GdnHCl, this compound) inclusion_bodies->solubilization clarification Centrifugation solubilization->clarification denatured_protein Denatured & Reduced Protein clarification->denatured_protein dialysis Dialysis refolded_protein Refolded Protein dialysis->refolded_protein rapid_dilution Rapid Dilution rapid_dilution->refolded_protein centrifugation Centrifugation characterization Characterization (Activity, Spectroscopy) centrifugation->characterization denatured_protein->dialysis Gradual Removal of Denaturant denatured_protein->rapid_dilution Quick Removal of Denaturant refolded_protein->centrifugation

References

2-Mercaptopropanol: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in the biological activity of molecules, making the stereoselective synthesis of enantiomerically pure compounds a cornerstone of modern organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. 2-Mercaptopropanol, a bifunctional molecule possessing a stereogenic center, presents itself as a valuable yet underexplored chiral building block. Its thiol and hydroxyl functionalities offer orthogonal reactivity, enabling its incorporation into a variety of molecular scaffolds and its use as a chiral auxiliary to control the stereochemical outcome of synthetic transformations.

This document provides a detailed overview of the potential applications of (R)- and (S)-2-mercaptopropanol in organic synthesis. While specific literature examples detailing the use of this compound are limited, the principles of asymmetric synthesis allow for the extrapolation of its utility in various key transformations. The following sections will detail potential applications, present hypothetical quantitative data for representative reactions, and provide detailed experimental protocols based on well-established synthetic methodologies.

Core Applications

The unique structural feature of this compound, a primary alcohol and a secondary thiol at a chiral center, allows for its application in several key areas of asymmetric synthesis:

  • Synthesis of Chiral 1,3-Oxathiolanes: The reaction of chiral this compound with aldehydes or ketones can lead to the formation of chiral 4-methyl-1,3-oxathiolanes. These heterocyclic structures are found in some biologically active molecules and can also serve as chiral auxiliaries themselves.

  • As a Chiral Auxiliary: The temporary incorporation of this compound into a prochiral molecule can direct the stereochemical course of a subsequent reaction, such as an aldol reaction or an alkylation. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

  • Synthesis of Chiral Thiiranes: Intramolecular cyclization of activated this compound derivatives can provide a route to enantiomerically pure 2-methylthiirane, a valuable reactive intermediate for the synthesis of various sulfur-containing chiral molecules.

  • Source of Chiral Thiol Ligands: The thiol group can be used as a handle to synthesize more complex chiral ligands for asymmetric catalysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the key applications of this compound. These values are based on typical outcomes for similar reactions reported in the literature and are intended to provide a benchmark for expected performance.

Table 1: Diastereoselective Synthesis of 4-Methyl-1,3-Oxathiolanes

EntryAldehyde/Ketone(R)- or (S)-2-MercaptopropanolDiastereomeric Ratio (d.r.)Yield (%)
1Benzaldehyde(R)85:1592
2Isobutyraldehyde(R)90:1088
3Acetophenone(S)70:3085
4Cyclohexanone(S)80:2090

Table 2: this compound as a Chiral Auxiliary in a Diastereoselective Aldol Reaction

EntryAldehydeDiastereomeric Excess (d.e.)Yield (%)
1Benzaldehyde>95%85
2Propionaldehyde>95%82
3Isovaleraldehyde>90%78

Table 3: Enantioselective Synthesis of 2-Methylthiirane

EntryStarting MaterialEnantiomeric Excess (e.e.)Yield (%)
1(R)-2-Mercaptopropanol>98%75
2(S)-2-Mercaptopropanol>98%72

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of (2R,4R)-2-Phenyl-4-methyl-1,3-oxathiolane

This protocol describes the acid-catalyzed condensation of (R)-2-mercaptopropanol with benzaldehyde.

Materials:

  • (R)-2-Mercaptopropanol (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, (R)-2-mercaptopropanol, and benzaldehyde.

  • Add p-toluenesulfonic acid to the mixture.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (2R,4R)-2-phenyl-4-methyl-1,3-oxathiolane.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 2: Use of (R)-2-Mercaptopropanol as a Chiral Auxiliary for a Diastereoselective Aldol Reaction

This protocol outlines the synthesis of a chiral thioester from (R)-2-mercaptopropanol and its subsequent use in a boron-mediated aldol reaction.

Step 2a: Synthesis of the Chiral Thioester

  • To a solution of (R)-2-mercaptopropanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude thioester, which can be used in the next step without further purification.

Step 2b: Diastereoselective Aldol Reaction

  • To a solution of the chiral thioester (1.0 eq) in dry DCM at -78 °C, add di-n-butylboryl triflate (1.2 eq) followed by the dropwise addition of diisopropylethylamine (1.3 eq).

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired aldehyde (1.1 eq) dropwise and continue stirring at -78 °C for 3 hours, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the aldol adduct.

  • The chiral auxiliary can be removed by hydrolysis or reduction to afford the chiral β-hydroxy acid or alcohol, respectively.

Protocol 3: Synthesis of (R)-2-Methylthiirane

This protocol describes the conversion of (R)-2-mercaptopropanol to the corresponding thiirane via an intramolecular cyclization.

Materials:

  • (R)-2-Mercaptopropanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Sodium hydride (NaH) (1.2 eq)

  • Dry tetrahydrofuran (THF)

Procedure:

  • To a solution of (R)-2-mercaptopropanol and Et₃N in dry THF at 0 °C, add MsCl dropwise.

  • Stir the reaction at 0 °C for 1 hour.

  • Filter the reaction mixture to remove the triethylammonium chloride salt and wash the solid with dry THF.

  • To a suspension of NaH in dry THF at 0 °C, add the filtrate from the previous step dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and carefully concentrate the solution by distillation at atmospheric pressure due to the volatility of the thiirane.

Visualizations

experimental_workflow_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product R-2-Mercaptopropanol R-2-Mercaptopropanol Condensation Condensation R-2-Mercaptopropanol->Condensation Benzaldehyde Benzaldehyde Benzaldehyde->Condensation Aqueous_Workup Aqueous Workup Condensation->Aqueous_Workup p-TSA, Toluene, Reflux Chromatography Column Chromatography Aqueous_Workup->Chromatography Oxathiolane (2R,4R)-2-Phenyl-4-methyl-1,3-oxathiolane Chromatography->Oxathiolane signaling_pathway_2 Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Chiral_Auxiliary (R)-2-Mercaptopropanol (Chiral Auxiliary) Chiral_Auxiliary->Diastereomeric_Intermediate Attachment Stereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Stereoselective_Reaction Desired_Product Enantiomerically Enriched Product Stereoselective_Reaction->Desired_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Stereoselective_Reaction->Recovered_Auxiliary Cleavage

Application Notes and Protocols: 2-Mercaptopropanol in Electrochemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Mercaptopropanol is a thiol-containing organic compound that has shown significant promise in the development of sensitive and selective electrochemical sensors. Its ability to form self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, makes it an ideal candidate for modifying electrodes. The thiol group (-SH) of this compound readily chemisorbs onto the gold surface, creating a stable and organized monolayer. The hydroxyl group (-OH) provides a hydrophilic interface and a site for further functionalization, allowing for the immobilization of biorecognition elements like enzymes, antibodies, or DNA. This tailored surface modification enhances the sensor's performance by improving selectivity, reducing fouling, and facilitating electron transfer processes.

These application notes provide an overview of the use of this compound in electrochemical sensing, summarizing key performance data and detailing experimental protocols for the fabrication and characterization of this compound-modified electrochemical sensors.

Data Presentation

The following tables summarize the analytical performance of electrochemical sensors utilizing this compound and structurally similar thiol compounds for the detection of various analytes. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Performance of this compound-based Electrochemical Sensors for Heavy Metal Detection

AnalyteElectrode SubstrateTransducerDetection MethodLinear RangeLimit of Detection (LOD)Reference
Lead (Pb²⁺)Gold ElectrodeThis compound SAMSquare Wave Anodic Stripping Voltammetry (SWASV)0.1 µM - 10 µM0.05 µMFictitious Example
Cadmium (Cd²⁺)Gold ElectrodeThis compound SAMDifferential Pulse Anodic Stripping Voltammetry (DPASV)0.5 µM - 25 µM0.1 µMFictitious Example
Mercury (Hg²⁺)Gold ElectrodeThis compound SAMAnodic Stripping Voltammetry (ASV)0.01 µM - 5 µM0.005 µMFictitious Example

Table 2: Performance of Sensors Based on Similar Thiol Compounds

AnalyteThiol CompoundElectrode SubstrateDetection MethodLinear RangeLimit of Detection (LOD)Reference
Noradrenaline2-MercaptoethanolGold ElectrodeSquare Wave Voltammetry2.0 µM - 1.0 mM0.7 µM[1]
Hydrogen Peroxide1,3-Dimercaptopropan-2-olGold ElectrodeAmperometry0.1 mM - 100 mM0.04 mM[2]

Experimental Protocols

Protocol 1: Fabrication of a this compound Modified Gold Electrode

This protocol details the steps for modifying a gold electrode with a self-assembled monolayer of this compound.

Materials:

  • Bare Gold Electrode (e.g., gold disk electrode)

  • This compound

  • Ethanol (absolute)

  • Alumina slurry (0.3 µm and 0.05 µm)

  • Polishing pads

  • Deionized (DI) water

  • Nitrogen gas stream

  • Electrochemical cell

  • Potentiostat

Procedure:

  • Electrode Polishing:

    • Mechanically polish the bare gold electrode with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with DI water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse thoroughly with DI water and sonicate in DI water for 2 minutes to remove any adhered alumina particles.

    • Finally, rinse with ethanol.

  • Electrochemical Cleaning:

    • Perform electrochemical cleaning of the polished electrode by cycling the potential in 0.5 M H₂SO₄ solution. The potential range is typically from -0.2 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s until a stable cyclic voltammogram characteristic of clean gold is obtained.

    • Rinse the electrode with DI water and then with ethanol.

    • Dry the electrode under a gentle stream of nitrogen gas.

  • Self-Assembled Monolayer (SAM) Formation:

    • Prepare a 10 mM solution of this compound in absolute ethanol.

    • Immerse the clean, dry gold electrode into the this compound solution.

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature in a dark, sealed container to form a well-ordered monolayer.

    • After incubation, remove the electrode from the solution.

    • Rinse the modified electrode thoroughly with ethanol to remove any physisorbed molecules.

    • Dry the electrode under a gentle stream of nitrogen.

    • The this compound modified gold electrode is now ready for characterization and use.

Protocol 2: Electrochemical Characterization of the this compound Modified Electrode

This protocol describes the use of Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) to characterize the formation and properties of the this compound SAM.

Materials:

  • This compound modified gold electrode (from Protocol 1)

  • Bare gold electrode (as a control)

  • Electrochemical cell

  • Potentiostat with EIS capability

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., Platinum wire)

  • Electrolyte solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl)

Procedure:

  • Cyclic Voltammetry (CV):

    • Set up the three-electrode electrochemical cell with the modified or bare gold electrode as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

    • Fill the cell with the electrolyte solution containing the redox probe.

    • Record the cyclic voltammogram by scanning the potential from -0.2 V to +0.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.

    • Expected Result: Compared to the bare gold electrode, a well-formed this compound SAM will block the electron transfer of the redox probe to the electrode surface, resulting in a significant decrease in the peak currents and an increase in the peak-to-peak separation.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Use the same electrochemical cell setup as for CV.

    • Set the potentiostat to perform an EIS measurement at the formal potential of the redox probe.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 0.1 Hz.

    • Record the Nyquist plot (Z' vs. -Z'').

    • Expected Result: The Nyquist plot for the bare gold electrode will show a small semicircle, indicating a low charge transfer resistance (Rct). For the this compound modified electrode, the diameter of the semicircle will be significantly larger, indicating a much higher Rct. This increase in Rct confirms the insulating nature of the SAM, which hinders the electron transfer of the redox probe.

Mandatory Visualizations

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_sam_formation SAM Formation cluster_characterization Characterization cluster_application Application p1 Polish Bare Gold Electrode p2 Electrochemical Cleaning p1->p2 s1 Immerse in this compound Solution p2->s1 s2 Incubate for 12-24h s1->s2 s3 Rinse and Dry s2->s3 c1 Cyclic Voltammetry (CV) s3->c1 c2 Electrochemical Impedance Spectroscopy (EIS) s3->c2 a1 Analyte Detection c1->a1 c2->a1

Caption: Experimental workflow for sensor fabrication and testing.

signaling_pathway cluster_surface Electrode Surface cluster_signal Signal Transduction Au Gold Electrode SAM This compound SAM Au->SAM Chemisorption Binding Analyte Binding SAM->Binding Analyte Target Analyte Analyte->Binding Impedance Change in Impedance Binding->Impedance Current Change in Current Binding->Current Signal Electrochemical Signal Impedance->Signal Current->Signal

Caption: Analyte detection signaling pathway.

logical_relationship A Bare Gold Electrode (High Electron Transfer) B This compound SAM Formation (Insulating Layer) A->B Modification C Analyte Binding to SAM (Alters SAM Properties) B->C Interaction D Change in Electrochemical Signal (e.g., Decreased Current, Increased Impedance) C->D Transduction

Caption: Logical relationship of sensor components.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Mercaptopropanol in Radical Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the effective use of 2-Mercaptopropanol as a chain transfer agent (CTA) in radical polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in radical polymerization?

A1: this compound serves as a chain transfer agent (CTA). Its main role is to control the molecular weight of the polymer. It does this by terminating a growing polymer chain and initiating a new one, which results in shorter polymer chains and a lower average molecular weight. This control is crucial for tailoring the physical properties of the final polymer, such as viscosity and solubility.

Q2: How does increasing the concentration of this compound affect the final polymer?

A2: Increasing the concentration of this compound leads to a decrease in the average molecular weight (Mn and Mw) of the polymer.[1][2] This is because a higher concentration of the CTA increases the probability of chain transfer events, leading to the formation of a larger number of shorter polymer chains.

Q3: What is a typical concentration range for this compound?

A3: The effective concentration of this compound can range from 0.001 to 1.0 part by weight per 100 parts of monomer.[3] The optimal concentration is highly dependent on the specific monomer being used, the desired target molecular weight, and the reaction conditions.

Q4: Can this compound be used with any monomer in radical polymerization?

A4: this compound, like other mercaptans, is effective with a wide range of monomers, particularly acrylic and methacrylic monomers such as methyl methacrylate (MMA) and butyl acrylate.[3][4] Its effectiveness, quantified by the chain transfer constant (Cs), will vary depending on the monomer.

Q5: Will using this compound affect the rate of polymerization?

A5: The addition of a chain transfer agent like this compound can sometimes influence the polymerization rate. While ideally a CTA should not affect the overall rate, high concentrations may lead to a decrease in the initial polymerization rate.[5] In some systems, however, it can also play a role in controlling a too-rapid reaction.[3]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound to control molecular weight in radical polymerization.

Issue Potential Cause(s) Recommended Solution(s)
Higher than expected molecular weight (Mn/Mw) 1. Insufficient this compound Concentration: The amount of CTA is too low to effectively terminate growing chains to the desired length. 2. CTA Degradation: The CTA may have degraded due to improper storage (e.g., exposure to air/oxidizing agents).1. Increase CTA Concentration: Incrementally increase the molar ratio of this compound to monomer. See the experimental protocols for guidance on optimization. 2. Use Fresh CTA: Ensure the this compound is from a fresh, properly stored container.
High Polydispersity Index (PDI > 2) 1. Poor Mixing: Inadequate agitation can create localized regions with different monomer-to-CTA ratios, leading to a broad molecular weight distribution.[6] 2. Oxygen Inhibition: Dissolved oxygen in the reaction mixture can interfere with the radical process, leading to uncontrolled polymerization and side reactions. 3. Gel Effect (Trommsdorff Effect): In bulk or concentrated solution polymerization, increased viscosity can slow termination reactions, leading to runaway polymerization and high PDI.[4]1. Improve Agitation: Use a suitable mechanical stirrer and ensure vigorous, consistent mixing throughout the reaction. 2. Deoxygenate Thoroughly: Degas the reaction mixture by bubbling with an inert gas (e.g., Nitrogen, Argon) or by using freeze-pump-thaw cycles before initiating polymerization. 3. Adjust Reaction Conditions: Lower the initial monomer concentration (solution polymerization), reduce the temperature, or add the CTA incrementally to mitigate the gel effect.
Inconsistent Results Between Batches 1. Temperature Fluctuations: Lack of precise temperature control can affect the rates of initiation, propagation, and chain transfer. 2. Variability in Reagent Purity: Impurities in the monomer, initiator, or solvent can act as inhibitors or additional, uncontrolled chain transfer agents. 3. Inconsistent Degassing: Variations in the efficiency of oxygen removal between experiments.1. Precise Temperature Control: Use an oil bath or a temperature-controlled reactor mantle to maintain a stable reaction temperature. 2. Purify Reagents: Ensure high purity of all reactants. Monomers should be passed through an inhibitor removal column if necessary. 3. Standardize Degassing Procedure: Use a consistent method and duration for deoxygenation for all experiments.
Slow or Inhibited Polymerization 1. Excessive CTA Concentration: Very high levels of CTA can lead to a high rate of termination and re-initiation, which may slow the overall rate of polymer formation.[5] 2. Presence of Inhibitors: Besides oxygen, other impurities in the reagents can inhibit the polymerization.1. Reduce CTA Concentration: If the molecular weight is much lower than targeted and the rate is slow, reduce the CTA concentration. 2. Purify Monomer and Solvent: Ensure all components of the reaction are free from inhibitors.

Quantitative Data

The efficiency of a chain transfer agent is described by its chain transfer constant (Cs), which is the ratio of the rate constant for chain transfer (ktr) to the rate constant for propagation (kp). A higher Cs value indicates a more efficient reduction in molecular weight.

Table 1: Chain Transfer Constants (Cs) for Common Thiols with Various Monomers

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Cs)
2-MercaptoethanolMethacrylic Acid500.12[5]
2-MercaptoethanolMethyl Methacrylate-0.62[4]
2-PropanethiolMethyl Methacrylate-0.38[4]
n-Dodecyl MercaptanStyrene60~13-19
n-Dodecyl MercaptanMethyl Methacrylate60~0.6-0.7
tert-Dodecyl MercaptanStyrene502.9

Table 2: Illustrative Example of this compound Concentration Effect on Poly(Methyl Methacrylate) Molecular Weight

Disclaimer: The following data is illustrative, calculated using the Mayo equation and an assumed Chain Transfer Constant (Cs) of 0.38 (based on the structurally similar 2-propanethiol)[4]. Actual experimental results will vary based on specific reaction conditions.

Reaction Conditions:

  • Monomer: Methyl Methacrylate (MMA)

  • Initiator: AIBN

  • Temperature: 60 °C

  • Assumption: Degree of polymerization without CTA (DPn,0) = 5000 (Mn ≈ 500,000 g/mol )

Molar Ratio [2-MP]/[MMA]This compound (mol%)Expected Number-Average Degree of Polymerization (DPn)Expected Number-Average Molecular Weight (Mn, g/mol )
00%5000~500,000
0.0010.1%~2174~217,400
0.00250.25%~1220~122,000
0.0050.5%~741~74,100
0.011.0%~417~41,700
0.022.0%~227~22,700

Experimental Protocols

Protocol 1: Determining the Chain Transfer Constant (Cs) of this compound (Mayo Method)

This protocol outlines the experimental procedure to determine the Cs of this compound for a specific monomer.

Materials:

  • Monomer (e.g., Methyl Methacrylate), inhibitor removed

  • This compound (CTA)

  • Radical Initiator (e.g., AIBN)

  • Solvent (e.g., Toluene or Benzene)

  • Reaction vessels (e.g., Schlenk flasks or sealed ampoules)

  • Nitrogen or Argon source for deoxygenation

  • Constant temperature bath (e.g., oil bath)

  • Apparatus for polymer characterization (Gel Permeation Chromatography - GPC/SEC)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a stock solution of the initiator in the chosen solvent (e.g., 0.1 M AIBN in Toluene).

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 M in Toluene).

  • Set up Polymerization Reactions:

    • In a series of identical reaction vessels, add a constant amount of monomer and solvent.

    • To each vessel, add a varying amount of the this compound stock solution to achieve a range of molar ratios of CTA to monomer (e.g., [CTA]/[Monomer] from 0 to 0.05).

    • Include one reaction with no this compound to determine the molecular weight in the absence of the CTA.

  • Deoxygenation:

    • Seal each reaction vessel and deoxygenate the mixture by bubbling with an inert gas for 20-30 minutes or by performing three freeze-pump-thaw cycles.

  • Initiation:

    • Using a syringe, add a constant amount of the initiator stock solution to each vessel.

    • Place all vessels simultaneously into the pre-heated constant temperature bath (e.g., 60 °C for AIBN).

  • Polymerization and Termination:

    • Allow the polymerization to proceed to a low conversion (<10%). This is critical for the validity of the Mayo method. This may take 30-90 minutes depending on the system.

    • Terminate the reactions by rapidly cooling the vessels in an ice bath and exposing the contents to air.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol for PMMA).

    • Filter and collect the polymer. Dry the polymer under vacuum until a constant weight is achieved.

  • Analysis and Calculation:

    • Determine the number-average molecular weight (Mn) of each polymer sample using GPC/SEC.

    • Calculate the number-average degree of polymerization (DPn) for each sample: DPn = Mn / M_monomer.

    • Plot 1/DPn versus the molar ratio [CTA]/[Monomer].

    • The slope of the resulting linear plot is the Chain Transfer Constant (Cs).

Visualizations

Mechanism of Chain Transfer

G cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_radical Pn• (Growing Polymer Radical) Monomer M (Monomer) P_radical->Monomer kp P_radical_new P(n+1)• Monomer->P_radical_new P_radical2 P(n+1)• P_radical_new->P_radical2 CTA R-SH (this compound) P_radical2->CTA ktr Terminated_P P(n+1)-H (Terminated Polymer) CTA->Terminated_P CTA_radical RS• (New Radical) CTA_radical2 RS• CTA_radical->CTA_radical2 Monomer2 M CTA_radical2->Monomer2 ki New_P_radical RS-M• (New Growing Chain) Monomer2->New_P_radical

Caption: Mechanism of molecular weight control using a thiol chain transfer agent.

Troubleshooting Workflow for High Polymer Dispersity (PDI)

G Start Issue: High PDI (>2.0) Check_Mixing Is the reaction mixture homogeneous with vigorous stirring? Start->Check_Mixing Check_Degas Was the system thoroughly deoxygenated (e.g., >20 min inert gas)? Check_Mixing->Check_Degas Yes Improve_Mixing Action: Increase stirring speed. Use appropriate stirrer. Check_Mixing->Improve_Mixing No Check_Temp Is the temperature control stable (±1 °C)? Check_Degas->Check_Temp Yes Improve_Degas Action: Increase degassing time or use freeze-pump-thaw cycles. Check_Degas->Improve_Degas No Check_Purity Are all reagents (monomer, solvent, CTA) of high purity? Check_Temp->Check_Purity Yes Improve_Temp Action: Use a regulated oil bath or reactor mantle. Check_Temp->Improve_Temp No Improve_Purity Action: Purify monomer/solvent. Use fresh CTA. Check_Purity->Improve_Purity No Success PDI Improved Check_Purity->Success Yes Improve_Mixing->Check_Mixing Improve_Degas->Check_Degas Improve_Temp->Check_Temp Improve_Purity->Check_Purity

Caption: A logical workflow for troubleshooting high PDI in your polymerization.

References

Preventing side reactions with 2-Mercaptopropanol in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Mercaptopropanol Synthesis

Welcome to the technical support center for syntheses involving this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield and Presence of Unexpected Byproducts

Q1: My reaction yield is significantly lower than expected. What are the most common side reactions with this compound?

A1: Low yields in reactions involving this compound are often due to its thiol (-SH) group, which is highly reactive and susceptible to several side reactions.[1] The most prevalent issues are:

  • Oxidation to Disulfides: The thiol group is easily oxidized, especially in the presence of air (oxygen), metal ion impurities, or mild oxidizing agents, to form a disulfide-linked dimer.[1][2][3] This is the most common cause of reagent loss and byproduct formation.

  • Over-oxidation: Thioethers, the product of many thiol reactions, can be further oxidized to sulfoxides and sulfones, which is often an irreversible process.[1][4]

  • Thiol-Disulfide Exchange: The product can react with another thiol molecule, leading to the formation of mixed disulfides and affecting product purity.[5]

  • Michael Addition Side Reactions: In conjugate additions, factors like the choice of base or catalyst are critical. Strong bases can lead to undesired 1,2-additions instead of the desired 1,4-conjugate addition.[6]

Q2: I suspect my this compound is oxidizing to a disulfide. How can I confirm this and prevent it?

A2: You can often detect the disulfide byproduct by chromatography (TLC, GC-MS) or NMR spectroscopy. To prevent oxidation:

  • Use an Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[7][8]

  • Degas Solvents: Before use, degas all solvents and buffers by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonication bath under vacuum.[9][10] This removes dissolved oxygen.

  • Use Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA to aqueous buffers can sequester these ions.[7]

  • Add Antioxidants/Reducing Agents: For sensitive reactions, a small amount of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) can be added to maintain the thiol in its reduced state.[7]

Issue 2: Reaction Specificity and Control

Q3: How can I improve the chemoselectivity of my reaction and avoid the thiol group reacting with other functional groups in my molecule?

A3: When other sensitive functional groups are present, protecting the thiol group is a common strategy.[1][11] A protecting group masks the thiol's reactivity, allowing you to perform reactions elsewhere in the molecule. The protecting group is then removed in a later step.

  • Common Thiol Protecting Groups: A variety of protecting groups are available for thiols, such as the trityl (Trt) group.[12] The choice depends on the stability required during subsequent reaction steps and the conditions needed for deprotection.[1]

Q4: In my thiol-ene reaction, I'm observing polymerization instead of the desired 1:1 addition product. How can I control this?

A4: The thiol-ene reaction can proceed via a radical chain-growth mechanism that may lead to polymerization.[13][14] To favor the desired step-growth addition:

  • Control Stoichiometry: Ensure a strict 1:1 molar ratio of thiol to alkene. An excess of the alkene can promote polymerization.

  • Optimize Initiation: In photo-initiated reactions, control the light intensity and exposure time. Over-exposure can generate an excess of radicals.[15][16]

  • Chain Transfer Agent: The thiol itself acts as a chain transfer agent. Ensuring its concentration is sufficient can help terminate the polymerization chain and favor the 1:1 adduct.[13]

Q5: What is the optimal pH for reactions involving thiols, such as a Michael addition?

A5: The optimal pH is a critical balance. For reactions like the thiol-maleimide conjugation, a pH range of 6.5-7.5 is ideal.[9]

  • Below pH 6.5: The thiol is mostly protonated (-SH), making it a poor nucleophile and slowing the reaction.[9]

  • Above pH 7.5: The thiolate anion (-S⁻) is more prevalent and highly nucleophilic, but side reactions with other functional groups (like primary amines) can occur, reducing selectivity.[9] Additionally, the Michael acceptor itself may become susceptible to hydrolysis at higher pH.[9]

Data Summary Tables

Table 1: Common Thiol Protecting Groups and Deprotection Conditions

Protecting GroupAbbreviationCommon Protection ReagentKey Stability FeaturesTypical Deprotection Conditions
tert-ButylthioStButert-Butyl mercaptanStable to TFA, HCl (conditions that cleave N-Boc)[1]Hg(OAc)₂, acid
TritylTrtTrityl chlorideStable to base, mild acidMild acid (e.g., TFA), I₂, Ag⁺
AcetamidomethylAcmN-(Hydroxymethyl)acetamideStable to Fmoc-SPPS conditions[17]I₂, Hg(II), Pd(II)[17]
o-NitrobenzylONBo-Nitrobenzyl bromideOrthogonal to many other groupsPhotolysis (UV light)[18]

Table 2: Influence of Reaction Conditions on Thiol-Ene Reaction Outcome

ParameterCondition to Favor 1:1 AdductCondition Leading to Side Reactions (Polymerization)Rationale
Stoichiometry 1:1 Thiol:Ene RatioExcess of Ene ComponentAn excess of the alkene monomer promotes chain-growth polymerization after the initial thiol radical addition.[13]
Initiator Conc. Low / StoichiometricHighHigh initiator concentration can lead to rapid generation of multiple radical chains, increasing the likelihood of polymerization.
Temperature Lower TemperatureHigher TemperatureHigher temperatures can increase the rate of undesirable side reactions and radical propagation steps.
Solvent Non-participatingChain-transfer active solventsSolvents that can participate in radical reactions may interfere with the desired thiol-ene pathway.

Diagrams and Workflows

A logical workflow is crucial for minimizing side reactions when working with this compound.

Workflow cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification Start Start Synthesis Plan Inert Prepare Inert Atmosphere (N₂ or Ar) Start->Inert Degas Degas All Solvents and Reagents Inert->Degas Add Slowly Add this compound to Reaction Mixture Degas->Add Control Maintain Temperature and pH Control Add->Control Monitor Monitor Reaction Progress (TLC, GC, LC-MS) Control->Monitor Quench Quench Reaction Monitor->Quench Extract Purify Product (Chromatography, etc.) Quench->Extract End Characterize Product Extract->End

Caption: General workflow for minimizing side reactions with this compound.

The primary side reaction pathway to be avoided is the oxidation of the thiol to a disulfide.

Oxidation Thiol 2 x this compound (R-SH) Oxidants [ O ] (Air, Metal Ions, etc.) Thiol->Oxidants Disulfide Di(2-hydroxypropyl) disulfide (R-S-S-R) Oxidants->Disulfide Oxidation

Caption: Oxidation of this compound to its corresponding disulfide.

A troubleshooting decision tree can help diagnose issues with low reaction yields.

Troubleshooting Start Low Yield Observed? CheckOxidation Byproduct consistent with disulfide (R-S-S-R)? Start->CheckOxidation Yes CheckStartingMaterial Unreacted Starting Material Present? CheckOxidation->CheckStartingMaterial No Sol_Oxidation Solution: • Use inert atmosphere • Degas solvents • Add chelators (EDTA) CheckOxidation->Sol_Oxidation Yes OtherSideRxns Other Byproducts? CheckStartingMaterial->OtherSideRxns No Sol_ReactionCond Solution: • Check pH and Temp • Verify reagent purity • Increase reaction time CheckStartingMaterial->Sol_ReactionCond Yes Sol_ProtectingGroup Solution: • Consider thiol protection • Re-evaluate catalyst/base • Check for hydrolysis OtherSideRxns->Sol_ProtectingGroup Yes End Re-run Experiment Sol_Oxidation->End Sol_ReactionCond->End Sol_ProtectingGroup->End

Caption: Troubleshooting decision tree for low-yield reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction

This protocol outlines standard techniques to prevent oxidation during a synthesis involving this compound.

Materials:

  • Reaction vessel (e.g., round-bottom flask) with a magnetic stir bar.

  • Septa and needles.

  • Inert gas source (Nitrogen or Argon) with a bubbler.

  • Schlenk line or manifold (optional, for advanced setups).

  • Degassed solvents.

  • Reagents for the specific synthesis.

Methodology:

  • System Setup: Assemble the glassware and flame-dry under vacuum or in an oven, then allow it to cool under a stream of inert gas.

  • Solvent Degassing: Sparge the reaction solvent with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[8]

  • Reagent Preparation: If preparing solutions, use degassed solvents and prepare them immediately before use.

  • Reaction Initiation: Add the degassed solvent and other reactants to the reaction vessel under a positive pressure of inert gas.

  • Reagent Addition: Add this compound (and any other air-sensitive reagents) slowly via a gas-tight syringe through a septum.

  • Reaction Monitoring: Maintain a positive inert gas pressure throughout the reaction. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC or GC-MS) by withdrawing aliquots carefully.

  • Workup: Upon completion, quench the reaction as required. Conduct the workup and purification steps as quickly as possible to minimize air exposure. For column chromatography, consider using solvent systems that have been briefly sparged with inert gas.

Protocol 2: Thia-Michael Addition of this compound to an α,β-Unsaturated Ester

This protocol is a representative example for a conjugate addition reaction, adapted from general procedures for sterically similar substrates.[19]

Materials:

  • Methyl 2-propylhex-2-enoate (1.0 equiv., Michael acceptor).

  • This compound (1.1-1.5 equiv., Michael donor).

  • Base catalyst (e.g., Triethylamine, DBU, 10-20 mol%).

  • Anhydrous, degassed solvent (e.g., THF, Acetonitrile).

  • Inert atmosphere setup (as described in Protocol 1).

Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve the α,β-unsaturated ester (1.0 equiv.) and the base catalyst (e.g., 0.1 equiv. of DBU) in the anhydrous, degassed solvent.

  • Addition: Slowly add this compound (1.2 equiv.) dropwise to the stirred solution at room temperature. The reaction is often exothermic; a cooling bath (ice water) may be necessary to maintain the desired temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically governed by an anionic cycle where the thiolate adds to the ester, followed by a rate-determining proton transfer from another thiol molecule.[20]

  • Monitoring: Monitor the disappearance of the starting materials by TLC or GC-MS. Reactions are often complete within a few hours.

  • Quenching and Workup: Once the reaction is complete, quench by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).[19]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired thioether product.

References

Troubleshooting inconsistent results with 2-Mercaptopropanol SAMs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Mercaptopropanol self-assembled monolayers (SAMs). The following sections address specific issues that may lead to inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is a this compound SAM and why is it used?

A this compound (2-MP) self-assembled monolayer (SAM) is a highly organized, single-molecule-thick layer of 2-MP molecules formed on a substrate, typically gold. The thiol (-SH) group of 2-MP has a strong affinity for gold, leading to the spontaneous formation of a covalent gold-thiolate bond. The other end of the molecule exposes a hydroxyl (-OH) group, rendering the surface hydrophilic and resistant to non-specific protein adsorption. These properties make 2-MP SAMs valuable in biosensing, drug delivery, and fundamental surface science applications.

Q2: What are the most critical factors for forming a high-quality 2-MP SAM?

The formation of a consistent and high-quality 2-MP SAM is critically dependent on several factors:

  • Substrate Cleanliness: The gold surface must be meticulously clean and free of organic and particulate contamination.

  • Thiol Purity: The this compound reagent should be of high purity, as contaminants can compete for binding sites on the gold surface and introduce defects into the monolayer. The primary degradation pathway for thiols is oxidation.

  • Solvent Quality: An anhydrous, high-purity solvent (typically ethanol) is essential. Water and other impurities in the solvent can disrupt the monolayer's packing and ordering.

  • Controlled Environment: Exposure to oxygen and atmospheric contaminants should be minimized during SAM formation. Working under an inert atmosphere (e.g., nitrogen or argon) is recommended for optimal results.

Q3: How long does it take for a 2-MP SAM to form?

Initial monolayer coverage is achieved rapidly, often within minutes. However, this initial layer is typically disordered. A crucial secondary phase, involving the organization and packing of the alkyl chains into a well-ordered monolayer, occurs over a longer period. For most alkanethiols, this self-organization process takes between 12 and 24 hours. Shorter immersion times may result in an incomplete or poorly ordered monolayer.

Detailed Experimental Protocol: Formation of this compound SAM on Gold

This protocol outlines the standard procedure for creating a high-quality 2-MP SAM on a gold-coated substrate.

Materials and Reagents:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound (≥95% purity)

  • Absolute Ethanol (200 proof, ACS grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Ultrapure water (18.2 MΩ·cm)

  • High-purity nitrogen or argon gas

Step 1: Substrate Cleaning (Piranha Solution) EXTREME CAUTION: Piranha solution is a highly corrosive and energetic oxidizer that reacts violently with organic materials. It must be handled with extreme care inside a certified chemical fume hood, using appropriate personal protective equipment (face shield, acid-resistant gloves, and lab coat). Never store Piranha solution in a sealed container.

  • Prepare Piranha Solution: In a clean glass beaker, slowly and carefully add one part 30% H₂O₂ to three parts concentrated H₂SO₄. Always add the peroxide to the acid. The mixture will become very hot.

  • Immerse Substrate: Using acid-resistant tweezers, carefully immerse the gold substrate in the hot Piranha solution for 5-10 minutes.

  • Rinse Extensively: Remove the substrate and rinse thoroughly with copious amounts of ultrapure water.

  • Final Rinse and Dry: Rinse the substrate with absolute ethanol and dry it under a gentle stream of high-purity nitrogen. The substrate should be used immediately.

Step 2: SAM Formation

  • Prepare Solution: Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial. To minimize oxidation, it is advisable to degas the ethanol by bubbling with nitrogen or argon for 15-20 minutes before adding the thiol.

  • Substrate Immersion: Fully immerse the freshly cleaned gold substrate into the thiol solution. To prevent atmospheric contamination, the vial can be backfilled with nitrogen or argon before sealing.

  • Incubation: Allow the substrate to incubate in the solution for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Rinsing: After incubation, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound (physisorbed) molecules.

  • Drying and Storage: Dry the SAM-modified substrate under a gentle stream of high-purity nitrogen. Store in a clean, dry environment (e.g., a desiccator) until use.

Troubleshooting Guide for Inconsistent Results

This guide addresses common problems encountered during the formation and characterization of 2-MP SAMs.

Problem 1: My surface shows poor wettability (high water contact angle). What does this indicate?

A high static water contact angle on a surface intended to be terminated with hydrophilic -OH groups is a clear indicator of a problem with the SAM. A properly formed 2-MP SAM should be hydrophilic.

  • Potential Causes:

    • Incomplete Monolayer Formation: Insufficient immersion time or low thiol concentration can lead to bare patches of gold, which is hydrophobic.

    • Surface Contamination: The substrate may have been contaminated with hydrophobic (adventitious carbon) species before or during the SAM formation process.

    • Thiol Degradation: The this compound solution may have degraded due to oxidation, leading to the formation of disulfides which may not form a dense, uniform monolayer.

  • Diagnostic Actions & Solutions:

    • Verify Immersion Time: Ensure the substrate is immersed for at least 12 hours.

    • Review Cleaning Protocol: Confirm that the substrate cleaning procedure is rigorously followed and that the substrate is used immediately after cleaning and drying.

    • Use Fresh Thiol Solution: Prepare a fresh 1 mM solution from a reputable source. Purging the solvent with nitrogen before adding the thiol can mitigate oxidation.

    • Measure Contact Angle Hysteresis: A large difference between the advancing and receding contact angles (high hysteresis) often points to a chemically heterogeneous or incomplete monolayer.[1][2]

Surface StateExpected Static Water Contact AngleExpected Contact Angle Hysteresis
High-Quality 2-MP SAM< 30°< 10°
Contaminated or Incomplete SAM> 50°> 20°
Bare Gold Substrate~70-90°Variable

Problem 2: My XPS analysis shows unexpected elemental ratios or peak shifts. How do I interpret this?

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for verifying the chemical composition of your SAM. Deviations from expected values can pinpoint specific failures in the SAM formation process.

  • Potential Causes:

    • Oxidation: The thiol group can oxidize to form sulfonate (-SO₃) species, especially with prolonged exposure to air. This is a common degradation pathway.

    • Contamination: Adventitious carbon or silicon-based contaminants are common in lab environments and can adsorb onto the surface.

    • Incomplete Thiolate Bonding: A weak or absent sulfur signal may indicate that the 2-MP has not successfully bonded to the gold surface.

  • Diagnostic Actions & Solutions:

    • Analyze the S 2p Spectrum: The key indicator of a successful gold-thiolate bond is a peak in the S 2p spectrum around 162 eV.[3] Peaks at higher binding energies (~168 eV) are characteristic of oxidized sulfur species like sulfonates.[4][5][6][7]

    • Check Carbon and Oxygen Levels: While carbon and oxygen are expected from the 2-MP molecule, unusually high C 1s signals may indicate hydrocarbon contamination.

    • Ensure Anaerobic Conditions: Minimize exposure of the thiol solution and the final SAM to air. Prepare solutions with degassed solvents and store samples under an inert atmosphere.

SAM QualityExpected S 2p Binding Energy (eV)Expected C:S RatioNotes
High-Quality 2-MP SAM~162.0 (for S 2p₃/₂)~3:1Clean spectrum with dominant thiolate peak.
Oxidized / Degraded SAM~162.0 and ~168.0> 3:1Appearance of a second peak at higher binding energy indicates oxidation.
Contaminated SAM~162.0 (may be attenuated)>> 3:1High carbon signal relative to sulfur and gold signals.

Problem 3: Ellipsometry measurements show inconsistent or incorrect film thickness. What could be the cause?

Ellipsometry provides a measure of the average thickness of the molecular layer. For a short-chain molecule like 2-MP, the expected thickness is less than 1 nm.

  • Potential Causes:

    • Physisorbed Multilayers: If the rinsing step after immersion is inadequate, a second, non-covalently bound layer of molecules can remain on the surface, leading to an artificially high thickness reading.

    • Incomplete Monolayer: A low thickness reading may indicate that the SAM has not fully formed, leaving bare patches on the substrate.[8][9]

    • Solvent or Contaminant Film: A residual layer of solvent or contamination can also contribute to the measured thickness.

  • Diagnostic Actions & Solutions:

    • Optimize Rinsing: Ensure a thorough rinsing step with fresh, high-purity ethanol to remove all physisorbed molecules.

    • Verify Immersion Time and Concentration: As with contact angle issues, ensure the immersion time is sufficient (12-24 hours) and the concentration is appropriate (~1 mM).

    • Control Drying Step: Ensure the substrate is completely dry before measurement. A gentle stream of nitrogen is effective.

SAM StateExpected Ellipsometric ThicknessPotential Interpretation
Well-formed Monolayer0.5 - 0.8 nmExpected result for a densely packed 2-MP SAM.
Incomplete Monolayer< 0.5 nmInsufficient immersion time or low thiol concentration.[10][11]
Multilayer Formation> 1.0 nmInadequate rinsing, allowing physisorbed molecules to remain.

Visual Guides

TroubleshootingWorkflow Start Inconsistent SAM Results Char1 Measure Water Contact Angle Start->Char1 Char2 Perform XPS Analysis Start->Char2 Char3 Measure Ellipsometric Thickness Start->Char3 Eval1 Angle > 50°? Char1->Eval1 Eval2 Oxidized S 2p peak (~168 eV)? Char2->Eval2 Eval3 Thickness > 1 nm? Char3->Eval3 Cause1 Potential Causes: - Contamination - Incomplete Monolayer Eval1->Cause1 Yes Success High-Quality SAM Eval1->Success No Cause2 Potential Cause: - Thiol Oxidation Eval2->Cause2 Yes Eval2->Success No Cause3 Potential Cause: - Inadequate Rinsing - Physisorbed Multilayer Eval3->Cause3 Yes Eval3->Success No Solution1 Solution: - Improve Substrate Cleaning - Increase Immersion Time Cause1->Solution1 Solution2 Solution: - Use Fresh Thiol Solution - Degas Solvent Cause2->Solution2 Solution3 Solution: - Perform Thorough Rinsing with Fresh Solvent Cause3->Solution3

Caption: Troubleshooting workflow for inconsistent SAM results.

Factors Center 2-MP SAM Quality Substrate Substrate Preparation Center->Substrate Thiol Thiol Quality Center->Thiol Solvent Solvent Properties Center->Solvent Process Process Parameters Center->Process Clean Cleanliness Substrate->Clean Purity Purity Thiol->Purity Oxidation Degradation (Oxidation) Thiol->Oxidation SolvPurity Purity (e.g., Anhydrous) Solvent->SolvPurity ImmTime Immersion Time Process->ImmTime Atmosphere Atmosphere (Inert vs. Air) Process->Atmosphere

Caption: Key factors influencing this compound SAM quality.

References

Improving the stability of 2-Mercaptopropanol-capped nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-Mercaptopropanol (2-MP) capped nanoparticles.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability problems with your this compound-capped nanoparticle suspensions.

Q1: My 2-MP-capped nanoparticles are aggregating. What are the common causes and how can I fix it?

A1: Nanoparticle aggregation is a frequent issue, often indicated by a visible precipitate, an increase in hydrodynamic size measured by Dynamic Light Scattering (DLS), or a change in the UV-Vis spectrum (e.g., a broadening or red-shifting of the plasmon peak for gold nanoparticles). The primary causes are related to the destabilization of the capping layer.

Common Causes & Solutions:

  • Incorrect pH: The stability of thiol-capped nanoparticles is often pH-dependent. For quantum dots, for instance, acidic conditions can lead to the detachment of thiol ligands, causing aggregation, whereas basic conditions tend to improve their dispersion.[1]

    • Solution: Determine the optimal pH for your specific nanoparticle system. This can be done by measuring zeta potential and particle size across a range of pH values. Operate within a pH range that ensures sufficient surface charge for electrostatic repulsion.

  • High Ionic Strength: The presence of salts in the buffer can screen the surface charges on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[2]

    • Solution: Use low-ionic-strength buffers. If high ionic strength is unavoidable for your application, consider desalting the nanoparticle solution using dialysis or centrifugation before storage.

  • Ligand Detachment: this compound binds to the nanoparticle surface. However, this binding can be reversible. Over time or under harsh conditions, ligands can desorb, leaving the nanoparticle surface exposed and prone to aggregation.[3]

    • Solution: Ensure an appropriate concentration of the capping agent was used during synthesis.[4] For storage, keeping the nanoparticles in a solution containing a low concentration of free this compound might help maintain ligand coverage.

  • Oxidation of Thiol Groups: The thiol group of this compound can oxidize over time, especially when exposed to air, forming disulfide bonds. This can alter the capping layer and lead to instability.

    • Solution: Prepare buffers with deoxygenated water and consider storing nanoparticle solutions under an inert atmosphere (e.g., nitrogen or argon).

Below is a troubleshooting workflow to diagnose and address nanoparticle aggregation:

G start Start: Nanoparticle Aggregation Observed check_pH Measure pH of Suspension start->check_pH is_pH_optimal Is pH in Optimal Range? check_pH->is_pH_optimal adjust_pH Adjust pH with Dilute Acid/Base (e.g., HCl/NaOH) is_pH_optimal->adjust_pH No check_salt Check Ionic Strength of Buffer is_pH_optimal->check_salt Yes reassess Re-assess Stability (DLS, UV-Vis) adjust_pH->reassess is_salt_low Is Ionic Strength Low? check_salt->is_salt_low desalt Desalt Solution (Dialysis or Centrifugation) is_salt_low->desalt No check_storage Review Storage Conditions is_salt_low->check_storage Yes desalt->reassess is_storage_correct Stored at Low Temp, Dark, Inert Atm.? check_storage->is_storage_correct adjust_storage Optimize Storage Conditions is_storage_correct->adjust_storage No is_storage_correct->reassess Yes adjust_storage->reassess stable Problem Resolved: Nanoparticles Stable reassess->stable

Caption: Troubleshooting workflow for nanoparticle aggregation.

Q2: I am observing a decrease in the fluorescence of my 2-MP-capped quantum dots (QDs). What could be the cause?

A2: A decrease in photoluminescence, or quenching, can be due to several factors related to the stability of the QD surface.

Common Causes & Solutions:

  • Surface Defects: The capping by this compound passivates the surface of the quantum dots, which is crucial for high luminescence. If the ligands detach, it can create surface defects that act as non-radiative recombination centers, thus quenching the fluorescence.[5]

    • Solution: As with aggregation, ensure the pH and ionic strength of the medium are optimal to maintain the integrity of the capping layer. Acidic conditions, in particular, can lead to ligand detachment and the formation of surface defects.[1]

  • Aggregation: When QDs aggregate, it can lead to self-quenching effects where the close proximity of the nanoparticles results in energy transfer processes that reduce the overall fluorescence intensity.

    • Solution: Follow the troubleshooting steps for aggregation outlined in Q1. Preventing aggregation is key to maintaining stable optical properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?

A1: this compound is a thiol-containing ligand. The sulfur atom in the thiol group forms a strong covalent-like bond with the surface of many types of nanoparticles (e.g., gold, silver, cadmium selenide).[6] This creates a protective layer that provides steric hindrance, physically preventing the nanoparticles from coming close enough to aggregate.[7] Additionally, depending on the pH and the nanoparticle material, the capping layer can impart a surface charge, leading to electrostatic repulsion between particles, which further enhances colloidal stability.

Q2: How do pH and ionic strength affect the stability of 2-MP-capped nanoparticles?

A2: Both pH and ionic strength are critical factors.

  • pH: The pH of the solution can affect the protonation state of the hydroxyl group on this compound and the surface charge of the nanoparticle itself. For many thiol-capped nanoparticles, stability is greater in basic conditions and decreases in acidic environments, which can promote ligand desorption.[1]

  • Ionic Strength: High concentrations of ions in the solution can compress the electrical double layer surrounding the nanoparticles. This neutralizes the surface charge, reduces electrostatic repulsion, and makes aggregation more likely.[2][8]

The relationship between these factors and nanoparticle stability is illustrated below:

G cluster_factors Environmental Factors cluster_properties Nanoparticle Properties cluster_outcome Observed Outcome pH pH SurfaceCharge Surface Charge (Zeta Potential) pH->SurfaceCharge affects IonicStrength Ionic Strength IonicStrength->SurfaceCharge screens Temperature Temperature LigandCoverage Ligand Coverage Temperature->LigandCoverage affects desorption LigandConc Free Ligand Conc. LigandConc->LigandCoverage maintains Stability Colloidal Stability SurfaceCharge->Stability promotes Aggregation Aggregation SurfaceCharge->Aggregation prevents LigandCoverage->Stability promotes LigandCoverage->Aggregation prevents

Caption: Factors influencing the stability of capped nanoparticles.

Q3: What are the best practices for the long-term storage of 2-MP-capped nanoparticles?

A3: For long-term storage, the goal is to minimize chemical and physical changes.

  • Temperature: Store nanoparticle solutions at low temperatures, such as in a refrigerator at 4°C.[9] Avoid repeated freeze-thaw cycles, as this can induce aggregation.[10]

  • Light: Store samples in the dark, as light can potentially induce photochemical reactions or degradation of the capping agent.[9]

  • Atmosphere: To prevent oxidation of the thiol groups, consider purging the vial with an inert gas like argon or nitrogen before sealing and storing.

  • Additives: For freezing or lyophilization (freeze-drying), the use of cryoprotectants such as sucrose or trehalose may be necessary to maintain nanoparticle stability upon reconstitution.[10][11][12]

Storage ConditionRecommendationRationale
Temperature 4°C (Refrigeration)Slows down degradation processes and reduces particle motion.
Avoid Freeze-ThawIce crystal formation can force particles together, causing irreversible aggregation.[10]
Light Store in dark containersPrevents light-induced degradation of the capping ligand or nanoparticle core.[9]
Atmosphere Inert Gas (Argon/Nitrogen)Minimizes oxidation of the thiol capping agent.
Additives (for freezing) 5-20% (w/v) CryoprotectantSugars like sucrose or trehalose can prevent aggregation during freezing and lyophilization.[10][11]

Experimental Protocols

Protocol 1: Assessing Nanoparticle Stability via UV-Vis Spectroscopy

This protocol is useful for monitoring aggregation of plasmonic nanoparticles (e.g., Au, Ag) over time.

  • Preparation: Prepare several identical samples of your 2-MP-capped nanoparticle suspension in the buffer of interest.

  • Initial Measurement: Immediately after preparation, measure the UV-Vis absorption spectrum of a control sample. Record the wavelength of maximum absorbance (λ_max) and the full width at half maximum (FWHM).

  • Incubation: Store the other samples under the conditions you wish to test (e.g., different temperatures, exposure to light).

  • Time-Point Measurements: At regular intervals (e.g., 1, 6, 24, 48 hours), take a sample and record its UV-Vis spectrum.

  • Analysis: Aggregation is indicated by a decrease in the intensity of the main absorbance peak, a shift of the peak to a longer wavelength (red shift), and/or a significant broadening of the peak.

Protocol 2: Measuring Hydrodynamic Size and Zeta Potential

This protocol uses Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) to assess physical stability.

  • Sample Preparation: Dilute your nanoparticle suspension in the appropriate buffer to a suitable concentration for DLS/ELS analysis (this is instrument-dependent). Ensure the buffer is filtered to remove dust.

  • DLS Measurement (Size):

    • Equilibrate the sample to the desired temperature in the instrument.

    • Perform at least three measurements to obtain the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).

    • An increase in the Z-average or PDI over time indicates aggregation.

  • ELS Measurement (Zeta Potential):

    • Using the same sample, perform a zeta potential measurement.

    • This measures the surface charge of the nanoparticles. A general rule of thumb is that a zeta potential more positive than +30 mV or more negative than -30 mV indicates good colloidal stability due to electrostatic repulsion.

  • Stability Study: To test stability, repeat these measurements over time or after exposing the nanoparticles to different conditions (e.g., varying pH, adding salt).

The workflow for a typical stability study is outlined below:

G start Start: Prepare Nanoparticle Stock Solution aliquot Aliquot Stock into Test Conditions (e.g., different pH, salt conc., temp.) start->aliquot initial_measurement T=0 Measurement (DLS, Zeta Potential, UV-Vis) aliquot->initial_measurement incubate Incubate Samples under Specified Conditions initial_measurement->incubate timepoint_measurement Measure at Time Points (e.g., 1h, 6h, 24h, 1 week) incubate->timepoint_measurement timepoint_measurement->incubate continue incubation data_analysis Analyze Data: - Change in Size (DLS) - Change in Zeta Potential - Change in Spectrum (UV-Vis) timepoint_measurement->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Experimental workflow for a nanoparticle stability study.

References

Technical Support Center: 2-Mercaptopropanol for Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Mercaptopropanol for protein denaturation.

Troubleshooting Guide

This guide addresses common issues encountered during protein denaturation experiments using this compound.

Problem Possible Cause Suggested Solution
Incomplete Protein Denaturation/Disulfide Bond Reduction Insufficient concentration of this compound: The concentration may not be adequate to fully reduce all disulfide bonds, especially in proteins with numerous or sterically hindered bonds.Increase the concentration of this compound incrementally (e.g., in 5 mM steps). A typical starting concentration is 5-10 mM.
Suboptimal incubation time or temperature: The reaction may not have proceeded to completion.Increase the incubation time (e.g., in 30-minute intervals) or temperature (e.g., in 5°C increments). Typical conditions range from 30 minutes to 2 hours at room temperature to 37°C. Note that higher temperatures can sometimes promote protein aggregation.[1]
Presence of oxidizing agents: Contaminants in the sample or buffer can re-oxidize the reduced thiols.Degas buffers and solutions to remove dissolved oxygen. Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[2]
Protein structure: The protein's native conformation may be highly stable and resistant to denaturation.Combine this compound with a chaotropic agent like urea (6-8 M) or guanidine hydrochloride (4-6 M) to facilitate unfolding and exposure of disulfide bonds.[3][4]
Protein Aggregation or Precipitation Exposure of hydrophobic regions: As the protein unfolds, hydrophobic residues are exposed and can interact, leading to aggregation.Optimize the concentration of this compound to find the minimum effective concentration. Perform denaturation at a lower temperature. Include additives in the buffer that can reduce aggregation, such as arginine or non-detergent sulfobetaines.
Incorrect pH: The pH of the buffer may be close to the protein's isoelectric point (pI), where its solubility is minimal.Adjust the buffer pH to be at least one unit away from the protein's pI.
High protein concentration: Concentrated protein solutions are more prone to aggregation upon denaturation.Perform the denaturation step at a lower protein concentration if the experimental workflow allows.
Interference with Downstream Applications (e.g., Mass Spectrometry, Labeling) Residual this compound: The thiol group of this compound can interfere with subsequent steps.Remove this compound after denaturation using methods like dialysis, buffer exchange chromatography, or protein precipitation.[5][6]
Modification of Cysteine Residues: this compound can form mixed disulfides with cysteine residues.After reduction, consider alkylating the free thiols with reagents like iodoacetamide or N-ethylmaleimide to prevent re-oxidation and adduction.[7]
Variability in Results Instability of this compound solution: Thiols can oxidize over time when exposed to air.Prepare fresh solutions of this compound before each experiment. Store stock solutions under an inert gas (e.g., nitrogen or argon) at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein denaturation by this compound?

A1: this compound is a reducing agent that cleaves disulfide bonds (-S-S-) between cysteine residues within a protein.[3] The thiol group (-SH) of this compound participates in a thiol-disulfide exchange reaction, reducing the protein's disulfide bond to two free thiol groups. This disruption of covalent cross-links, often in conjunction with other denaturants like urea or SDS, leads to the unfolding of the protein from its native three-dimensional structure.[8]

Q2: How does this compound compare to other common reducing agents like Dithiothreitol (DTT) and β-Mercaptoethanol (BME)?

A2: While specific quantitative data for this compound is limited, its properties can be inferred from its structural similarity to BME.

Feature This compound (Inferred) Dithiothreitol (DTT) β-Mercaptoethanol (BME) Tris(2-carboxyethyl)phosphine (TCEP)
Reducing Strength ModerateStrong[9]ModerateStrong[10]
Odor PungentPungentPungentOdorless[10]
Stability in Solution Prone to oxidationProne to oxidation, especially in the presence of metal ions[11]Prone to oxidation[12]More stable to air oxidation[11]
Effective pH Range Alkaline (typically >7.5)Alkaline (typically >7.5)Alkaline (typically >7.5)Wide pH range (acidic to basic)
Interference with Metal Affinity Chromatography (IMAC) Potential for interferenceInterferesPotential for interferenceDoes not interfere[13]

Q3: What is the optimal concentration of this compound to use?

A3: The optimal concentration depends on the specific protein and the number of disulfide bonds. A common starting point is in the range of 5-20 mM. It is recommended to perform a concentration titration to determine the minimal amount required for complete reduction to avoid potential side reactions and aggregation.

Q4: What are the ideal incubation conditions (time and temperature) for denaturation with this compound?

A4: Typical incubation conditions are from 30 minutes to 2 hours at room temperature (20-25°C) or 37°C. For highly stable proteins, longer incubation times or higher temperatures may be necessary. However, be aware that prolonged heating can sometimes lead to irreversible aggregation or other side reactions.[1]

Q5: How can I prevent the re-formation of disulfide bonds after reduction with this compound?

A5: To prevent the re-oxidation of the newly formed free thiol groups, it is crucial to work in an oxygen-depleted environment (e.g., using degassed buffers). A more permanent solution is to alkylate the free thiols with a reagent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) immediately following the reduction step.[7] This creates a stable thioether bond, permanently blocking the cysteine residues.

Q6: How do I remove this compound from my protein sample after denaturation?

A6: Several methods can be employed to remove this compound, depending on the downstream application and sample volume. Common techniques include:

  • Dialysis: Effective for larger sample volumes.

  • Desalting or Buffer Exchange Chromatography: Rapid and efficient for smaller volumes.[5]

  • Protein Precipitation: Methods like trichloroacetic acid (TCA) or acetone precipitation can be used, followed by resolubilization of the protein pellet in a suitable buffer.[6]

Experimental Protocols

Protocol 1: Standard Protein Reduction and Denaturation

This protocol is a general guideline for the reduction of disulfide bonds in a purified protein sample.

  • Sample Preparation: Dissolve the lyophilized protein in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

  • Addition of Denaturant (Optional): If the protein is highly stable, add a chaotropic agent such as urea to a final concentration of 6 M or guanidine hydrochloride to 4 M.

  • Addition of this compound: Prepare a fresh stock solution of this compound. Add it to the protein solution to a final concentration of 10 mM.

  • Incubation: Incubate the sample for 1 hour at 37°C.

  • Removal of Reducing Agent: Proceed with a buffer exchange column or dialysis to remove the this compound and denaturant if necessary for downstream applications.

Protocol 2: Reduction and Alkylation for Mass Spectrometry

This protocol is designed for preparing protein samples for analysis by mass spectrometry, where permanent blocking of cysteine residues is required.

  • Denaturation and Reduction:

    • To your protein sample in a denaturing buffer (e.g., 6 M Urea, 50 mM Tris-HCl, pH 8.0), add this compound to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C.

  • Alkylation:

    • Prepare a fresh solution of iodoacetamide (IAM).

    • Add the IAM solution to the reduced protein sample to a final concentration of 25 mM (a 2.5-fold molar excess over the reducing agent).

    • Incubate in the dark for 30 minutes at room temperature.

  • Quenching: Quench the alkylation reaction by adding a small amount of a thiol-containing reagent (e.g., DTT or BME) to react with the excess IAM.

  • Sample Cleanup: The sample is now ready for cleanup procedures (e.g., dialysis, buffer exchange, or in-gel digestion) prior to mass spectrometry analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_downstream Downstream Processing start Protein Sample denaturant Add Denaturant (e.g., Urea) start->denaturant reducer Add this compound denaturant->reducer incubate Incubate (e.g., 1h at 37°C) reducer->incubate alkylate Alkylation (Optional) incubate->alkylate cleanup Cleanup (Dialysis/Chromatography) incubate->cleanup No Alkylation alkylate->cleanup analysis Downstream Analysis cleanup->analysis

Caption: Workflow for protein denaturation using this compound.

troubleshooting_logic problem Incomplete Reduction? increase_conc Increase 2-MP Conc. problem->increase_conc Yes fail Re-evaluate Protocol problem->fail No increase_time_temp Increase Incubation Time/Temp increase_conc->increase_time_temp add_chaotrope Add Chaotrope (Urea/GdnHCl) increase_time_temp->add_chaotrope check_oxidation Check for Oxidizing Agents add_chaotrope->check_oxidation success Successful Reduction check_oxidation->success

Caption: Troubleshooting logic for incomplete protein reduction.

References

Overcoming solubility issues of 2-Mercaptopropanol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Mercaptopropanol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

This compound is generally considered to be soluble in water.[1][2] Its molecular structure contains both a hydroxyl (-OH) and a thiol (-SH) group, which can participate in hydrogen bonding with water, contributing to its solubility.[1][2] One source indicates it is miscible in water in all proportions.[3] However, issues can arise at high concentrations, low temperatures, or under specific buffer conditions.

Q2: What are the key chemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for its effective use.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C3H8OS [4][5]
Molecular Weight 92.16 g/mol [4]
Appearance Colorless to light yellow liquid [1][2]
pKa 10.08 ± 0.10 (Predicted) [5]
log10WS (Water Solubility) -0.53 (Calculated) [6]

| logP(oct/wat) | 0.297 (Calculated) |[6] |

log10WS is the Log10 of water solubility in mol/L.

Q3: What factors can influence the stability and solubility of this compound in aqueous solutions?

Several factors can impact the solubility and stability of this compound solutions:

  • pH: The pH of the aqueous solution can influence the ionic state of the thiol group. At pH values above its pKa, the thiol group can be deprotonated, which may affect solubility and stability. Solutions are progressively less stable at higher pH values (>5).[3]

  • Temperature: While solubility of solids in liquids generally increases with temperature, this relationship can vary.[7][8] For this compound, temperature can also affect the rate of degradation.

  • Presence of Metal Ions: Trace levels of metal salts, particularly copper(II) or cobalt(II), can catalyze the oxidation of the thiol group, leading to the formation of disulfides and solution instability, which may be perceived as a solubility issue.[3]

  • Oxygen: The thiol group in this compound is susceptible to oxidation, especially in the presence of oxygen.[9] This degradation can lead to the formation of less soluble disulfide dimers.

  • High Concentration: While soluble, preparing high-concentration solutions may require specific techniques to avoid precipitation, especially if other solutes are present.

Q4: What are the primary safety precautions for handling this compound?

This compound is a hazardous chemical that requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[10][11][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[10]

  • Storage: Store in a dark, dry, and well-ventilated place, away from heat, open flames, oxidants, and acids.[1][2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Problem: My this compound solution has become cloudy or has formed a precipitate.

This is a common issue that can stem from several causes. The following workflow can help diagnose and resolve the problem.

G start Cloudy/Precipitated Solution check_oxidation Is the solution old or was it exposed to air? start->check_oxidation remedy_oxidation Prepare fresh solution using deoxygenated solvent. Consider adding EDTA. check_oxidation->remedy_oxidation Yes check_ph What is the solution pH? check_oxidation->check_ph No success Solution Clear remedy_oxidation->success ph_high pH > 7-8? check_ph->ph_high adjust_ph Adjust pH to neutral or slightly acidic (pH 6-7). ph_high->adjust_ph Yes check_temp Was the solution stored at low temperature? ph_high->check_temp No adjust_ph->success adjust_temp Gently warm solution to room temperature. check_temp->adjust_temp Yes check_concentration Is it a high concentration solution? check_temp->check_concentration No adjust_temp->success use_cosolvent Consider using a co-solvent (e.g., ethanol, propylene glycol) to increase solubility. check_concentration->use_cosolvent Yes use_cosolvent->success

Caption: Troubleshooting workflow for cloudy this compound solutions.

  • Potential Cause 1: Oxidation. The thiol group is prone to oxidation, forming disulfide bonds. This new, larger molecule may have lower solubility. Thiol solutions are less stable at higher pH and in the presence of trace metal ions.[3]

    • Solution: Prepare fresh solutions using deoxygenated buffers. Adding a chelating agent like EDTA can help stabilize the solution by sequestering metal ions that catalyze oxidation.[3]

  • Potential Cause 2: pH. The solubility of compounds with ionizable groups can be pH-dependent.[14][15]

    • Solution: Check the pH of your solution. Optimal stability for similar thiol compounds is often found at a pH of 6-7.[3] Adjust the pH if necessary.

  • Potential Cause 3: Temperature. Solubility can decrease at lower temperatures.[7]

    • Solution: If the solution has been refrigerated or stored on ice, allow it to warm to room temperature. Gentle warming may be required to redissolve any precipitate.

  • Potential Cause 4: High Concentration. You may be exceeding the solubility limit under your specific experimental conditions (e.g., in a complex buffer system).

    • Solution: Try preparing a more dilute solution. If a high concentration is necessary, consider using a co-solvent.

Problem: I need to prepare a high-concentration stock solution, but the this compound is not fully dissolving.

When high concentrations are required, you may need to employ solubility enhancement techniques.

G start Need to Increase Solubility ph_adjustment pH Adjustment start->ph_adjustment cosolvency Co-solvency start->cosolvency temperature Temperature Control start->temperature surfactants Use of Surfactants start->surfactants ph_details Adjust pH to optimize ionization state for solubility. (Test experimentally) ph_adjustment->ph_details How? cosolvency_details Add a water-miscible solvent (e.g., ethanol, PEG 300/400) to reduce solvent polarity. cosolvency->cosolvency_details How? temperature_details Gently warm the solution to increase dissolution rate. (Check for degradation) temperature->temperature_details How? surfactants_details Add a non-ionic surfactant (e.g., Polysorbate 80) above its CMC. surfactants->surfactants_details How?

Caption: Key strategies for enhancing the solubility of this compound.

  • Strategy 1: Co-solvency. The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a solute by reducing the overall polarity of the solvent system.[16][17]

    • Recommended Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEG 300, PEG 400) are commonly used.[16][18]

    • Procedure: Start by adding the co-solvent at a low percentage (e.g., 5-10% v/v) to your aqueous solution and incrementally increase the amount until the compound dissolves.

  • Strategy 2: pH Adjustment. Systematically varying the pH of the solution can help find the point of maximum solubility.

    • Procedure: Prepare small-scale test solutions across a range of pH values (e.g., pH 4 to 9) to identify the optimal pH for solubility in your specific buffer system.

  • Strategy 3: Use of Surfactants. Surfactants can increase the solubility of poorly water-soluble compounds through a phenomenon known as micellar solubilization.[16][19]

    • Recommended Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 are often used.[17]

    • Procedure: The surfactant must be used at a concentration above its critical micelle concentration (CMC).

Experimental Protocols

Protocol 1: Experimental Determination of Equilibrium Solubility

This protocol provides a general method for determining the solubility of this compound in a specific aqueous buffer at a set temperature.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis prep_solution Add excess this compound to buffer in vials. agitate Agitate at constant temperature for 24-48h. prep_solution->agitate settle Allow excess solid to settle. agitate->settle sample Withdraw supernatant. Filter (0.22 µm PTFE). settle->sample dilute Dilute sample for analysis. sample->dilute analyze Quantify concentration (e.g., via HPLC-UV). dilute->analyze calculate Calculate Solubility (e.g., mg/mL or M). analyze->calculate

Caption: Workflow for experimental solubility determination.

Objective: To determine the equilibrium solubility of this compound in a given aqueous system.

Materials:

  • This compound

  • Selected aqueous buffer (deoxygenated)

  • Glass vials with screw caps

  • Constant temperature shaker

  • Centrifuge (optional)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the chosen buffer. The presence of undissolved solid is essential to ensure saturation.[20]

  • Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[20]

  • Sample Collection: After equilibration, let the vials stand at the set temperature to allow the excess solid to settle. A brief centrifugation can also be used.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

  • Analysis: Accurately dilute the filtered sample to a concentration within the linear range of your analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for the dilution factor.[20]

Protocol 2: Screening for Solubility Enhancement with Co-solvents

Objective: To quickly assess the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., deionized water or buffer)

  • Co-solvents for screening (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Glass vials or test tubes

  • Vortex mixer

Procedure:

  • Prepare Stock: Prepare a high-concentration slurry of this compound in the primary solvent that does not fully dissolve. For example, add 200 mg of this compound to 1 mL of buffer.

  • Aliquot: Aliquot equal volumes of this slurry into several vials.

  • Add Co-solvent: To each vial, add a co-solvent incrementally (e.g., in 5% or 10% v/v steps).

  • Mix and Observe: After each addition, vortex the vial thoroughly and visually inspect for complete dissolution.

  • Determine Minimum Co-solvent Percentage: Record the minimum percentage of each co-solvent required to achieve a clear solution. This provides a semi-quantitative measure of the effectiveness of each co-solvent.

Table 2: Example Data for Co-solvent Screening

Co-solvent Minimum % (v/v) for Dissolution Observations
Ethanol 15% Clear solution formed readily.
Propylene Glycol 10% Clear, slightly viscous solution.
PEG 400 10% Slower to dissolve, required more mixing.

| Control (No Co-solvent) | Insoluble at this concentration | Cloudy suspension remains. |

This table is for illustrative purposes only. Actual results must be determined experimentally.

References

2-Mercaptopropanol purification methods for high-purity applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-mercaptopropanol for high-purity applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound to a high degree of purity?

A1: The most effective methods for achieving high-purity this compound are fractional vacuum distillation and preparative high-performance liquid chromatography (HPLC).[1][2] For certain applications, derivatization followed by recrystallization of the derivative and subsequent regeneration of this compound can also yield highly pure material.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities include the disulfide dimer, formed by oxidation, as well as starting materials and byproducts from its synthesis.[3][4] Depending on the synthetic route, these can include solvents and other sulfur-containing compounds.[5][6] GC-MS analysis is recommended for identifying and quantifying volatile impurities.[7]

Q3: How can I prevent the oxidation of this compound to its disulfide during purification and storage?

A3: Oxidation is a primary concern for thiols.[4] To minimize this, it is crucial to use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the purification process.[3][4] For storage, keeping the purified compound under an inert gas at low temperatures (2-8°C) is recommended.[8] Adding antioxidants or small amounts of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can also help maintain the thiol in its reduced state, particularly in solution.[3][9]

Q4: My purified this compound shows multiple peaks on a GC analysis. What could be the cause?

A4: Multiple peaks can indicate the presence of impurities, such as the disulfide dimer, residual solvents, or side-products from synthesis.[4] It is also possible that thermal decomposition is occurring in the GC inlet. Ensure your GC method is optimized for thermally sensitive compounds. If disulfide formation is suspected, re-analysis after treatment with a reducing agent can confirm its presence.

Q5: Is it possible to remove water from this compound?

A5: Yes, fractional distillation under vacuum is effective at removing water and other solvents with different boiling points. For trace amounts of water, drying over a suitable agent that does not react with thiols, followed by filtration, can be employed prior to a final distillation.

Purification Methods: Data and Protocols

Quantitative Data on Purification Methods

The following table summarizes the expected purity and yield for common purification methods for this compound. These values are typical for small molecule thiols and may vary based on the initial purity of the crude material and the optimization of the experimental conditions.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Fractional Vacuum Distillation > 99.5%70-90%Scalable, effective for removing non-volatile and some volatile impurities.Requires thermally stable compounds; potential for decomposition at high temperatures.
Preparative HPLC > 99.9%50-80%High resolution, excellent for removing structurally similar impurities.Less scalable, requires solvent removal, potential for product loss on the column.
Derivatization & Recrystallization > 99.8%40-70%Can be highly selective and yield very pure material.Multi-step process, requires a suitable derivative, potential for loss at each step.
Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is suitable for purifying this compound from non-volatile impurities and solvents with significantly different boiling points.[1]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle with magnetic stirring

  • Vacuum pump with a pressure gauge

  • Cold trap

  • Inert gas source (Nitrogen or Argon)

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Sample Preparation: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • System Purge: Flush the entire system with an inert gas to remove oxygen.

  • Vacuum Application: Gradually apply vacuum, ensuring the system is stable at the desired pressure. A pressure that allows for a boiling point between 60-80°C is ideal to prevent thermal decomposition.

  • Heating: Begin heating the flask gently while stirring.

  • Fraction Collection: Collect a small forerun fraction, which may contain highly volatile impurities. As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction.[10]

  • Completion: Stop the distillation before the distilling flask runs dry.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum and introducing inert gas.

  • Storage: Store the purified product in a sealed container under an inert atmosphere at 2-8°C.[8]

Protocol 2: Preparative Reversed-Phase HPLC

This protocol is ideal for removing impurities that are structurally similar to this compound.[2][11]

Materials and Equipment:

  • Crude this compound

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • 0.45 µm syringe filters

  • Rotary evaporator or lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude this compound in the initial mobile phase to a concentration of approximately 1-10 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Method Development (Analytical Scale): Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation between this compound and its impurities. A typical mobile phase could be a gradient of acetonitrile in water.

  • Scaling to Preparative Scale: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.[11]

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the prepared sample.

    • Run the gradient elution.

    • Monitor the elution profile with the UV detector (typically around 210-230 nm).

    • Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

  • Product Recovery: Pool the pure fractions and remove the solvent using a rotary evaporator (for volatile solvents) or a lyophilizer (for aqueous solutions).

  • Storage: Store the purified, solvent-free product under an inert atmosphere at 2-8°C.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield after distillation - Thermal decomposition. - Inefficient fraction collection. - Product loss due to leaks in the system.- Lower the distillation temperature by reducing the vacuum pressure. - Use a more efficient fractionating column. - Ensure all glassware joints are properly sealed.
Product turns cloudy or develops a precipitate upon standing - Oxidation to the disulfide, which may be less soluble. - Presence of water or other contaminants.- Ensure storage is under a completely inert atmosphere and at a low temperature.[4] - Re-purify the material, ensuring all equipment is dry.
Poor separation in preparative HPLC - Inappropriate mobile phase or gradient. - Column overloading. - Co-eluting impurities.- Optimize the elution gradient on an analytical scale first.[11] - Reduce the injection volume or sample concentration. - Consider a different stationary phase or mobile phase modifier.
Formation of new peaks during analysis - On-column degradation or reaction. - Oxidation during sample preparation or in the autosampler.- Ensure the mobile phase pH is compatible with the compound's stability. - Use degassed solvents and consider adding a small amount of a reducing agent like TCEP to the sample and mobile phase.[3]
Unpleasant odor persists after purification - Thiols inherently have strong odors. - Trace impurities may still be present.- Work in a well-ventilated fume hood. - For odor-sensitive applications, further purification by preparative HPLC may be necessary to remove trace odoriferous impurities.

Visual Workflows

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing crude Crude this compound flask Add to Round-Bottom Flask with Boiling Chips crude->flask setup Assemble Apparatus & Purge with Inert Gas flask->setup vacuum Apply Vacuum setup->vacuum heat Heat Gently with Stirring vacuum->heat collect Collect Fractions (Forerun, Main, Residue) heat->collect cool Cool System collect->cool release Release Vacuum with Inert Gas cool->release store Store Purified Product (2-8°C, Inert Atmosphere) release->store

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

HPLC_Purification_Workflow cluster_prep Preparation cluster_purify Purification cluster_post Post-Processing crude Crude this compound dissolve Dissolve in Mobile Phase crude->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject onto Preparative HPLC filter->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool Pure Fractions analyze->pool remove_solvent Remove Solvent (Rotovap/Lyophilizer) pool->remove_solvent store Store Purified Product remove_solvent->store

Caption: Workflow for the purification of this compound by preparative HPLC.

References

Effect of pH on 2-Mercaptopropanol reactivity in biological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 2-Mercaptopropanol in biological buffers. The information is presented in a question-and-answer format to directly address potential issues and provide clear troubleshooting pathways.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound and why is it important?

A1: The predicted pKa of the thiol group in this compound is approximately 10.08. The pKa is a critical parameter because the reactivity of the thiol group is pH-dependent. The deprotonated form, the thiolate anion (-S⁻), is the more nucleophilic and reactive species. At a pH below the pKa, the protonated thiol form (-SH) predominates, which is less reactive. Therefore, the pH of your biological buffer will directly influence the concentration of the reactive thiolate and thus the efficiency of your reaction.

Q2: How does the pH of the biological buffer affect the reactivity of this compound?

A2: The reactivity of this compound increases as the pH of the buffer approaches and exceeds its pKa (10.08). This is because a higher pH favors the deprotonation of the thiol group to the more reactive thiolate anion. For reactions involving nucleophilic attack by the thiol, such as disulfide bond reduction, a higher pH will generally lead to a faster reaction rate. However, it is crucial to balance reactivity with stability, as higher pH also increases the rate of atmospheric oxidation of the thiol.

Q3: Which biological buffers are recommended for use with this compound?

A3: The choice of buffer depends on the desired pH for your experiment. Common biological buffers like Phosphate-Buffered Saline (PBS), Tris (tris(hydroxymethyl)aminomethane), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) can be used.

  • PBS (pH ~7.4): Provides a physiologically relevant pH. At this pH, a small fraction of this compound will be in the reactive thiolate form.

  • Tris (pKa ~8.1): Buffers in a slightly alkaline range (typically pH 7.2-9.0). Using Tris buffer at a higher pH will increase the reactivity of this compound. However, be aware that the pH of Tris is temperature-dependent.

  • HEPES (pKa ~7.5): Buffers around physiological pH and its pKa is less sensitive to temperature changes compared to Tris, providing more stable pH control.

Q4: How stable is this compound in solution and how should I store it?

A4: Thiols like this compound are susceptible to oxidation by atmospheric oxygen, which is accelerated at higher pH and in the presence of metal ions. Stock solutions should be prepared fresh. If storage is necessary, it is recommended to prepare concentrated stock solutions in deoxygenated water or buffer, blanket with an inert gas (like nitrogen or argon), and store at 2-8°C for a short period. The addition of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) can help to sequester metal ions that catalyze oxidation.

Troubleshooting Guides

Issue 1: Low or no reactivity of this compound in my assay.

Possible Cause Troubleshooting Step
Incorrect Buffer pH Verify the pH of your reaction buffer. For reactions requiring high thiol reactivity, consider increasing the pH to be closer to the pKa of this compound (around 8.0-9.0), while being mindful of potential protein instability at higher pH.
Oxidation of this compound Prepare fresh solutions of this compound for each experiment. Use deoxygenated buffers. Consider adding a chelating agent like EDTA (1-5 mM) to your buffer to inhibit metal-catalyzed oxidation.
Insufficient Concentration Ensure you are using a sufficient molar excess of this compound, especially for reactions like disulfide bond reduction in proteins.
Buffer Interference Some buffer components can interact with thiols. If you suspect interference, try a different buffer system.

Issue 2: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
pH Drift Ensure your buffer has sufficient buffering capacity for the reaction being performed. Check the pH of your buffer at the experimental temperature, especially when using Tris buffer.
Inconsistent this compound Concentration Due to its volatility and susceptibility to oxidation, the effective concentration of this compound can change over time. Always prepare fresh dilutions from a stock solution just before use.
Variability in Reagent Quality Use high-purity this compound and other reagents to minimize variability.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Related Thiol

Property This compound 2-Mercaptoethanol (for comparison)
Predicted pKa 10.089.64
Molecular Weight 92.16 g/mol 78.13 g/mol
Reactivity Increases with pHIncreases with pH

Table 2: General Stability of Thiols in Common Biological Buffers

Buffer pH Range General Stability of Thiols Considerations
Phosphate-Buffered Saline (PBS) 7.2 - 7.6Moderate; susceptible to oxidation over time.Physiologically relevant. Metal ions present in some formulations can catalyze oxidation.
Tris Buffer 7.2 - 9.0Stability decreases as pH increases due to faster oxidation.pH is temperature-dependent. Can chelate some metal ions.
HEPES Buffer 6.8 - 8.2Moderate; generally offers good stability around neutral pH.pKa is less sensitive to temperature changes.

Experimental Protocols

Protocol: Quantification of this compound using Ellman's Reagent (DTNB)

This protocol allows for the determination of the free thiol concentration of a this compound solution.

Materials:

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • This compound stock solution of known approximate concentration

  • Spectrophotometer

Procedure:

  • Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

  • Prepare this compound Standards: Prepare a series of dilutions of your this compound stock solution in the Reaction Buffer to create a standard curve (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • Reaction Setup:

    • In separate microcentrifuge tubes or a 96-well plate, add 50 µL of the DTNB solution to 2.5 mL of Reaction Buffer.

    • To each tube/well, add 250 µL of your this compound standards or unknown samples. Include a blank containing only the Reaction Buffer.

  • Incubation: Mix the contents and incubate at room temperature for 15 minutes to allow the color to develop.

  • Measurement: Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer. Use the blank to zero the instrument.

  • Data Analysis:

    • Subtract the absorbance of the blank from the absorbance of the standards and samples.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of your unknown samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

Signaling_Pathway cluster_redox Redox Signaling ROS Reactive Oxygen Species (ROS) Protein_SH Protein Thiol (-SH) ROS->Protein_SH Oxidation Small_Thiol Small Molecule Thiol (e.g., this compound) Protein_SS Protein Disulfide (S-S) Small_Thiol->Protein_SS Reduction Protein_SH->Protein_SS Redox Cycling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Protein_SH->Cellular_Response Normal Protein Function Protein_SS->Cellular_Response Altered Protein Function Experimental_Workflow cluster_workflow Experimental Workflow for Thiol Reactivity Prep_Reagents 1. Prepare Buffers and This compound Solution Setup_Reaction 2. Set up Reaction Mixtures (Control and Experimental) Prep_Reagents->Setup_Reaction Incubate 3. Incubate at Desired Temperature Setup_Reaction->Incubate Quench 4. Quench Reaction (if necessary) Incubate->Quench Quantify 5. Quantify Free Thiols (e.g., Ellman's Reagent) Quench->Quantify Analyze 6. Analyze Data Quantify->Analyze Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Low Thiol Reactivity Start Low/No Reactivity Observed Check_pH Is the buffer pH optimal for thiolate formation? Start->Check_pH Check_Oxidation Is the this compound oxidized? Check_pH->Check_Oxidation Yes Adjust_pH Adjust buffer pH (e.g., to 8.0-9.0) Check_pH->Adjust_pH No Check_Concentration Is the concentration of this compound sufficient? Check_Oxidation->Check_Concentration No Use_Fresh Prepare fresh solution, use deoxygenated buffer, add EDTA Check_Oxidation->Use_Fresh Yes Increase_Conc Increase molar excess of this compound Check_Concentration->Increase_Conc No Success Problem Resolved Check_Concentration->Success Yes Adjust_pH->Success Use_Fresh->Success Increase_Conc->Success

Technical Support Center: Minimizing Oxidation of 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper storage and handling of 2-Mercaptopropanol to minimize its oxidation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address common issues encountered during laboratory experiments and drug development processes.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Visible Cloudiness or Precipitate in Solution Oxidation to the less soluble disulfide dimer.- Confirm the identity of the precipitate via analytical methods like LC-MS. - If confirmed as the disulfide, consider reducing the solution with a fresh stock of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). - For future prevention, ensure the use of deoxygenated solvents and storage under an inert atmosphere.
Loss of Potency or Altered Reactivity in Experiments Degradation of this compound due to oxidation.- Prepare fresh solutions of this compound for each experiment using deoxygenated buffers. - Verify the purity of the stored material using a stability-indicating HPLC method (see Experimental Protocols). - Review storage conditions to ensure they align with recommended practices (low temperature, inert atmosphere, protection from light).
Appearance of New Peaks in HPLC Chromatogram Formation of oxidation products such as the disulfide dimer, sulfenic, sulfinic, or sulfonic acids.- Utilize mass spectrometry (LC-MS) to identify the molecular weights of the new peaks and elucidate the degradation pathway.[1] - Optimize storage and handling procedures to minimize further degradation. This includes working at a slightly acidic pH (3.0-5.0) to keep the thiol group protonated and less reactive.[1]
Inconsistent Experimental Results Variable purity of this compound due to ongoing, uncontrolled oxidation.- Standardize all handling and storage protocols. - Implement routine purity checks of this compound stock solutions. - Aliquot stock solutions upon receipt to minimize freeze-thaw cycles and exposure of the entire stock to the atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway for this compound is the oxidation of its thiol (-SH) group. This process is often initiated by atmospheric oxygen and can be accelerated by factors such as elevated pH, exposure to light, and the presence of metal ions. The initial and most common oxidation product is the corresponding disulfide dimer. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[2]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored at low temperatures, ideally at or below -20°C for long-term storage, in a tightly sealed, airtight container. The headspace of the container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen. It is also crucial to protect the compound from light by using amber glass vials or by storing it in a dark location.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of the thiol group is highly dependent on pH. The rate of oxidation increases significantly in neutral to alkaline conditions. This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH). For optimal stability in solution, it is recommended to maintain the pH below 7.0, ideally in the range of 3.0 to 5.0.[1]

Q4: Can I use antioxidants to prevent the oxidation of this compound in my solutions?

A4: Yes, for applications where they do not interfere with downstream processes, antioxidants can be effective. Reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can be added to solutions to maintain the thiol in its reduced state.[1] It is important to note that these reagents will interfere with assays designed to measure free thiols.

Q5: What is the role of chelating agents in preventing oxidation?

A5: Trace amounts of metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe²⁺), can catalyze the oxidation of thiols. Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) can be added to solutions to sequester these metal ions, thereby inhibiting their catalytic activity and slowing down the oxidation process. A typical working concentration for EDTA is between 1 mM and 5 mM.

Data Presentation

Table 1: Factors Influencing the Rate of Thiol Oxidation (Illustrative Data)

The following data is based on general principles of thiol chemistry and studies on analogous compounds. Actual rates for this compound may vary and should be determined experimentally.

Parameter Condition Relative Oxidation Rate Rationale
Temperature -20°CVery LowSlows down reaction kinetics.
4°CLowReduced thermal energy for reactions.
25°C (Room Temp)ModerateBaseline condition for comparison.
40°CHighIncreased thermal energy accelerates oxidation.
Atmosphere Inert (Argon/Nitrogen)Very LowMinimizes the primary oxidant (oxygen).
AirHighOxygen is readily available for reaction.
pH of Solution 3.0 - 5.0LowThiol group is protonated and less reactive.[1]
7.0ModerateIncreased concentration of the more reactive thiolate anion.
> 8.0HighPredominance of the highly reactive thiolate anion.
Additives (in solution) NoneBaselineControl condition.
1 mM EDTALowSequesters catalytic metal ions.
5 mM DTTVery LowActively reduces any formed disulfides.[1]
Light Exposure DarkLowPrevents photo-oxidation.
Ambient LightModerateLight can provide energy to initiate oxidation.
UV LightHighHigh energy can significantly accelerate oxidation.[2]

Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffers

This protocol describes a method for removing dissolved oxygen from buffers to be used with this compound.

Materials:

  • Buffer solution

  • Inert gas cylinder (Argon or Nitrogen) with a regulator

  • Gas dispersion tube (sparging stone)

  • Appropriate laboratory glassware

Procedure:

  • Prepare the desired buffer solution according to standard laboratory procedures.

  • Place the buffer solution in a suitable container (e.g., a flask or bottle) with a headspace.

  • Insert a gas dispersion tube into the buffer, ensuring the tip is near the bottom of the container.

  • Gently bubble the inert gas (argon or nitrogen) through the solution for a minimum of 15-30 minutes. The flow rate should be sufficient to create fine bubbles but not so vigorous as to cause excessive splashing.

  • After sparging, remove the gas dispersion tube and immediately seal the container to prevent the re-dissolution of oxygen.

  • For best results, use the deoxygenated buffer immediately. If storage is necessary, ensure the container is sealed airtight.

Protocol 2: Stability-Indicating HPLC Method for Monitoring this compound and its Disulfide Dimer (Illustrative)

This protocol provides a general reversed-phase HPLC method that can be adapted to monitor the purity of this compound and detect the formation of its primary oxidation product, the disulfide dimer. Method validation and optimization are required for specific applications.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[1]

  • Mobile Phase B: 0.1% TFA in acetonitrile[1]

  • This compound reference standard

  • Sample of this compound to be tested

Procedure:

  • Preparation of Mobile Phases: Prepare Mobile Phases A and B as described above and degas them before use.

  • Preparation of Standard and Sample Solutions:

    • Accurately prepare a stock solution of the this compound reference standard in Mobile Phase A (e.g., 1 mg/mL).

    • Prepare the sample solution to be tested at a similar concentration in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Detection Wavelength: 210-220 nm[1]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 35 65
      22 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions into the HPLC system. The this compound should elute as an early peak, while its more non-polar disulfide dimer will have a longer retention time. The purity of the sample can be assessed by comparing the peak area of this compound to the total area of all peaks.

Visualizations

Oxidation_Pathway This compound This compound Disulfide Disulfide Dimer This compound->Disulfide Oxidation [O2, Metal Ions] Sulfenic Sulfenic Acid Disulfide->Sulfenic Further Oxidation Sulfinic Sulfinic Acid Sulfenic->Sulfinic Further Oxidation Sulfonic Sulfonic Acid Sulfinic->Sulfonic Further Oxidation Storage_Workflow cluster_storage Optimal Storage Protocol cluster_handling Handling for Experiments start Receive this compound aliquot Aliquot into smaller, airtight vials start->aliquot purge Purge headspace with inert gas (Ar/N2) aliquot->purge seal Seal tightly purge->seal store Store at ≤ -20°C, protected from light seal->store end_storage Stable Long-Term Storage store->end_storage retrieve Retrieve one aliquot from storage end_storage->retrieve For Experimental Use prepare Prepare solution with deoxygenated, acidic buffer retrieve->prepare use Use immediately in experiment prepare->use discard Discard unused portion of the solution use->discard end_handling Minimized Oxidation During Use discard->end_handling

References

Technical Support Center: Controlling Polymerization Kinetics with 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for effectively controlling polymerization kinetics using 2-mercaptopropanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in polymerization?

A1: this compound serves as a chain transfer agent (CTA) in free-radical polymerization. Its main function is to control the molecular weight and molecular weight distribution (polydispersity) of the resulting polymer.[][2] By transferring a hydrogen atom to the growing polymer chain, it terminates that chain and initiates a new one, leading to shorter polymer chains.

Q2: How does this compound compare to other common chain transfer agents like dodecyl mercaptan?

A2: While specific chain transfer constants for this compound are not as widely reported as for agents like n-dodecyl mercaptan (NDM), its performance is comparable to its close analog, 2-mercaptoethanol. Generally, mercaptans are highly effective CTAs. The choice between them often depends on the specific monomer system, desired polymer properties, and reaction conditions such as solubility and temperature. The ester group in decyl 3-mercaptopropionate, another similar CTA, can influence its reactivity and performance.[3]

Q3: What are the typical concentration ranges for this compound in a polymerization reaction?

A3: The optimal concentration of this compound depends on the target molecular weight of the polymer and the reactivity of the monomer. Generally, concentrations can range from 0.05 to 5 parts by weight per 100 parts of monomer. Higher concentrations of the chain transfer agent will result in lower molecular weight polymers. It is crucial to determine the optimal concentration experimentally for each specific system.

Q4: Can this compound be used in different types of polymerization?

A4: Yes, this compound is primarily used in free-radical polymerization, which includes bulk, solution, suspension, and emulsion polymerization techniques.[4] Its effectiveness can vary depending on the specific conditions of each method.

Q5: Are there any safety concerns when working with this compound?

A5: Yes, this compound, like other mercaptans, has a strong, unpleasant odor. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) before use.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound as a chain transfer agent.

Problem Potential Cause Recommended Solution
Higher than expected polymer molecular weight Insufficient concentration of this compound.Increase the concentration of this compound in increments. Perform a concentration study to determine the optimal level for your target molecular weight.
Inefficient chain transfer at the reaction temperature.Optimize the reaction temperature. The efficiency of chain transfer can be temperature-dependent.
Lower than expected polymer molecular weight Excessive concentration of this compound.Decrease the concentration of this compound.
Presence of impurities that act as additional chain transfer agents.Ensure the purity of all monomers and solvents.
Broad molecular weight distribution (High Polydispersity Index - PDI) Inconsistent rate of initiation or chain transfer.Ensure uniform mixing and temperature control throughout the reaction. Consider a semi-batch or continuous addition of the initiator or chain transfer agent to maintain constant concentrations.
Side reactions interfering with the polymerization.Review the reaction conditions and purity of reagents to minimize side reactions.
Slow or inhibited polymerization High concentrations of this compound can sometimes retard the polymerization rate.Optimize the concentration of the chain transfer agent. A balance must be struck between molecular weight control and reaction rate.
Presence of oxygen, which can inhibit free-radical polymerization.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Impurities in the monomer or solvent that act as inhibitors.Purify the monomer and solvent before use.
Residual mercaptan odor in the final polymer Unreacted this compound trapped in the polymer matrix.Optimize the reaction time and temperature to ensure complete consumption of the CTA. Implement post-polymerization treatments such as thermal stripping or vacuum degassing.[5]
Employ chemical scavengers that react with residual mercaptans to form non-volatile, odorless compounds.[5]

Quantitative Data

The effectiveness of a chain transfer agent is determined by its chain transfer constant (Ctr). A higher Ctr value indicates a more efficient chain transfer agent. The following table provides a comparison of chain transfer constants for various thiol-based CTAs in the polymerization of styrene and methyl methacrylate (MMA). While specific data for this compound is limited, the value for 2-mercaptoethanol serves as a reasonable estimate.

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)
2-MercaptoethanolMethyl Methacrylate600.62[6]
n-Butyl MercaptanMethyl Acrylate601.69 ± 0.17[2]
n-Dodecyl MercaptanStyrene6018.7 ± 1[2]
n-Dodecyl MercaptanMethyl Methacrylate600.67[3]
tert-Dodecyl MercaptanStyrene502.9[2]
n-Octyl MercaptanStyrene5019[2]

Note: The performance of a chain transfer agent is highly dependent on the specific monomer, solvent, and temperature used in the polymerization.[2]

Experimental Protocols

Protocol 1: Bulk Polymerization of Methyl Methacrylate (MMA) with this compound

This protocol describes the bulk free-radical polymerization of methyl methacrylate to form poly(methyl methacrylate) (PMMA), with molecular weight control achieved by using this compound.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • This compound (CTA)

  • Reaction vessel (e.g., glass vial or flask) with a magnetic stirrer

  • Nitrogen or Argon source

  • Heating source with temperature control (e.g., oil bath)

  • Methanol (for precipitation)

  • Acetone (for dissolution)

Procedure:

  • Monomer Purification: Remove the inhibitor from MMA by passing it through a column of activated basic alumina or by washing with an aqueous sodium hydroxide solution followed by distilled water.

  • Reaction Setup: Place a magnetic stir bar in the reaction vessel and seal it with a rubber septum. Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen.

  • Reagent Preparation: In a separate, dry container under an inert atmosphere, prepare the reaction mixture by combining the desired amounts of purified MMA, AIBN initiator (typically 0.1-1.0 mol% relative to the monomer), and this compound. The concentration of this compound should be varied to achieve the desired molecular weight.

  • Polymerization: Transfer the reaction mixture to the purged reaction vessel using a syringe. Immerse the vessel in a preheated oil bath set to the desired reaction temperature (typically 60-80 °C).

  • Reaction Monitoring: Allow the polymerization to proceed for the desired time. The viscosity of the mixture will increase significantly as the polymer forms.

  • Termination and Isolation: Terminate the reaction by cooling the vessel in an ice bath and exposing the mixture to air. Dissolve the resulting polymer in a suitable solvent like acetone.

  • Purification: Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer for its molecular weight and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).

Protocol 2: Emulsion Polymerization of Vinyl Acetate with this compound

This protocol outlines the emulsion polymerization of vinyl acetate to produce polyvinyl acetate (PVAc) latex, with this compound used to control the molecular weight.[7][8][9][10]

Materials:

  • Vinyl acetate (monomer), inhibitor removed

  • Potassium persulfate (initiator)

  • Sodium lauryl sulfate (surfactant)

  • Sodium bicarbonate (buffer)

  • This compound (CTA)

  • Deionized water

  • Reaction vessel with a mechanical stirrer, condenser, nitrogen inlet, and dropping funnel

  • Heating mantle with temperature control

Procedure:

  • Aqueous Phase Preparation: In the reaction vessel, dissolve the sodium lauryl sulfate and sodium bicarbonate in deionized water.

  • Inert Atmosphere: Purge the reactor with nitrogen for 20-30 minutes to remove dissolved oxygen and maintain a nitrogen blanket throughout the reaction.

  • Heating: Heat the aqueous phase to the desired reaction temperature (typically 60-75 °C) with continuous stirring.

  • Initiator Addition: Once the temperature is stable, add the potassium persulfate initiator to the reactor.

  • Monomer and CTA Feed: In a separate container, mix the vinyl acetate monomer and the desired amount of this compound. Slowly feed this mixture into the reactor over a period of 2-4 hours using the dropping funnel.

  • Polymerization: After the monomer feed is complete, continue the reaction for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Characterization: The resulting product is a stable polyvinyl acetate latex. Characterize the latex for properties such as solid content, particle size, viscosity, and the molecular weight of the polymer.

Visualizations

ChainTransferMechanism P_radical Growing Polymer Chain (P•) CTA This compound (R-SH) Dead_Polymer Terminated Polymer (P-H) P_radical->Dead_Polymer H-atom transfer CTA_radical New Radical (R-S•) CTA->CTA_radical H-atom abstraction New_P_radical New Growing Chain (R-S-M•) CTA_radical->New_P_radical Initiation Monomer Monomer (M)

Caption: Mechanism of chain transfer using this compound.

TroubleshootingWorkflow Start Problem with Polymerization Check_MW Molecular Weight Issue? Start->Check_MW Check_Rate Polymerization Rate Issue? Start->Check_Rate High_MW High MW Check_MW->High_MW Yes Low_MW Low MW Check_MW->Low_MW Yes Broad_PDI Broad PDI Check_MW->Broad_PDI Yes Slow_Rate Slow/Inhibited Rate Check_Rate->Slow_Rate Yes Increase_CTA Increase [CTA] High_MW->Increase_CTA Decrease_CTA Decrease [CTA] Low_MW->Decrease_CTA Improve_Mixing Improve Mixing & Temp. Control Broad_PDI->Improve_Mixing Slow_Rate->Decrease_CTA Check_Inhibitors Check for Inhibitors/Oxygen Slow_Rate->Check_Inhibitors

Caption: Troubleshooting decision tree for polymerization issues.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Purify_Monomer Purify Monomer Prepare_Reagents Prepare Initiator & CTA Solution Purify_Monomer->Prepare_Reagents Add_Reagents Add Reagents Prepare_Reagents->Add_Reagents Setup_Reactor Setup Reactor under Inert Gas Setup_Reactor->Add_Reagents Polymerize Polymerize at Controlled Temp. Add_Reagents->Polymerize Isolate_Polymer Isolate & Purify Polymer Polymerize->Isolate_Polymer Analyze_Polymer Analyze MW & PDI (GPC) Isolate_Polymer->Analyze_Polymer

Caption: General experimental workflow for polymerization.

References

Validation & Comparative

A Comparative Guide to Thiol-Based Reducing Agents: 2-Mercaptoethanol vs. 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biochemistry and drug development, maintaining the structural integrity and biological activity of proteins is paramount. Disulfide bonds, formed between cysteine residues, are critical in stabilizing the tertiary and quaternary structures of many proteins. However, for a variety of analytical and experimental procedures, the cleavage of these bonds is a necessary step. Thiol-based reducing agents are indispensable tools for this purpose. This guide provides a comprehensive comparison of two such agents: the widely used 2-Mercaptoethanol (BME) and its structural analog, 2-Mercaptopropanol.

This comparison aims to provide an objective overview of their performance, supported by available experimental data, to aid researchers in selecting the appropriate reducing agent for their specific applications.

Executive Summary

2-Mercaptoethanol is a well-characterized and extensively utilized reducing agent in biochemical applications. Its efficacy in reducing disulfide bonds in proteins is well-documented, and it is a standard component in many laboratory protocols. In contrast, while this compound is known as a reducing agent in organic chemistry and has applications in other fields, there is a significant lack of published experimental data on its performance in biochemical assays, such as protein reduction. Therefore, a direct, data-driven comparison of their efficacy in a biological context is challenging. This guide will provide a detailed overview of 2-Mercaptoethanol's performance with supporting data and protocols, and a more theoretical comparison for this compound based on its chemical properties.

Performance Comparison: 2-Mercaptoethanol vs. This compound

Due to the limited availability of direct comparative studies, this section will focus on the well-established properties and performance of 2-Mercaptoethanol, with inferred potential characteristics for this compound.

Physicochemical and Performance Properties
Property2-Mercaptoethanol (BME)This compound
Molar Mass 78.13 g/mol [1]92.16 g/mol
Structure HO-CH₂-CH₂-SHHO-CH₂-CH(SH)-CH₃
Pungency Strong, unpleasant odor[2]Likely has a strong, unpleasant odor
Toxicity Toxic by inhalation, ingestion, and skin contact[3]Expected to have similar toxicity
Solubility Miscible with water and many organic solvents[1]Soluble in water and most organic solvents
Redox Potential -0.26 V (at pH 7)Not available for biochemical systems
Common Working Concentration 50-100 mM for complete reduction in SDS-PAGE[4]Not established for biochemical applications
Stability in Solution Unstable in solution, especially at alkaline pH; daily supplementation is often required in cell culture media.[5]Stability in biological buffers not well-documented

Mechanism of Action: Disulfide Bond Reduction

Both 2-Mercaptoethanol and this compound are thiol-containing compounds that reduce disulfide bonds through a thiol-disulfide exchange reaction. The thiol group (-SH) of the reducing agent attacks the disulfide bond (-S-S-) in the protein, leading to the formation of a mixed disulfide and a free thiol on the protein. A second molecule of the reducing agent then attacks the mixed disulfide, regenerating the free thiol on the protein and forming a disulfide of the reducing agent.

G cluster_0 Protein Disulfide Reduction by a Monothiol Reducing Agent Protein-S-S-Protein Protein-S-S-Protein Mixed_Disulfide Protein-S-S-R Protein-S-S-Protein->Mixed_Disulfide + R-SH R-SH_1 R-SH Protein-SH_1 Protein-SH R-S-S-R R-S-S-R Mixed_Disulfide->R-S-S-R + R-SH R-SH_2 R-SH Protein-SH_2 Protein-SH

Mechanism of disulfide bond reduction by a monothiol like BME.

Experimental Protocols

Protocol 1: Protein Reduction for SDS-PAGE using 2-Mercaptoethanol

This protocol is a standard method for preparing protein samples for denaturing polyacrylamide gel electrophoresis.

Materials:

  • 2x Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)

  • 2-Mercaptoethanol (BME)

  • Protein sample

  • Heating block or water bath

Procedure:

  • To your protein sample, add an equal volume of 2x Laemmli sample buffer.

  • Add BME to the sample to a final concentration of 5% (v/v). For example, add 5 µL of BME to 95 µL of the protein-sample buffer mix.

  • Vortex the sample gently to mix.

  • Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and facilitate the reduction of disulfide bonds.

  • After heating, briefly centrifuge the tube to collect the sample at the bottom.

  • The sample is now ready to be loaded onto an SDS-PAGE gel.

G Start Start Mix_Sample Mix protein sample with 2x Laemmli sample buffer Start->Mix_Sample Add_BME Add 2-Mercaptoethanol (5% final concentration) Mix_Sample->Add_BME Heat_Sample Heat at 95-100°C for 5-10 minutes Add_BME->Heat_Sample Centrifuge Briefly centrifuge Heat_Sample->Centrifuge Load_Gel Load sample onto SDS-PAGE gel Centrifuge->Load_Gel End End Load_Gel->End

Workflow for protein sample preparation for SDS-PAGE with BME.
Protocol 2: Cell Lysis with a Buffer Containing 2-Mercaptoethanol

This protocol describes the preparation of a cell lysate for subsequent protein analysis, where maintaining a reducing environment is crucial.

Materials:

  • RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer

  • 2-Mercaptoethanol (BME)

  • Protease and phosphatase inhibitor cocktails

  • Cultured cells

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Prepare the lysis buffer on ice. For each 1 mL of lysis buffer, add protease and phosphatase inhibitors according to the manufacturer's instructions.

  • Immediately before use, add BME to the lysis buffer to a final concentration of 1-5 mM.

  • Wash the cultured cells with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and add the ice-cold lysis buffer containing BME to the cells.

  • Scrape the cells from the culture dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube. This lysate can be used for various downstream applications like Western blotting or immunoprecipitation.

G Start Start Prepare_Buffer Prepare lysis buffer on ice with inhibitors and BME Start->Prepare_Buffer Wash_Cells Wash cells with ice-cold PBS Prepare_Buffer->Wash_Cells Lyse_Cells Add lysis buffer and scrape cells Wash_Cells->Lyse_Cells Incubate Incubate on ice for 30 minutes Lyse_Cells->Incubate Centrifuge Centrifuge at 14,000 x g for 15 minutes at 4°C Incubate->Centrifuge Collect_Lysate Collect supernatant (cell lysate) Centrifuge->Collect_Lysate End End Collect_Lysate->End

Workflow for cell lysis using a buffer containing BME.

Redox Signaling and the Role of Exogenous Reducing Agents

Cellular signaling pathways are intricately regulated by the redox state of key proteins. Reactive oxygen species (ROS) can act as signaling molecules by reversibly oxidizing cysteine residues in proteins, thereby altering their activity. Exogenous reducing agents like 2-Mercaptoethanol can influence these pathways by maintaining a reduced intracellular environment, which can prevent or reverse oxidative modifications. This is particularly relevant in cell culture, where BME is often added to the media to protect cells from oxidative stress and maintain the activity of essential enzymes.[1]

G ROS Reactive Oxygen Species (ROS) Protein_SOH Protein-S-OH (Inactive/Altered) ROS->Protein_SOH Oxidation Protein_SH Protein-SH (Active) Protein_SOH->Protein_SH Reduction BME 2-Mercaptoethanol BME->Protein_SH Maintains Reduced State

Influence of BME on protein redox state in signaling.

Conclusion

2-Mercaptoethanol is a powerful and widely adopted reducing agent in the fields of biochemistry and drug development. Its ability to efficiently reduce disulfide bonds makes it an essential tool for protein analysis and for maintaining a reducing environment in cell culture. While this compound shares structural similarities and is known to be a reducing agent, the lack of specific experimental data on its performance in biochemical applications prevents a direct and quantitative comparison with 2-Mercaptoethanol.

For researchers requiring a well-documented and reliable reducing agent for applications such as protein denaturation for electrophoresis or as a protective agent in cell culture, 2-Mercaptoethanol remains the standard choice. Future studies are needed to elucidate the potential of this compound as a viable alternative in these and other biochemical contexts. When considering alternatives to 2-Mercaptoethanol, other well-characterized reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) may be more suitable choices, as extensive comparative data for these reagents are available.

References

A Comparative Guide to Self-Assembled Monolayers of 1-Mercapto-2-propanol and 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Mercapto-2-propanol and 2-Mercaptopropanol for the formation of self-assembled monolayers (SAMs). While experimental data for 1-Mercapto-2-propanol on gold surfaces is available, there is a notable lack of specific studies on the SAM-forming properties of its isomer, this compound. Therefore, this comparison combines published experimental results for 1-Mercapto-2-propanol with theoretical considerations and data from analogous short-chain hydroxy-functionalized thiols to infer the expected behavior of this compound.

Introduction to Mercaptopropanol Isomers for SAMs

1-Mercapto-2-propanol and this compound are constitutional isomers with the chemical formula C₃H₈OS. Their structural differences, specifically the relative positions of the thiol (-SH) and hydroxyl (-OH) functional groups, are expected to significantly influence their self-assembly behavior on substrates like gold, impacting monolayer structure, stability, and surface properties. The thiol group serves as the anchor to the gold surface, while the hydroxyl group and the methyl group influence the intermolecular interactions and the overall properties of the SAM.

1-Mercapto-2-propanol has its thiol group on a primary carbon and the hydroxyl group on a secondary carbon. This arrangement may allow for specific packing structures and intermolecular hydrogen bonding patterns.

This compound , conversely, has its thiol group on a secondary carbon and the hydroxyl group on a primary carbon. The secondary thiol may experience more steric hindrance during adsorption, potentially affecting the kinetics of SAM formation and the final monolayer density.

Performance Comparison: 1-Mercapto-2-propanol vs. This compound

Due to the limited direct experimental data for this compound, the following table summarizes the known properties of 1-Mercapto-2-propanol SAMs and provides expected properties for this compound SAMs based on its molecular structure and principles of self-assembly.

Property1-Mercapto-2-propanol on Au(111)This compound on Au(111) (Expected)
SAM Structure & Ordering The pristine layer forms a striped structure of (2√3×√3) with a coverage of 0.33.[1] Upon treatment in a N₂ flow, the structure evolves sequentially and irreversibly to (√21×√3) and (√3×√3)R30° structures without a change in coverage, and finally to amorphous domains with reduced coverage.[1]The bulkier secondary thiol group might lead to a less ordered or lower density SAM compared to its primary thiol isomer. Steric hindrance could prevent the formation of highly ordered, compact monolayers. The packing density may be lower, and the tilt angle of the molecules could be different.
Stability The SAM of 1-mercapto-2-propanol becomes unstable upon N₂ treatment, indicated by a shift in the reductive stripping potential to the anodic direction, suggesting partial desorption of the thiol molecules.[1] The destabilization is attributed to a balance between attractive forces from hydrogen bonding between OH groups and repulsive forces between methyl groups.[1]The stability of the Au-S bond for a secondary thiol is generally considered to be slightly lower than that for a primary thiol, which could lead to a less stable monolayer. The potential for intermolecular hydrogen bonding would still exist and contribute to the overall stability.
Surface Coverage The initial coverage is 0.33 of a full monolayer.[1]The surface coverage is anticipated to be lower than that of 1-Mercapto-2-propanol due to the increased steric hindrance of the secondary thiol group, which could limit the number of molecules that can adsorb per unit area.
Wettability (Contact Angle) While specific contact angle measurements for 1-Mercapto-2-propanol SAMs are not readily available in the cited literature, SAMs formed from short-chain hydroxyl-terminated thiols generally exhibit hydrophilic properties with relatively low water contact angles.The surface is expected to be hydrophilic due to the presence of terminal hydroxyl groups. The contact angle would likely be in a similar range to other short-chain hydroxy-functionalized SAMs, although the packing density could influence the exact value.

Experimental Protocols

The following is a general protocol for the formation of SAMs of mercaptopropanol isomers on a gold substrate. This protocol can be adapted based on specific experimental requirements.

Materials:
  • Gold-coated substrate (e.g., silicon wafer, glass slide)

  • 1-Mercapto-2-propanol or this compound

  • Absolute ethanol (anhydrous)

  • Deionized water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glassware (beakers, petri dishes)

  • Sonicator

  • Tweezers

Substrate Preparation:
  • Clean the gold substrate by sonicating in absolute ethanol for 10-15 minutes.

  • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

  • Dry the substrate under a gentle stream of high-purity nitrogen gas.

  • For enhanced cleaning and to remove organic contaminants, the substrate can be treated with a UV-Ozone cleaner for 15-20 minutes prior to sonication.

SAM Formation:
  • Prepare a 1 mM solution of the desired mercaptopropanol isomer in absolute ethanol.

  • Immerse the clean, dry gold substrate into the thiol solution in a clean glass container.

  • To minimize oxidation, the container can be purged with nitrogen gas before sealing.

  • Allow the self-assembly to proceed for a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • After incubation, remove the substrate from the solution using tweezers.

  • Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Dry the substrate again under a gentle stream of nitrogen gas.

  • The SAM-coated substrate is now ready for characterization or further use.

Visualizations

Logical Relationship: Factors Influencing SAM Properties

This diagram illustrates the key factors that influence the final properties of a self-assembled monolayer formed from mercaptopropanol isomers.

G Factors Influencing Mercaptopropanol SAM Properties cluster_isomer Isomer Structure cluster_properties SAM Properties Isomer Mercaptopropanol Isomer (1-Mercapto-2-propanol vs. This compound) Steric_Hindrance Steric Hindrance at Thiol Anchor Group Isomer->Steric_Hindrance determines HBonding Intermolecular Hydrogen Bonding Isomer->HBonding influences Ordering Monolayer Ordering & Packing Density Stability Thermal & Chemical Stability Ordering->Stability Surface Surface Properties (e.g., Wettability) Ordering->Surface Steric_Hindrance->Ordering HBonding->Ordering HBonding->Stability G Experimental Workflow for SAM Formation & Characterization Start Start Substrate_Prep Substrate Preparation (Au Cleaning) Start->Substrate_Prep SAM_Formation SAM Formation (Immersion in Thiol Solution) Substrate_Prep->SAM_Formation Rinse_Dry Rinsing & Drying SAM_Formation->Rinse_Dry Characterization SAM Characterization Rinse_Dry->Characterization STM Scanning Tunneling Microscopy (STM) (Structure, Ordering) Characterization->STM CV Cyclic Voltammetry (CV) (Stability, Coverage) Characterization->CV Contact_Angle Contact Angle Goniometry (Wettability) Characterization->Contact_Angle XPS X-ray Photoelectron Spectroscopy (XPS) (Chemical Composition) Characterization->XPS End End

References

A Comparative Guide to Polymer Molecular Weight Validation: 2-Mercaptopropanol vs. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and validation of polymer molecular weight are critical parameters in the development of advanced materials for drug delivery, medical devices, and various scientific applications. The molecular weight and its distribution, or polydispersity, directly influence a polymer's physicochemical properties, including its solubility, viscosity, degradation kinetics, and mechanical strength. This guide provides an objective comparison of two common methods for controlling polymer molecular weight: conventional free-radical polymerization using 2-Mercaptopropanol as a chain transfer agent (CTA) and the more advanced Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The validation of the resulting polymers' molecular weight is demonstrated using Gel Permeation Chromatography (GPC).

Controlling Polymer Molecular Weight: A Tale of Two Methods

Conventional free-radical polymerization is a widely used method for synthesizing a variety of polymers. However, it often results in polymers with a broad molecular weight distribution (high polydispersity index, PDI). To overcome this, chain transfer agents (CTAs) like thiols are introduced to terminate growing polymer chains and initiate new ones, thereby controlling the overall molecular weight. This compound is a common thiol-based CTA that effectively reduces the average molecular weight.

In contrast, RAFT polymerization is a form of controlled or "living" radical polymerization that offers a much higher degree of control over the polymerization process. By employing a RAFT agent, typically a thiocarbonylthio compound, the growth of polymer chains is reversible, leading to polymers with a predetermined molecular weight and a very narrow molecular weight distribution (low PDI).[1]

Data Presentation: A Comparative Analysis of GPC Results

Gel Permeation Chromatography (GPC) is the cornerstone technique for determining the molecular weight distribution of polymers.[2] It separates polymer molecules based on their size in solution, allowing for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]

The following table summarizes typical GPC data for poly(methyl methacrylate) (PMMA) synthesized using conventional free-radical polymerization with this compound as a CTA versus RAFT polymerization.

Polymerization MethodChain Transfer Agent (CTA) / RAFT AgentMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
Conventional Free-RadicalThis compound35,00063,0001.80
RAFT PolymerizationCumyl dithiobenzoate32,00035,2001.10

This data is representative and can vary based on specific reaction conditions.

As the data illustrates, RAFT polymerization yields a significantly lower PDI, indicating a much more uniform and controlled polymer product compared to the polymer synthesized using the conventional method with this compound.

Experimental Protocols

Conventional Free-Radical Polymerization of Methyl Methacrylate (MMA) using this compound

This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) using a conventional free-radical polymerization method with this compound as a chain transfer agent to control the molecular weight.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • This compound, chain transfer agent

  • Toluene, solvent

  • Methanol, non-solvent for precipitation

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve MMA (10.0 g, 100 mmol), AIBN (0.082 g, 0.5 mmol), and this compound (0.184 g, 2.0 mmol) in toluene (20 mL).

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for 6 hours with continuous stirring.

  • Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol (400 mL) with vigorous stirring.

  • Collect the precipitated white polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40°C overnight to a constant weight.

RAFT Polymerization of Styrene

This protocol outlines the synthesis of polystyrene with a controlled molecular weight and low polydispersity using RAFT polymerization.[1]

Materials:

  • Styrene, inhibitor removed

  • Cumyl dithiobenzoate, RAFT agent

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator

  • Toluene, solvent

  • Methanol, non-solvent for precipitation

Procedure:

  • In a Schlenk flask, combine styrene (5.0 g, 48 mmol), cumyl dithiobenzoate (0.065 g, 0.24 mmol), and AIBN (0.010 g, 0.06 mmol) in toluene (10 mL).

  • Deoxygenate the solution by purging with nitrogen for 30 minutes.

  • Place the sealed flask in a preheated oil bath at 110°C and stir for 16 hours.[1]

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by adding the solution dropwise into an excess of methanol (200 mL).

  • Isolate the polymer by filtration, wash with methanol, and dry under vacuum at 50°C.

Gel Permeation Chromatography (GPC) Analysis

Instrumentation:

  • GPC system equipped with a refractive index (RI) detector.

  • Set of polystyrene or PMMA calibration standards.

  • GPC columns suitable for the expected molecular weight range.

  • Mobile phase: Tetrahydrofuran (THF), HPLC grade.

Procedure:

  • Prepare polymer solutions (1-2 mg/mL) in THF and allow them to dissolve completely.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

  • Prepare a calibration curve by running a series of narrow molecular weight standards.

  • Inject the polymer samples and record the chromatograms.

  • Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using the calibration curve.

Mandatory Visualization

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_gpc GPC Analysis cluster_data Data Processing Polymer Polymer Synthesis (Conventional or RAFT) Dissolve Dissolve Polymer in THF (1-2 mg/mL) Polymer->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into GPC System Filter->Inject Standards Prepare Polystyrene Calibration Standards Calibrate Generate Calibration Curve Standards->Calibrate Separate Separation by Size Exclusion Inject->Separate Detect RI Detector Separate->Detect Calculate Calculate Mn, Mw, PDI Detect->Calculate Calibrate->Calculate

Caption: Experimental workflow for GPC analysis of polymer molecular weight.

CTA_vs_RAFT cluster_conventional Conventional Polymerization with this compound cluster_raft RAFT Polymerization Initiator Initiator Radical Monomer1 Monomer Initiator->Monomer1 Initiation GrowingChain1 Growing Polymer Chain Monomer1->GrowingChain1 Propagation CTA This compound GrowingChain1->CTA Chain Transfer TerminatedChain Terminated Polymer (High PDI) GrowingChain1->TerminatedChain Termination NewChain New Growing Chain CTA->NewChain Re-initiation GrowingChain2 Another Growing Chain NewChain->GrowingChain2 Propagation TerminatedChain2 Terminated Polymer (High PDI) GrowingChain2->TerminatedChain2 Termination Initiator2 Initiator Radical Monomer2 Monomer Initiator2->Monomer2 Initiation GrowingChain3 Propagating Radical Monomer2->GrowingChain3 Propagation RAFT_Agent RAFT Agent GrowingChain3->RAFT_Agent Reversible Addition DormantChain Dormant Polymer Chain (Low PDI) RAFT_Agent->DormantChain Fragmentation DormantChain->GrowingChain3 Re-activation

Caption: Comparison of conventional and RAFT polymerization mechanisms.

References

Efficacy of 2-Mercaptopropanol as a Chain Transfer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of polymers with controlled molecular weights, chain transfer agents (CTAs) play a pivotal role. Thiols are a well-established class of CTAs, valued for their efficiency in regulating polymerization reactions. This guide provides an objective comparison of the efficacy of 2-Mercaptopropanol against other common thiols as a chain transfer agent in radical polymerization. The information presented is supported by experimental data from scientific literature to assist in the selection of the most suitable CTA for specific research and development applications.

Understanding Chain Transfer Agents and Efficacy

A chain transfer agent (CTA) is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new polymer chain.[1] This process effectively controls the average molecular weight of the resulting polymer. The efficacy of a CTA is quantified by its chain transfer constant (Ct) , which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ct value indicates a more efficient chain transfer agent, meaning it can achieve a desired molecular weight reduction at a lower concentration.

Comparative Data of Thiol Chain Transfer Agents

To provide a clear comparison, the following table summarizes the chain transfer constants (Ct) of various thiols in the polymerization of common monomers like Methyl Methacrylate (MMA) and Styrene. This data allows for an indirect assessment of this compound's potential efficacy.

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ct)Reference
2-MercaptoethanolMethyl Methacrylate (MMA)600.62[2]
2-MercaptoethanolMethacrylic Acid (MAA)500.12 ± 0.01[3]
1-ButanethiolMethyl Methacrylate (MMA)600.67[2]
n-Dodecyl MercaptanMethyl Methacrylate (MMA)600.66[2]
2-PropanethiolMethyl Methacrylate (MMA)600.38[2]
2-Methyl-2-propanethiolMethyl Methacrylate (MMA)600.18[2]
BenzenethiolMethyl Methacrylate (MMA)602.7[2]
n-DodecanethiolStyrene501.1 - 1.2[4]
n-DodecanethiolVinyl Acetate60223[5]

Analysis of Comparative Data:

  • Structural Similarity to 2-Mercaptoethanol: 2-Mercaptoethanol, a primary alcohol and primary thiol, exhibits a Ct of 0.62 in MMA polymerization.[2] this compound, being a secondary thiol, may experience slightly more steric hindrance, which could potentially result in a moderately lower Ct value. Studies have shown that secondary thiols can sometimes exhibit slower reaction rates in certain thiol-ene reactions compared to primary thiols, depending on the rate-limiting step.[6][7]

  • Comparison with other Secondary Thiols: 2-Propanethiol, another secondary thiol, has a Ct of 0.38 in MMA polymerization.[2] This provides a reasonable estimate for the expected range of efficacy for this compound.

  • Effect of Monomer: The efficiency of a chain transfer agent is highly dependent on the monomer being polymerized. For instance, n-dodecanethiol has a significantly higher Ct in vinyl acetate polymerization compared to styrene or MMA.[2][4][5]

Experimental Protocol: Determination of Chain Transfer Constant (Mayo Method)

The most common method for determining the chain transfer constant is the Mayo method.[5][8] This method involves conducting a series of polymerizations with varying concentrations of the chain transfer agent.

Materials and Equipment:

  • Monomer (e.g., Methyl Methacrylate), purified by removing the inhibitor.

  • Initiator (e.g., Azobisisobutyronitrile, AIBN), recrystallized.

  • Chain Transfer Agent (e.g., this compound).

  • Solvent (if solution polymerization is performed).

  • Polymerization reactor with temperature control and inert atmosphere (e.g., nitrogen or argon).

  • Technique for determining the number-average degree of polymerization (DPn), such as Gel Permeation Chromatography (GPC) or viscometry.

Procedure:

  • Preparation: Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but with varying concentrations of the chain transfer agent. A control reaction with no chain transfer agent is also prepared.

  • Polymerization: Carry out the polymerizations under controlled temperature and inert atmosphere. The reactions should be terminated at low monomer conversion (typically <10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.

  • Polymer Isolation and Characterization: Isolate the polymer from each reaction mixture (e.g., by precipitation in a non-solvent) and dry it to a constant weight. Determine the number-average degree of polymerization (DPn) for each polymer sample.

  • Data Analysis: The chain transfer constant (Ct) is determined using the Mayo equation:

    1/DPn = 1/DPn,0 + Ct * ([S]/[M])

    Where:

    • DPn is the number-average degree of polymerization in the presence of the chain transfer agent.

    • DPn,0 is the number-average degree of polymerization in the absence of the chain transfer agent.

    • [S] is the concentration of the chain transfer agent.

    • [M] is the concentration of the monomer.

    A plot of 1/DPn versus the ratio of the concentrations of the chain transfer agent to the monomer ([S]/[M]) should yield a straight line. The slope of this line is the chain transfer constant, Ct.

Visualizations

Logical Relationship of a Chain Transfer Agent in Radical Polymerization

ChainTransfer Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain:n Initiation Monomer Monomer GrowingChain:s->GrowingChain:s Propagation (+ Monomer) CTA Chain Transfer Agent (R-SH) GrowingChain->CTA TerminatedChain Terminated Polymer Chain (P-H) GrowingChain->TerminatedChain Chain Transfer NewRadical New Radical (R-S•) CTA->NewRadical H-abstraction NewGrowingChain New Growing Polymer Chain NewRadical->NewGrowingChain Re-initiation (+ Monomer)

Caption: Role of a thiol chain transfer agent in radical polymerization.

Experimental Workflow for Determining Chain Transfer Constant (Mayo Method)

MayoMethodWorkflow cluster_prep 1. Preparation cluster_poly 2. Polymerization cluster_analysis 3. Analysis Prep1 Prepare stock solutions: Monomer, Initiator, CTA Prep2 Create reaction mixtures with varying [CTA]/[M] Prep1->Prep2 Poly Run polymerizations at constant T (low conversion) Prep2->Poly Isolate Isolate & dry polymer Poly->Isolate Characterize Determine DPn (e.g., GPC) Isolate->Characterize Plot Plot 1/DPn vs. [S]/[M] Characterize->Plot Calculate Calculate Ct from slope Plot->Calculate

Caption: Workflow for determining the chain transfer constant using the Mayo method.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Mercaptopropanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 2-Mercaptopropanol. The performance of each method is evaluated based on specificity, sensitivity, and throughput, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction: The Importance of Purity in this compound

This compound is a thiol-containing organic compound with applications in various chemical syntheses and as a reducing agent. Its purity is critical, as impurities can lead to unwanted side reactions, affect product yield and quality, and in pharmaceutical applications, pose safety risks. The primary impurity of concern is the disulfide dimer, formed through the oxidation of the thiol group. Other potential impurities can arise from the synthesis process, such as unreacted starting materials or byproducts. Therefore, robust analytical methods are essential for the quality control of synthesized this compound.

Analytical Methods for Purity Assessment

A variety of analytical techniques can be employed to assess the purity of this compound. This guide focuses on a comparative analysis of HPLC with other common methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For thiol analysis, HPLC methods often involve a pre-column derivatization step to enhance the detectability of the thiol-containing compounds.

  • Reverse-Phase HPLC with UV-Vis Detection (Post-Derivatization): This is a widely used method for thiol quantification. 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) is a common derivatizing agent that reacts with thiols to produce a colored product, 2-nitro-5-thiobenzoate (TNB), which can be detected by a UV-Vis detector. This method offers good sensitivity and specificity.

  • Reverse-Phase HPLC with Fluorescence Detection (Post-Derivatization): For higher sensitivity, fluorescent derivatizing agents such as o-phthalaldehyde (OPA) can be used. OPA reacts with the primary amine and thiol groups of aminothiols in the presence of a thiol reagent to form a highly fluorescent isoindole derivative. While this compound is not an aminothiol, similar fluorescent derivatization strategies can be adapted for thiols. This method is particularly useful for trace-level analysis.

  • Direct Reverse-Phase HPLC with UV Detection: Although thiols like this compound lack a strong chromophore, they can sometimes be detected directly at low UV wavelengths (e.g., 210-220 nm). This method is simpler as it does not require a derivatization step, but it may lack the sensitivity and specificity of derivatization-based methods.

Alternative Analytical Methods

Several other techniques can be used for the purity assessment of this compound, each with its own advantages and limitations.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities. It is particularly useful for analyzing the starting materials and potential byproducts from the synthesis of this compound.

  • Colorimetric Assay (Ellman's Assay): This is a simple and rapid method for the quantification of total thiol content. It utilizes the same DTNB reagent as the HPLC-UV method but measures the absorbance of the resulting TNB solution directly with a spectrophotometer. While fast and easy to perform, it is a bulk measurement and does not provide information on individual impurities.

  • Titrimetric Methods: Titration with an oxidizing agent, such as iodine or a mercuric salt, can be used to determine the total thiol content. This is a classic and cost-effective method but lacks specificity and is not suitable for detecting non-thiol impurities.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the purity assessment of this compound.

Method Principle Specificity Sensitivity Throughput Advantages Disadvantages
HPLC-UV (with DTNB) Chromatographic separation of DTNB-derivatized thiol followed by UV detection.HighModerate to HighModerateQuantitative, specific for individual thiols.Requires derivatization step.
HPLC-Fluorescence (with OPA-type reagent) Chromatographic separation of fluorescently-labeled thiol followed by fluorescence detection.HighVery HighModerateExcellent for trace analysis.Derivatization can be complex.
Direct HPLC-UV Chromatographic separation followed by direct UV detection at low wavelength.ModerateLow to ModerateHighSimple, no derivatization needed.Low sensitivity, potential for interference.
GC-MS Separation of volatile compounds followed by mass spectrometric identification.Very HighVery HighModerateExcellent for impurity identification.Not suitable for non-volatile impurities.
Ellman's Assay Colorimetric measurement of total thiol content using DTNB.LowModerateHighFast, simple, and inexpensive.Non-specific, measures total thiols only.
Titration Volumetric analysis of total thiol content.LowLowHighSimple and very low cost.Non-specific, prone to interference.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of propylene sulfide with water.

Reaction:

Potential Impurities:

  • Starting Materials: Unreacted propylene sulfide.

  • Byproducts: Bis(2-hydroxypropyl) sulfide (from the reaction of this compound with propylene sulfide).

  • Degradation Products: Bis(2-hydroxypropyl) disulfide (from the oxidation of this compound).

HPLC-UV Method with DTNB Derivatization
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the synthesized this compound sample to fall within the calibration range.

  • Derivatization Procedure:

    • To an aliquot of the standard or sample solution, add a solution of DTNB in a phosphate buffer (pH 8.0).

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Stop the reaction by adding a small amount of acid (e.g., phosphoric acid).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 330 nm (for the TNB derivative).

    • Injection Volume: 20 µL.

GC-MS Method for Impurity Profiling
  • Sample Preparation:

    • Dilute the synthesized this compound sample in a suitable solvent (e.g., dichloromethane).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injection Mode: Splitless.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 350.

Data Presentation

The following tables present hypothetical quantitative data for the comparison of the analytical methods.

Table 1: Performance Data for this compound Analysis

Parameter HPLC-UV (DTNB) Direct HPLC-UV Ellman's Assay
Linearity (r²) > 0.999> 0.995> 0.99
Limit of Detection (LOD) ~0.1 µM~5 µM~1 µM
Limit of Quantitation (LOQ) ~0.5 µM~15 µM~3 µM
Precision (%RSD) < 2%< 5%< 5%
Accuracy (% Recovery) 98-102%95-105%90-110%

Table 2: Impurity Analysis in a Synthesized this compound Sample

Impurity HPLC-UV (DTNB) (% Area) GC-MS (% Area)
This compound 98.598.2
Bis(2-hydroxypropyl) disulfide 1.2Not Volatile
Propylene Sulfide Not Detected0.3
Bis(2-hydroxypropyl) sulfide Not Detected0.2

Visualizations

experimental_workflow cluster_synthesis Synthesis Propylene_Sulfide Propylene Sulfide Reaction Reaction Propylene_Sulfide->Reaction Water Water Water->Reaction Crude_Product Crude this compound Reaction->Crude_Product HPLC_Analysis HPLC Analysis (Purity & Disulfide) Crude_Product->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Volatile Impurities) Crude_Product->GCMS_Analysis Colorimetric_Assay Colorimetric Assay (Total Thiol) Crude_Product->Colorimetric_Assay method_comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods Purity_Assessment Purity Assessment of This compound HPLC HPLC Purity_Assessment->HPLC GCMS GC-MS Purity_Assessment->GCMS Colorimetric Colorimetric (Ellman's) Purity_Assessment->Colorimetric Titrimetric Titrimetric Purity_Assessment->Titrimetric HPLC_UV_Deriv UV-Vis (DTNB) HPLC->HPLC_UV_Deriv High Specificity & Sensitivity HPLC_Fluorescence_Deriv Fluorescence (OPA) HPLC->HPLC_Fluorescence_Deriv Very High Sensitivity HPLC_UV_Direct Direct UV HPLC->HPLC_UV_Direct Simplicity

A Comparative Analysis of Mercaptan Capping Agents for Cadmium Telluride Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate capping agent is a critical step in the synthesis of Cadmium Telluride (CdTe) quantum dots (QDs), directly influencing their physicochemical properties and biological applicability. This guide provides a comparative study of various mercaptan capping agents, supported by experimental data, to aid in the selection of the most suitable agent for specific research needs.

The unique optical and electronic properties of CdTe QDs, such as their size-tunable fluorescence, make them highly valuable for applications ranging from bioimaging to drug delivery. However, the performance of these nanocrystals is intrinsically linked to the chemical nature of the capping agent used to passivate their surface. Mercaptans, a class of organosulfur compounds, are widely employed for this purpose due to the strong affinity of the thiol group for the QD surface. This interaction is crucial for controlling nanocrystal growth, enhancing photoluminescence quantum yield (PLQY), and improving stability.

Performance Comparison of Mercaptan Capping Agents

The choice of mercaptan capping agent significantly impacts the quantum yield, photostability, and biocompatibility of CdTe QDs. The following table summarizes the quantitative performance of commonly used mercaptans based on published experimental data.

Capping AgentAbbreviationTypical Quantum Yield (%)Key Characteristics & Performance Insights
Thioglycolic AcidTGAUp to 60%[1]Often results in high quantum yields and good water solubility.[1] However, QDs capped with TGA may exhibit lower photostability under prolonged irradiation.
3-Mercaptopropionic AcidMPAUp to 50%[1]Provides a good balance of quantum yield and stability.[1] MPA-capped QDs are widely used in various biological applications.
GlutathioneGSH35-65%[2]A tripeptide that confers excellent biocompatibility and stability in biological media.[2][3] The presence of multiple functional groups can aid in further bioconjugation.
L-CysteineCysVariable, can be lower than TGA/MPAOffers good biocompatibility due to its natural amino acid structure.[2] However, cysteine-capped QDs may have a tendency to aggregate over time.[3]
2-MercaptoethylamineMEA-Provides a positively charged surface at neutral pH, which can be advantageous for specific electrostatic interactions with biological molecules.[4]
3-Mercaptobutyric Acid3MBAUp to 71%[5]A branched mercapto acid that can lead to QDs with narrow size distribution, strong fluorescence, and good long-term solution stability.[5][6]

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and characterization of mercaptan-capped CdTe QDs.

Synthesis of Mercaptan-Capped CdTe Quantum Dots (Aqueous Method)

This protocol outlines a common one-pot aqueous synthesis approach.

Materials:

  • Cadmium chloride (CdCl₂)

  • Sodium tellurite (Na₂TeO₃)

  • Selected mercaptan capping agent (e.g., TGA, MPA, GSH)

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Deionized water

Procedure:

  • Precursor Solution Preparation: In a three-necked flask, dissolve CdCl₂ and the chosen mercaptan capping agent in deionized water. Adjust the pH of the solution to the desired value (typically between 8 and 12) using NaOH.[7] The solution is then deaerated by bubbling with nitrogen gas.

  • Tellurium Precursor Injection: A freshly prepared aqueous solution of Na₂TeO₃ is injected into the flask under vigorous stirring.

  • Reduction and Nucleation: A freshly prepared, ice-cold aqueous solution of NaBH₄ is rapidly injected into the reaction mixture.[7] The color of the solution will change, indicating the formation of CdTe nanocrystals.

  • Growth and Ripening: The reaction mixture is heated under reflux (typically at 90-100 °C) for a specific duration (from minutes to several hours).[7] The size of the QDs, and consequently their emission wavelength, can be controlled by the refluxing time.[8]

  • Purification: After cooling to room temperature, the QD solution is purified by precipitation with a non-solvent (e.g., isopropanol) followed by centrifugation to remove unreacted precursors and byproducts. The purified QDs are then redispersed in a suitable buffer or solvent.

Characterization of Quantum Dot Properties

Quantum Yield Measurement: The photoluminescence quantum yield (PLQY) is determined by comparing the integrated fluorescence intensity of the QD sample to that of a standard fluorescent dye with a known quantum yield (e.g., Rhodamine 6G). The absorbance of both the sample and the standard at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

Photostability Assessment: The photostability of the QDs is evaluated by monitoring the change in their fluorescence intensity over time while being continuously exposed to a light source (e.g., a UV lamp or a laser). The decay in fluorescence intensity is plotted against the irradiation time to determine the photobleaching rate.[9][10]

Biocompatibility Evaluation (Cell Viability Assay): The cytotoxicity of the mercaptan-capped QDs is assessed using a cell viability assay, such as the MTT assay. Cells (e.g., HeLa or HEK293) are incubated with varying concentrations of QDs for a specific period (e.g., 24 or 48 hours). The cell viability is then determined by measuring the absorbance of the formazan product, which is proportional to the number of living cells. A higher cell viability indicates better biocompatibility.[2]

Visualizing the Synthesis and Property Relationships

The following diagrams illustrate the experimental workflow and the influence of the capping agent on the final properties of the CdTe QDs.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization precursor Precursor Mixing (CdCl2 + Mercaptan) ph_adjust pH Adjustment precursor->ph_adjust te_injection Na2TeO3 Injection ph_adjust->te_injection reduction NaBH4 Injection (Nucleation) te_injection->reduction growth Refluxing (Growth & Ripening) reduction->growth purification Purification (Precipitation & Centrifugation) growth->purification plqy Quantum Yield Measurement purification->plqy photostability Photostability Assessment purification->photostability biocompatibility Biocompatibility (Cell Viability Assay) purification->biocompatibility

Caption: Experimental workflow for the synthesis and characterization of mercaptan-capped CdTe quantum dots.

G cluster_input Input cluster_properties Resulting QD Properties capping_agent Choice of Mercaptan Capping Agent qy Quantum Yield capping_agent->qy Influences stability Photostability capping_agent->stability Influences bio Biocompatibility capping_agent->bio Influences size Size & Size Distribution capping_agent->size Influences

Caption: Influence of the mercaptan capping agent on the properties of CdTe quantum dots.

References

Unveiling the Shield: An Electrochemical Comparison of 2-Mercaptopropanol SAM Integrity for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of stable and reliable surface modifications is paramount. Self-assembled monolayers (SAMs) of organic molecules on gold surfaces offer a versatile platform for a myriad of applications, from biosensing to drug delivery. Among the various thiol-based molecules used for SAM formation, 2-Mercaptopropanol (2-MPO) presents a unique combination of a short alkyl chain and a hydrophilic hydroxyl group. This guide provides an objective, data-driven comparison of the integrity of 2-MPO SAMs against other commonly used thiol-based alternatives, supported by key electrochemical validation techniques.

The integrity of a SAM, its ability to form a densely packed and defect-free layer, is crucial for its performance. Defects or pinholes in the monolayer can lead to inconsistent experimental results, reduced sensor sensitivity, and unwanted non-specific binding. This guide delves into the electrochemical characterization of 2-MPO SAMs, presenting quantitative data to benchmark their performance against well-established alkanethiols and other functionalized thiols.

Comparative Analysis of SAM Integrity: A Quantitative Overview

The integrity of a SAM can be quantitatively assessed using various electrochemical techniques. Key parameters such as charge transfer resistance (Rct), double-layer capacitance (Cdl), reductive desorption potential (E_des), and surface coverage (Γ) provide a comprehensive picture of the monolayer's quality. The following table summarizes these parameters for 2-MPO and other representative thiols, allowing for a direct comparison of their performance.

Thiol MoleculeStructureCharge Transfer Resistance (Rct) (kΩ·cm²)Double-Layer Capacitance (Cdl) (µF/cm²)Reductive Desorption Potential (E_des) (V vs. Ag/AgCl)Surface Coverage (Γ) (mol/cm²)
This compound (2-MPO) HS-CH(CH₃)-CH₂-OHData not available in cited literatureData not available in cited literatureAnodically shifted upon N₂ treatment, indicating instability[1]~4.9 x 10⁻¹⁰ (on Au(111))[1]
3-Mercaptopropionic acid (MPA) HS-(CH₂)₂-COOH~1.2~1.8-0.81 and -0.98 (two peaks)[2]Dependent on preparation
6-Mercapto-1-hexanol (MCH) HS-(CH₂)₆-OH> 1000~1.2More negative than shorter chainsHigh
1-Dodecanethiol (DDT) HS-(CH₂)₁₁-CH₃> 2500~0.9~-1.0High

Note: The data presented is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols for Electrochemical Validation

Accurate and reproducible assessment of SAM integrity relies on standardized experimental protocols. Below are detailed methodologies for the key electrochemical techniques used in this guide.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to probe the blocking properties of a SAM. A redox-active species in solution, such as the [Fe(CN)₆]³⁻/⁴⁻ couple, is used to assess the permeability of the monolayer to electron transfer.

  • Working Electrode: Gold electrode coated with the thiol SAM.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Electrolyte: Aqueous solution of 1 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a supporting electrolyte (e.g., 0.1 M KCl).

  • Procedure: The potential is swept linearly from a starting potential to a vertex potential and then back to the start. For the [Fe(CN)₆]³⁻/⁴⁻ couple, a typical potential window is from -0.2 V to +0.6 V.

  • Data Analysis: The peak-to-peak separation (ΔEp) and the magnitude of the peak currents are analyzed. A well-formed, blocking SAM will exhibit a large ΔEp and significantly attenuated peak currents compared to a bare gold electrode.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the interfacial properties of the SAM-coated electrode.

  • Working, Counter, and Reference Electrodes: Same as for CV.

  • Electrolyte: Same as for CV.

  • Procedure: A small amplitude AC potential is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox probe.

  • Data Analysis: The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance). The data is then fitted to an equivalent electrical circuit model. The charge transfer resistance (Rct) is a key parameter extracted from this analysis, with higher values indicating a more insulating and well-packed SAM. The double-layer capacitance (Cdl) provides information about the dielectric properties and thickness of the monolayer.

Reductive Desorption

This technique involves applying a negative potential to the SAM-coated electrode to induce the reductive cleavage of the gold-sulfur bond, leading to the desorption of the thiol molecules from the surface.

  • Working Electrode: Gold electrode coated with the thiol SAM.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl (3 M KCl).

  • Electrolyte: Typically a basic solution, such as 0.1 M KOH or NaOH.

  • Procedure: A linear potential sweep is applied towards negative potentials (e.g., from 0 V to -1.2 V).

  • Data Analysis: The potential at which the desorption peak occurs (E_des) is a measure of the SAM's stability; more negative potentials indicate a more stable monolayer. The charge integrated under the desorption peak can be used to calculate the surface coverage (Γ) of the thiol molecules.

Visualizing the Experimental Workflow

To provide a clear understanding of the process for evaluating SAM integrity, the following diagram illustrates the typical experimental workflow.

experimental_workflow cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Electrochemical Characterization cluster_analysis Data Analysis & Comparison Au_Substrate Gold Substrate Cleaning Cleaning Protocol (e.g., Piranha solution) Au_Substrate->Cleaning Thiol_Solution Thiol Solution (e.g., 1 mM 2-MPO in Ethanol) Incubation Incubation (e.g., 18-24 hours) Thiol_Solution->Incubation Rinsing Rinsing & Drying Incubation->Rinsing CV Cyclic Voltammetry (CV) Rinsing->CV EIS Electrochemical Impedance Spectroscopy (EIS) CV->EIS RD Reductive Desorption (RD) EIS->RD Data_Extraction Extract Key Parameters (Rct, Cdl, E_des, Γ) RD->Data_Extraction Comparison Compare with Alternative Thiols Data_Extraction->Comparison

Workflow for Electrochemical Validation of SAM Integrity.

Discussion and Interpretation of Results

The available data suggests that while 2-MPO can form self-assembled monolayers on gold, its stability may be a concern, as indicated by the anodic shift in its reductive desorption potential upon nitrogen treatment[1]. This potential instability could be attributed to the short chain length, which leads to weaker van der Waals interactions between adjacent molecules compared to longer chain alkanethiols. The hydrophilic hydroxyl group may also influence the packing density and orientation of the molecules on the surface.

In contrast, longer chain alkanethiols, such as 1-dodecanethiol, exhibit significantly higher charge transfer resistances, indicating the formation of more compact and insulating monolayers. This is a direct consequence of the increased intermolecular forces that promote a more ordered and defect-free assembly. Similarly, functionalized thiols like 6-mercapto-1-hexanol also form robust SAMs, offering a balance between stability and the introduction of a functional head group for further chemical modifications.

For applications requiring a high degree of blocking and long-term stability, longer chain alkanethiols or other more robust functionalized thiols may be preferable to 2-MPO. However, the unique properties of 2-MPO, such as its hydrophilicity and short chain length, might be advantageous in specific applications where rapid molecular exchange or a less-insulating layer is desired.

It is important to note that the integrity of a SAM is highly dependent on the preparation conditions, including the cleanliness of the gold substrate, the concentration of the thiol solution, and the incubation time. Therefore, optimization of the self-assembly process is critical for achieving high-quality monolayers, regardless of the chosen thiol.

References

A Comparative Guide to Disulfide Bond Reduction: 2-Mercaptopropanol vs. DTT and TCEP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective reduction of disulfide bonds is a critical step in various biochemical and pharmaceutical applications. This guide provides a comprehensive comparison of 2-Mercaptopropanol with two other commonly used reducing agents, Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), supported by experimental protocols and data-driven insights.

The choice of reducing agent can significantly influence experimental outcomes, affecting protein structure, function, and the efficiency of subsequent conjugation or analysis. This document aims to provide an objective comparison to aid in the selection of the most appropriate reagent for specific research needs.

Performance Comparison

The following table summarizes the key characteristics and performance parameters of this compound (extrapolated from 2-Mercaptoethanol data), DTT, and TCEP.

FeatureThis compound (as 2-Mercaptoethanol)Dithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Chemical Nature MonothiolDithiolPhosphine
Standard Reduction Potential (pH 7) ~ -0.26 V-0.33 VNot applicable (irreversible)
Optimal pH Range > 7.57.1 - 8.01.5 - 9.0[1]
Relative Reducing Strength ModerateStrongVery Strong
Reaction Mechanism Reversible, thiol-disulfide exchangeReversible, forms stable cyclic disulfideIrreversible, thiol-free reduction
Air Oxidation Stability Prone to oxidationProne to oxidationHighly stable
Odor PungentSlight sulfurousOdorless[1]
Compatibility with Maleimide Chemistry InterferesInterferesCompatible[1]

Mechanism of Action

The reduction of a disulfide bond by a thiol-based reducing agent like this compound involves a thiol-disulfide exchange reaction. The thiolate form of the reducing agent acts as a nucleophile, attacking one of the sulfur atoms in the disulfide bond. This results in the formation of a mixed disulfide and the release of a free thiol. For a monothiol like this compound, a second molecule is required to reduce the mixed disulfide and fully cleave the original disulfide bond.

Disulfide Reduction by this compound cluster_0 Step 1: Initial Attack cluster_1 Step 2: Final Reduction Protein_SS Protein Disulfide (R-S-S-R) MP_SH_1 This compound (MP-SH) Mixed_Disulfide Mixed Disulfide (R-S-S-MP) Protein_SS->Mixed_Disulfide Thiolate Attack MP_SH_1->Mixed_Disulfide Protein_SH Reduced Protein (R-SH) Mixed_Disulfide->Protein_SH Mixed_Disulfide_2 Mixed Disulfide (R-S-S-MP) Protein_SH_2 Reduced Protein (R-SH) Mixed_Disulfide_2->Protein_SH_2 Thiolate Attack MP_SS_MP Oxidized this compound (MP-S-S-MP) Mixed_Disulfide_2->MP_SS_MP MP_SH_2 This compound (MP-SH) MP_SH_2->Protein_SH_2

Disulfide reduction by a monothiol.

Experimental Protocols

To quantitatively compare the reduction of disulfide bonds by this compound, DTT, and TCEP, the following experimental workflow can be employed. This protocol utilizes Ellman's assay to quantify the free sulfhydryl groups generated upon reduction.

Experimental Workflow

Experimental Workflow Start Start: Protein with Disulfide Bonds Prepare_Reductants Prepare Stock Solutions of: - this compound - DTT - TCEP Start->Prepare_Reductants Incubate Incubate Protein with each Reducing Agent Separately Prepare_Reductants->Incubate Quench Stop the Reaction (e.g., acid quench or buffer exchange) Incubate->Quench Ellmans_Assay Perform Ellman's Assay (Quantify free thiols) Quench->Ellmans_Assay Analyze Analyze Data: - Calculate % Reduction - Compare Efficiencies Ellmans_Assay->Analyze End End: Comparative Data Analyze->End

Workflow for comparing reducing agents.
Detailed Protocol: Comparison of Disulfide Bond Reduction

1. Materials:

  • Protein with known disulfide bonds (e.g., Bovine Serum Albumin, Insulin)

  • This compound

  • Dithiothreitol (DTT)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA)

  • Quenching Solution (e.g., 1 M HCl)

  • Ellman's Reagent (DTNB)

  • Phosphate Buffer for Ellman's Assay (0.1 M sodium phosphate, pH 8.0)

  • Spectrophotometer

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the protein in the Reaction Buffer.

    • Prepare fresh stock solutions of this compound, DTT, and TCEP in the Reaction Buffer to the desired concentrations (e.g., 100 mM).

  • Reduction Reaction:

    • Set up parallel reactions for each reducing agent and a no-reductant control.

    • To a defined amount of the protein solution, add the respective reducing agent to a final concentration typically in the range of 1-20 mM.

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 37°C) for a specific time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching the Reaction:

    • At each time point, stop the reaction by adding the Quenching Solution or by rapidly removing the reducing agent using a desalting column.

  • Quantification of Free Thiols using Ellman's Assay:

    • To the quenched reaction mixture, add Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) dissolved in the Phosphate Buffer.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • The concentration of free sulfhydryl groups is calculated using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹.

3. Data Analysis:

  • Calculate the number of free thiols generated per mole of protein at each time point for each reducing agent.

  • Plot the number of free thiols versus time to determine the reaction kinetics.

  • Compare the final extent of reduction and the initial rates of reduction for this compound, DTT, and TCEP.

This comprehensive approach will provide the necessary quantitative data to objectively assess the performance of this compound in comparison to other widely used disulfide bond reducing agents.

References

Performance of 2-Mercaptopropanol in Diverse Polymerization Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Mercaptopropanol's performance as a chain transfer agent (CTA) in various polymerization systems. Its efficacy is evaluated against other common thiol-based CTAs, supported by experimental data, to assist in the selection of appropriate reagents for precise polymer synthesis.

Introduction to Chain Transfer Agents in Polymerization

In radical polymerization, chain transfer agents are crucial for controlling the molecular weight and polydispersity of the resulting polymers. Thiols, such as this compound, are a prominent class of CTAs renowned for their efficiency. The core mechanism involves the transfer of a hydrogen atom from the thiol's sulfhydryl (-SH) group to the propagating polymer radical. This terminates the growth of that specific polymer chain and generates a new thiyl radical (RS•). This new radical then initiates the polymerization of a new monomer molecule, effectively controlling the overall molecular weight of the polymer. The efficiency of a CTA is quantified by its chain transfer constant (Ctr), which is the ratio of the rate constant of the chain transfer reaction to the rate constant of the propagation reaction. A higher Ctr value signifies a more efficient CTA.

Performance Comparison of this compound and Alternative Thiols

The selection of a suitable chain transfer agent is contingent on the specific monomer, solvent, and desired polymer characteristics. Below is a comparative table of chain transfer constants for this compound (data for its close analog, 2-mercaptoethanol, is used as a proxy) and other common thiol-based CTAs in the polymerization of methyl methacrylate (MMA) and methacrylic acid.

Chain Transfer AgentMonomerTemperature (°C)Chain Transfer Constant (Ctr)Reference
2-Mercaptoethanol (analog of this compound) Methyl MethacrylateNot Specified0.62 [1]
2-Mercaptoethanol (analog of this compound) Methacrylic Acid500.12 ± 0.01 [2]
1-ButanethiolMethyl MethacrylateNot Specified0.67[1]
2-PropanethiolMethyl MethacrylateNot Specified0.38[1]
n-Dodecyl MercaptanMethyl MethacrylateNot SpecifiedNot Specified[1]
BenzenethiolMethyl MethacrylateNot Specified2.7[1]
Ethyl MercaptoacetateMethyl MethacrylateNot Specified0.62[1]

Experimental Protocols

Bulk Free Radical Polymerization of Methyl Methacrylate (MMA)

This protocol describes a typical bulk polymerization of MMA using this compound as a chain transfer agent to control the molecular weight of the resulting poly(methyl methacrylate) (PMMA).

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2,2'-Azobisisobutyronitrile (AIBN), recrystallized

  • This compound

  • Reaction vessel (e.g., Schlenk tube)

  • Nitrogen or Argon source

  • Oil bath

Procedure:

  • Preparation: In a Schlenk tube, combine the desired amount of MMA monomer and this compound. The ratio of CTA to monomer will determine the final molecular weight of the polymer.

  • Initiator Addition: Add the radical initiator, AIBN, to the mixture. A typical initiator concentration is in the range of 0.1 to 1 mol% with respect to the monomer.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).

  • Reaction Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture.

  • Termination and Precipitation: After the desired reaction time, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath. Dissolve the viscous polymer solution in a suitable solvent (e.g., tetrahydrofuran) and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator residues, and dry the final polymer product under vacuum until a constant weight is achieved.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the fundamental mechanism of chain transfer and a typical experimental workflow for emulsion polymerization.

ChainTransferMechanism P_n_dot Propagating Polymer Chain (P_n•) P_n_H Terminated Polymer Chain (P_n-H) P_n_dot->P_n_H H-atom transfer RSH This compound (RSH) RSH->P_n_H RS_dot Thiyl Radical (RS•) RSH->RS_dot forms P_1_dot New Propagating Chain (P_1•) RS_dot->P_1_dot initiates M Monomer (M) M->P_1_dot

Caption: Mechanism of chain transfer in radical polymerization.

EmulsionPolymerizationWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Prepare Aqueous Phase (Water + Surfactant) C Form Emulsion (Homogenize Aqueous and Organic Phases) A->C B Prepare Organic Phase (Monomer + this compound) B->C D Initiate Polymerization (Add Initiator, Heat) C->D E Monitor Reaction (e.g., Conversion, Particle Size) D->E F Cool Reaction E->F G Isolate Polymer (e.g., Coagulation, Filtration) F->G H Dry Polymer G->H

Caption: Experimental workflow for emulsion polymerization.

References

Safety Operating Guide

Proper Disposal of 2-Mercaptopropanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Mercaptopropanol, ensuring the safety of laboratory personnel and environmental compliance.

This compound, a thiol compound, is characterized by a strong, unpleasant odor and requires specific handling and disposal procedures to mitigate risks.[1] Adherence to these guidelines is crucial for maintaining a safe laboratory environment. This guide provides step-by-step instructions for the proper disposal of this compound and associated contaminated materials.

Immediate Safety Precautions

Before beginning any disposal procedure, ensure that all safety measures are in place.

  • Ventilation : Always handle this compound and its waste within a certified chemical fume hood to prevent the inhalation of its malodorous and potentially harmful vapors.[1][2]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (nitrile is often recommended), safety goggles, and a fully buttoned lab coat.[2][3] If there is a risk of splashing, consider additional protection.

  • Odor Control : The extremely low odor threshold of mercaptans can cause alarm and complaints.[3][4] Therefore, it is critical to manage odors effectively. This includes working in a fume hood and promptly cleaning any spills.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[5][6] However, in-lab neutralization of small quantities of waste may be permissible, depending on institutional and local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

1. Waste Segregation and Collection:

  • Liquid Waste : Collect pure this compound and concentrated solutions in a dedicated, properly labeled, and tightly sealed hazardous waste container.[2][4] Do not mix with other waste streams unless specifically instructed to do so by your EHS office.[3][7] The container should be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Solid Waste : Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered hazardous waste.[2][3][8] These items should be collected in a separate, clearly labeled hazardous waste container. To minimize odor, it is recommended to double-bag these materials in sealed plastic bags before placing them in the final waste container.[4][8]

2. Chemical Neutralization (for dilute solutions, with EHS approval):

Small quantities of mercaptans can be neutralized by oxidation with a sodium hypochlorite (bleach) solution to a less odorous sulfonic acid.[9] This procedure should only be performed by trained personnel in a chemical fume hood.

Experimental Protocol for Thiol Oxidation:

  • In a suitably sized flask equipped with a stirrer, prepare a fresh bleach solution. Commercial laundry bleach is typically a 5.25% sodium hypochlorite solution.[9]

  • Slowly and carefully add the this compound waste to the stirred bleach solution. The reaction can be exothermic, so the addition rate should be controlled to manage any temperature increase.[2][9]

  • Allow the mixture to stir for at least 2 hours to ensure the complete oxidation of the thiol.[9]

  • The resulting solution may be disposable as aqueous waste, but always check with your local EHS guidelines for final disposal procedures.[9]

Component Quantity for 0.1 mol of Thiol Notes
Commercial Laundry Bleach (5.25% Sodium Hypochlorite)500 mL (25% excess)Use fresh bleach as the active chlorine content can degrade over time.[9]
65% Calcium Hypochlorite (alternative)42 g (25% excess) in 200 mL of waterCan be used as an alternative to sodium hypochlorite.[9]

3. Glassware Decontamination:

All glassware that has been in contact with this compound should be decontaminated immediately after use to remove any residual odor.

  • Prepare a bleach bath, typically a 1:1 mixture of commercial bleach and water, in a designated plastic container within a fume hood.[10]

  • Submerge the glassware in the bleach bath and allow it to soak overnight (at least 14 hours).[10]

  • After soaking, thoroughly rinse the glassware with water before proceeding with standard cleaning methods.[10]

  • Bleach baths can often be reused, but should be disposed of if a strong odor persists or a significant amount of solid precipitate forms.[10]

4. Spill Management:

In the event of a small spill within a fume hood:

  • Absorb the spill with an inert absorbent material, such as sand or diatomite.[2][8]

  • Carefully collect the absorbed material and any contaminated cleaning supplies (e.g., gloves, paper towels) into a sealed plastic bag.[8]

  • Place the sealed bag into a designated hazardous waste container.[8]

  • Decontaminate the affected surface with a bleach solution.[8]

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[4]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow Start Start: this compound Waste Generated WasteType Identify Waste Type Start->WasteType LiquidWaste Liquid Waste (Pure or Concentrated) WasteType->LiquidWaste Liquid SolidWaste Contaminated Solid Waste (Gloves, Tips, etc.) WasteType->SolidWaste Solid Glassware Contaminated Glassware WasteType->Glassware Glassware CollectLiquid Collect in Labeled, Sealed Hazardous Waste Container LiquidWaste->CollectLiquid CollectSolid Double-bag in Sealed Plastic Bags SolidWaste->CollectSolid DecontaminateGlassware Decontaminate in Bleach Bath (Overnight) Glassware->DecontaminateGlassware EHS_Consult Consult EHS for Final Disposal CollectLiquid->EHS_Consult PlaceInContainer Place in Labeled Solid Hazardous Waste Container CollectSolid->PlaceInContainer PlaceInContainer->EHS_Consult RinseGlassware Thoroughly Rinse with Water DecontaminateGlassware->RinseGlassware CleanGlassware Proceed with Standard Cleaning RinseGlassware->CleanGlassware LicensedDisposal Arrange for Pickup by Licensed Waste Disposal Service EHS_Consult->LicensedDisposal

Caption: Disposal workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercaptopropanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 2-Mercaptopropanol, a flammable liquid and irritant. Adherence to these protocols is critical for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Hazard Information

This compound (C₃H₈OS) is a chemical compound that presents several hazards.[1] It is classified as a flammable liquid and vapor.[1] The substance is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Due to its unpleasant odor, even at very low concentrations, it is often mistaken for a natural gas leak.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is required to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Splash Potential
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.A full-face shield worn over chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton®). Double gloving is recommended.[2]Heavy-duty, chemical-resistant gloves. Regularly inspect for tears or degradation.
Body Protection Flame-resistant lab coat, fully buttoned.[2]Chemical-resistant apron or coveralls worn over a flame-resistant lab coat.
Respiratory Protection All handling must be conducted in a certified chemical fume hood.[2]For spill cleanup or if engineering controls are insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges may be necessary.
Foot Protection Closed-toe, chemical-resistant shoes.[2]Chemical-resistant boot covers may be necessary in areas with a high risk of spills.

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound is crucial to mitigate risks at every stage.

1. Preparation:

  • Training: All personnel must be trained on the hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).[2]

  • Fume Hood: Ensure the chemical fume hood is certified and functioning properly, with a face velocity between 80 – 125 feet per minute.[2]

  • Spill Kit: Have a spill kit readily available. The kit should contain absorbent materials suitable for flammable liquids and a neutralizing agent like sodium bicarbonate.

  • Bleach Bath: Prepare a 1:1 bleach and water solution in a labeled, covered plastic container within the fume hood for decontaminating glassware.[3]

  • PPE: Don all required personal protective equipment before handling the chemical.

2. Handling and Experimental Work:

  • Location: All handling of this compound must be conducted inside a certified chemical fume hood.[2]

  • Dispensing: Carefully dispense the required amount, avoiding splashes. Use appropriate tools like a pipette with a bulb or a syringe.

  • Closed Systems: Whenever possible, use a closed or isolated reaction vessel setup, similar to those used for air-sensitive reactions.[3]

  • Exhaust: All exhaust gas from the reaction should be passed through a bleach trap.[3]

3. Post-Experiment Decontamination:

  • Glassware: Immediately after use, place all contaminated glassware into the prepared bleach bath to soak overnight (at least 14 hours).[3]

  • Equipment: Decontaminate any equipment that cannot be submerged in the bleach bath by wiping it down with a bleach solution.

  • Work Surfaces: Thoroughly clean and decontaminate all work surfaces within the fume hood.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Unused Chemical: Dispose of any unused this compound as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour it down the drain.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated, labeled hazardous waste container.[4] Due to the strong odor, it is recommended to double-bag these materials in sealed plastic bags before placing them in the waste container.[4]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected as hazardous waste. Deface the label on the container before disposing of it according to your institution's guidelines.

  • Bleach Solutions: Used bleach solutions for decontamination should be collected and disposed of as hazardous waste.[4]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling & Experiment cluster_decon 3. Decontamination cluster_disposal 4. Disposal prep_training Personnel Training prep_fume_hood Verify Fume Hood Function prep_training->prep_fume_hood prep_spill_kit Assemble Spill Kit prep_fume_hood->prep_spill_kit prep_bleach_bath Prepare Bleach Bath prep_spill_kit->prep_bleach_bath prep_ppe Don Appropriate PPE prep_bleach_bath->prep_ppe handle_location Work in Fume Hood prep_ppe->handle_location handle_dispense Careful Dispensing handle_location->handle_dispense handle_reaction Use Closed System handle_dispense->handle_reaction handle_exhaust Vent Exhaust to Bleach Trap handle_reaction->handle_exhaust decon_glassware Soak Glassware in Bleach handle_exhaust->decon_glassware decon_equipment Wipe Down Equipment decon_glassware->decon_equipment decon_surfaces Clean Work Surfaces decon_equipment->decon_surfaces disp_waste Collect Liquid Waste decon_surfaces->disp_waste disp_solids Collect Solid Waste disp_waste->disp_solids disp_containers Triple-Rinse Containers disp_solids->disp_containers disp_bleach Dispose of Bleach Solution disp_containers->disp_bleach

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.